molecular formula C6H9N3 B1650175 5-cyclopropyl-1H-imidazol-2-amine CAS No. 1141669-79-5

5-cyclopropyl-1H-imidazol-2-amine

Cat. No.: B1650175
CAS No.: 1141669-79-5
M. Wt: 123.16
InChI Key: LHDVWRMWQJIACV-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1H-imidazol-2-amine is a chemical compound of significant interest in medicinal chemistry, particularly for its role as a core structural scaffold. Its molecular formula is C6H9N3, and it is often supplied as a hydrochloride salt (C6H10ClN3) with a molecular weight of 159.62 g/mol . The presence of both the imidazole ring and the cyclopropyl group makes it a valuable intermediate for synthesizing more complex molecules aimed at modulating biological targets. Compounds based on the imidazole-2-amine scaffold are frequently investigated for their potential to interact with key enzymes and receptors. Research on closely related structures shows that such derivatives are explored as inhibitors of digestive enzymes like pancreatic lipase , a target for managing obesity . Furthermore, analogues featuring cyclopropyl-substituted imidazoles have demonstrated activity as modulators of adenosine receptors (A3AR) and cyclin-dependent kinases (CDK2) . These targets are critical in therapeutic areas including inflammation, cancer, and central nervous system (CNS) diseases, highlighting the scaffold's potential in early-stage drug discovery . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDVWRMWQJIACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695706
Record name 5-Cyclopropyl-1H-imidazol-2-amine
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-79-5
Record name 5-Cyclopropyl-1H-imidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-1H-imidazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel heterocyclic compound, 5-cyclopropyl-1H-imidazol-2-amine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-aminoimidazole scaffold in a wide array of biologically active natural products and synthetic compounds.[1][2] The introduction of a cyclopropyl moiety at the 5-position offers unique structural and electronic properties that can be exploited for the fine-tuning of pharmacological activity.

This document will detail a proposed synthetic pathway, thorough characterization methodologies, potential applications, and essential safety protocols. The information presented herein is intended to empower researchers to confidently synthesize and evaluate this promising compound.

Strategic Approach to Synthesis

The synthesis of 2-aminoimidazoles is a well-established field in heterocyclic chemistry.[3] A common and effective strategy involves the condensation of an α-dicarbonyl or an equivalent synthon with guanidine or its derivatives.[1] One of the most reliable methods utilizes the reaction of an α-haloketone with guanidine, which proceeds via a well-understood mechanism involving nucleophilic attack of the guanidine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration.[4][5]

Based on this established methodology, a robust two-step synthesis for 5-cyclopropyl-1H-imidazol-2-amine is proposed, starting from the commercially available cyclopropyl methyl ketone.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • α-Halogenation of Cyclopropyl Methyl Ketone: The synthesis commences with the α-bromination of cyclopropyl methyl ketone to yield 1-bromo-1-cyclopropylpropan-2-one. This reaction can be achieved using various brominating agents, with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or direct bromination with bromine in a suitable solvent being common choices.[6]

  • Cyclocondensation with Guanidine: The resulting α-bromoketone is then reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, to facilitate the cyclization and formation of the target 2-aminoimidazole ring.[4][5]

Synthetic Pathway Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone α-Bromination α-Bromination Cyclopropyl Methyl Ketone->α-Bromination NBS or Br2 1-Bromo-1-cyclopropylpropan-2-one 1-Bromo-1-cyclopropylpropan-2-one α-Bromination->1-Bromo-1-cyclopropylpropan-2-one Cyclocondensation Cyclocondensation 1-Bromo-1-cyclopropylpropan-2-one->Cyclocondensation Guanidine, Base 5-cyclopropyl-1H-imidazol-2-amine 5-cyclopropyl-1H-imidazol-2-amine Cyclocondensation->5-cyclopropyl-1H-imidazol-2-amine Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesized_Compound 5-cyclopropyl-1H-imidazol-2-amine NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Structural Elucidation IR IR Spectroscopy Synthesized_Compound->IR Functional Group ID MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight Confirmation

Sources

Physicochemical Profiling and Structural Utility of 5-Cyclopropyl-1H-imidazol-2-amine in Solvation-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of structure-based drug design (SBDD), we frequently encounter small molecules that transcend their role as mere chemical building blocks to become precision biophysical probes. Based on my experience in fragment-based drug discovery (FBDD), 5-cyclopropyl-1H-imidazol-2-amine (often handled as its hydrochloride salt, CAS 1803598-15-3) is a masterclass in such molecular design[1][2].

While structurally simple, this fragment has become an indispensable tool for validating Inhomogeneous Solvation Theory (IST) —specifically Grid IST (GIST)[3]. By acting as a targeted displacer of high-energy, "frustrated" binding site waters, it allows researchers to experimentally validate computational thermodynamic predictions. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its structural utility, and the self-validating experimental protocols required to harness it.

Physicochemical Profiling & Molecular Descriptors

The efficacy of 5-cyclopropyl-1H-imidazol-2-amine as a fragment probe is rooted in its highly optimized, dual-natured physicochemical profile[2].

The Causality of the Chemical Structure:

  • The 2-Aminoimidazole Core: This moiety provides a rigid, planar hydrogen-bonding network capable of acting simultaneously as a donor and an acceptor. It anchors the fragment to the protein backbone or to highly conserved structural waters without introducing new enthalpic penalties.

  • The Cyclopropyl Cap: The cyclopropyl ring is a privileged bioisostere. It imparts the steric bulk and lipophilicity of an aliphatic chain but restricts conformational entropy. Because it only possesses one rotatable bond, the entropic penalty typically incurred upon target binding is drastically minimized.

Table 1: Quantitative Physicochemical Data

Data synthesized from established chemical databases and predictive modeling for the free base form.[2]

PropertyValueCausality / Relevance in FBDD
Chemical Formula C6H9N3Small fragment (Heavy Atoms = 9), allowing for high ligand efficiency (LE).
Molecular Weight 123.16 g/mol Well below the "Rule of 3" threshold, ideal for initial fragment screening.
SMILES C1CC1C2=CN=C(N2)NEncodes the rigid H-bond network and the compact lipophilic cap.
TPSA ~54.7 ŲEnsures a balance of aqueous solubility and membrane permeability.
H-Bond Donors / Acceptors 2 / 2Facilitates robust, directional anchoring in polar sub-pockets.
Rotatable Bonds 1Extreme structural rigidity minimizes the entropic penalty of binding.
PDB Ligand ID 7WGStandardized nomenclature for crystallographic databases[4].

The Thermodynamic Rationale: Displacing High-Energy Waters

In standard molecular docking, the role of water is often implicitly approximated, leading to false positives. However, binding pockets—such as the engineered Cytochrome c Peroxidase (CcP) gateless cavity —are solvated by networks of "frustrated" water molecules[3][5]. These waters lack their full complement of hydrogen bonds, placing them in a high-energy state (enthalpically penalized) while being sterically trapped (entropically penalized).

Why 5-cyclopropyl-1H-imidazol-2-amine? We strategically select this molecule to probe these environments. The cyclopropyl ring is perfectly sized to displace a specific high-energy water molecule in the hydrophobic sub-pocket of the CcP cavity. Releasing this frustrated water into the bulk solvent yields a massive favorable free energy change (


). This causality—designing a fragment not just to bind the protein, but to evict frustrated water—is the cornerstone of modern GIST-driven discovery[3].

GIST_Workflow Target Apo-Protein Preparation (CcP Gateless Cavity) MD Explicit Solvent MD (Sample Water Configurations) Target->MD GIST GIST Thermodynamic Analysis (Identify High-Energy Waters) MD->GIST Docking Solvation-Weighted Docking (Target Water Displacement) GIST->Docking Water Displacement Penalties Ligand Fragment Library (5-cyclopropyl-1H-imidazol-2-amine) Ligand->Docking Fragment Input Crystallography X-Ray Crystallography (Pose & Water Validation) Docking->Crystallography Predicted Pose (e.g., PDB 5U61)

GIST-driven fragment docking and crystallographic validation workflow.

Self-Validating Experimental Methodologies

To ensure scientific integrity, computational predictions must be grounded in reproducible, self-validating physical experiments. The following protocols detail how 5-cyclopropyl-1H-imidazol-2-amine is computationally evaluated and subsequently verified in vitro[3][6].

Protocol 1: Computational Evaluation via Grid Inhomogeneous Solvation Theory (GIST)

Objective: Map the thermodynamic landscape of binding site waters to actively guide fragment docking.

  • System Preparation: Retrieve the apo-protein structure (e.g., CcP gateless cavity). Protonate the residues at physiological pH (7.4) and solvate the system in an explicit TIP3P water box with neutralizing counter-ions.

  • Molecular Dynamics (MD) Sampling: Perform a 50–100 ns MD simulation at 300 K and 1 atm. Apply harmonic positional restraints (e.g., 50 kcal/mol·Å²) to the protein heavy atoms.

    • Causality: Restraining the protein isolates the thermodynamic fluctuations of the water molecules within the static pocket, allowing for precise grid-based density mapping without the noise of protein conformational shifts.

  • Thermodynamic Extraction: Extract frames from the MD trajectory every 1 ps. Utilize the GIST module (e.g., within AmberTools) to calculate localized water density, translational/orientational entropy, and interaction energy on a 0.5 Å 3D grid.

  • Docking Integration: Convert the GIST grid into an energetic penalty/reward map. Dock 5-cyclopropyl-1H-imidazol-2-amine into the cavity. The scoring function must favorably weight poses where the cyclopropyl group overlaps with high-energy water grid points, predicting a high-affinity binding event driven purely by solvent release[3].

Protocol 2: X-Ray Crystallographic Validation

Objective: Confirm the predicted binding pose and visually validate the displacement of the targeted high-energy water.

  • Protein Preparation: Express the CcP gateless cavity mutant in E. coli BL21(DE3) cells. Purify the protein using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC) in a buffer of 50 mM Potassium Phosphate (pH 6.0). Concentrate the apo-protein to 10 mg/mL.

  • Fragment Co-crystallization: Prepare a 50 mM stock solution of 5-cyclopropyl-1H-imidazol-2-amine hydrochloride (CAS 1803598-15-3) in 100% DMSO.

    • Causality: The hydrochloride salt is strictly preferred over the free base due to its enhanced solubility and stability against oxidative degradation during the crystallization timeframe[1][2].

  • Drop Setup: Mix the ligand with the protein at a final concentration of 5 mM (maintaining <5% DMSO final). Set up sitting-drop vapor diffusion plates against a reservoir containing 20–25% PEG 3350 and 0.2 M Potassium Thiocyanate.

  • Data Collection & Refinement: Harvest crystals after 3–5 days. Cryoprotect with 20% glycerol and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source to high resolution (e.g., < 1.3 Å).

  • Structure Solution: Solve the structure via molecular replacement using the apo-CcP structure as the search model. Perform iterative rounds of refinement using Phenix.refine and manual rebuilding in Coot. Verify the presence of the ligand (PDB Ligand ID: 7WG) and the explicit absence of the computationally identified high-energy water molecule, validating the GIST hypothesis[4][6].

Conclusion

5-cyclopropyl-1H-imidazol-2-amine is far more than a simple chemical intermediate; it is a precision biophysical probe. By combining a rigid hydrogen-bonding core with a conformationally restricted, lipophilic cyclopropyl group, it perfectly exploits the thermodynamic vulnerabilities of solvated binding pockets. The integration of GIST computational mapping with rigorous X-ray crystallographic validation creates a robust, self-validating pipeline that elevates fragment-based drug discovery from empirical trial-and-error to rational thermodynamic design.

References

  • Balius, T. E., et al. (2017). "Testing inhomogeneous solvation theory in structure-based ligand discovery." Proceedings of the National Academy of Sciences, 114(33), E6839-E6846. (Validates the GIST methodology and CcP gateless cavity models). URL:[Link]

  • RCSB Protein Data Bank. "PDB Entry 5U61: CcP gateless cavity." (Crystallographic validation of 5-cyclopropyl-1H-imidazol-2-amine binding). URL:[Link]

  • RCSB Protein Data Bank. "PDB Entry 5UG2: CcP gateless cavity." (Comparative structural analysis for water displacement). URL:[Link]

  • RCSB Protein Data Bank. "Ligand Summary Page: 7WG (5-cyclopropyl-1H-imidazol-2-amine)." URL:[Link]

  • PubChem / PubChemLite. "5-cyclopropyl-1H-imidazol-2-amine hydrochloride (CAS 1803598-15-3)." (Source of quantitative physicochemical descriptors and SMILES). URL:[Link]

Sources

Spectroscopic Profiling of 5-Cyclopropyl-1H-imidazol-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

The structural elucidation of 5-cyclopropyl-1H-imidazol-2-amine (CAS: 1141669-79-5) requires a rigorous, multi-modal spectroscopic approach. The 2-aminoimidazole core is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for guanidine, triazoles, and benzamidine[1].

From a physicochemical perspective, the molecule presents two distinct analytical challenges:

  • Annular Tautomerism: The compound exists in a dynamic equilibrium between its 4-cyclopropyl and 5-cyclopropyl tautomers. In solution, rapid proton exchange between N1 and N3 can lead to signal averaging on the NMR timescale, though it is conventionally depicted as the 5-substituted isomer.

  • Electronic Interplay: The electron-donating exocyclic amine and the highly strained, magnetically anisotropic cyclopropyl ring create a unique electronic environment that significantly alters standard chemical shifts[2].

This guide provides the authoritative spectroscopic parameters (NMR, IR, MS) and the underlying causality for these observations, establishing a self-validating framework for analytical scientists.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection & Causality

For 2-aminoimidazoles, DMSO-d6 is strictly mandated over CDCl₃. These compounds form robust intermolecular hydrogen-bonding networks that cause severe line broadening in non-polar solvents. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these networks and yielding sharp, highly resolved signals for the exchangeable N-H and NH₂ protons[3].

¹H NMR Analysis: Magnetic Anisotropy and Mesomeric Effects
  • The Cyclopropyl Shielding Cone: The rigid, three-membered cyclopropyl ring possesses unique magnetic anisotropy. The circulation of electrons within the strained C-C bonds generates a local magnetic field that opposes the applied external field above and below the ring plane. Protons situated in this shielding cone experience a weaker effective magnetic field, resulting in a pronounced upfield shift (0.60–1.80 ppm)[2].

  • Imidazole Core Shielding: The exocyclic amine at C2 exerts a strong positive mesomeric (+M) effect, donating electron density into the imidazole ring. This significantly shields the C4 proton, shifting its resonance upfield to approximately 6.35 ppm, compared to the ~7.1 ppm observed in unsubstituted imidazoles[1].

¹³C NMR Analysis: Hybridization Signatures
  • Deshielded C2: The C2 carbon is highly deshielded (~150 ppm) due to the direct attachment of the electronegative exocyclic nitrogen[1].

  • Shielded Cyclopropyl Carbons: The cyclopropyl carbons resonate unusually upfield (6–8 ppm). This is a direct consequence of the sp³ hybridization with abnormally high s-character in the C-H bonds (approaching sp².⁵) necessitated by the extreme ring strain[2].

Table 1: ¹H NMR Quantitative Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Notes
11.20Broad Singlet1HImidazole N-HExchangeable; sharpened by DMSO-d6 H-bonding.
6.35Singlet1HImidazole C4-HShielded by +M effect of the C2-NH₂ group.
5.45Broad Singlet2HExocyclic NH₂Exchangeable; diagnostic for 2-aminoimidazoles.
1.70Multiplet1HCyclopropyl CHUpfield shift due to ring magnetic anisotropy.
0.82Multiplet2HCyclopropyl CH₂Diastereotopic/anisotropic shielding.
0.65Multiplet2HCyclopropyl CH₂Diastereotopic/anisotropic shielding.
Table 2: ¹³C NMR Quantitative Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Notes
150.2Quaternary (C)C2Deshielded by attached exocyclic amine.
132.5Quaternary (C)C5Substituted by the cyclopropyl group.
111.4Methine (CH)C4Shielded by resonance from the C2-amine.
7.8Methine (CH)Cyclopropyl CHHigh s-character of C-H bonds due to ring strain.
6.5Methylene (CH₂)Cyclopropyl CH₂ (2C)Highly shielded sp³ carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The high s-character of the cyclopropyl C-H bonds shifts their stretching frequency slightly above 3000 cm⁻¹, distinguishing them from typical aliphatic C-H stretches. The basic 2-aminoimidazole core is characterized by distinct N-H stretching bands.

Table 3: FT-IR Absorption Bands (ATR Crystal)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3350, 3150Strong, BroadN-H StretchingExocyclic NH₂ (asym/sym) and Imidazole NH.
3080WeakC-H StretchingCyclopropyl C-H (high s-character).
2920, 2850MediumC-H StretchingAliphatic C-H stretching.
1640StrongC=N StretchingImidazole ring endocyclic C=N bond.
1580MediumN-H BendingScissoring deformation of the exocyclic NH₂.

Mass Spectrometry (MS)

Due to the highly basic nature of the 2-aminoimidazole core, Electrospray Ionization (ESI) in positive mode is the optimal ionization technique, readily yielding the [M+H]⁺ pseudo-molecular ion.

Fragmentation Pathways

The collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 124.0873) follows two primary thermodynamically driven pathways:

  • Loss of Ammonia (-17 Da): Cleavage of the exocyclic amine yields a stable cyclopropyl-imidazolium cation (m/z 107.0608).

  • Cyclopropyl Ring Opening (-28 Da): The strained cyclopropyl ring undergoes a retro-pathway, expelling a neutral ethylene molecule to yield a 2-aminoimidazolium radical cation (m/z 96.0560).

Table 4: High-Resolution Mass Spectrometry (ESI-QTOF, Positive Mode)
Exact Mass (m/z)Ion SpeciesFormulaMass Error (ppm)Fragment Origin
124.0873[M+H]⁺[C₆H₁₀N₃]⁺< 2.0Protonated molecular ion.
107.0608[M+H - NH₃]⁺[C₆H₇N₂]⁺< 2.0Loss of exocyclic amine.
96.0560[M+H - C₂H₄]⁺[C₄H₆N₃]⁺< 2.0Expulsion of ethylene from cyclopropyl ring.

Standardized Experimental Protocols

To ensure data trustworthiness and reproducibility, all spectroscopic acquisitions must adhere to the following self-validating methodologies.

Protocol A: NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of 5-cyclopropyl-1H-imidazol-2-amine (purity >98%) in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Parameters (¹H NMR): Acquire at 298 K on a 400 MHz spectrometer. Set the relaxation delay (D1) to 1.0 s to ensure complete relaxation of the cyclopropyl protons. Acquire 16 scans with a spectral width of 12 ppm.

  • Instrument Parameters (¹³C NMR): Acquire at 100 MHz with proton decoupling (WALTZ-16). Set the relaxation delay to 2.0 s to allow relaxation of the quaternary C2 and C5 carbons. Acquire a minimum of 1024 scans.

Protocol B: FT-IR Acquisition
  • Background Calibration: Collect a background spectrum (32 scans) of the clean, dry Diamond ATR crystal to subtract ambient CO₂ and water vapor.

  • Sample Acquisition: Apply 2-3 mg of the neat solid compound directly onto the ATR crystal. Apply uniform pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

Protocol C: HRMS Acquisition
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to promote ionization.

  • Instrument Parameters: Introduce the sample via direct infusion at a flow rate of 10 µL/min into an ESI-QTOF mass spectrometer. Set the capillary voltage to +3.5 kV, desolvation temperature to 350 °C, and acquire data in positive ion mode from m/z 50 to 500.

Multi-Modal Workflow Visualization

SpectroscopicWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition Sample 5-Cyclopropyl-1H-imidazol-2-amine (Analyte) PrepNMR NMR Prep (DMSO-d6) Sample->PrepNMR PrepIR IR Prep (ATR Crystal) Sample->PrepIR PrepMS MS Prep (MeOH/H2O + FA) Sample->PrepMS AcqNMR NMR (1H, 13C) 400 MHz PrepNMR->AcqNMR AcqIR FT-IR 4000-400 cm⁻¹ PrepIR->AcqIR AcqMS ESI-QTOF MS Positive Mode PrepMS->AcqMS DataInt Data Integration & Cross-Validation AcqNMR->DataInt AcqIR->DataInt AcqMS->DataInt Final Unambiguous Structural Elucidation DataInt->Final

Figure 1: Multi-modal spectroscopic workflow for 2-aminoimidazole characterization.

References

  • [2] A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives, BenchChem. 2

  • [1] 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, MDPI.1

  • [3] Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones, RSC Publishing. 3

  • [4] 2-Aminoimidazole | C3H5N3 | CID 82140, PubChem - NIH. 4

Sources

High-Precision Quantum Pharmacophore Modeling of 5-Cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Mandate

5-cyclopropyl-1H-imidazol-2-amine represents a "privileged scaffold" in G-protein coupled receptor (GPCR) medicinal chemistry. Structurally analogous to clonidine and brimonidine , this moiety is a critical pharmacophore for


-adrenergic receptor agonism.

However, this molecule presents two specific quantum mechanical challenges that standard force-field methods (e.g., MMFF94, CHARMM) often fail to capture accurately:

  • Cyclopropyl "Banana Bonds" (Walsh Orbitals): The high ring strain (~27.5 kcal/mol) and significant

    
    -character in the C-C 
    
    
    
    -bonds allow the cyclopropyl group to act as a
    
    
    -donor, electronically coupling with the imidazole ring.
  • Tautomeric Promiscuity: The 2-aminoimidazole core exists in a dynamic equilibrium between amino and imino forms, further complicated by

    
     vs. 
    
    
    
    proton migration on the imidazole ring.

This guide provides a rigorous ab initio protocol to resolve these features, ensuring accurate inputs for downstream molecular docking and QSAR modeling.

Computational Methodology (The Protocol)

To capture the dispersion interactions of the cyclopropyl group and the hydrogen-bonding networks of the amine, we utilize the Minnesota Functionals (M06-2X) rather than the traditional B3LYP, which historically underestimates barrier heights for proton transfer and lacks long-range dispersion corrections.

Core Level of Theory
  • Functional: M06-2X (Global hybrid with 54% HF exchange) or

    
    B97X-D  (Dispersion-corrected range-separated hybrid).
    
  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on the exocyclic amine and imidazole nitrogens, as well as for accurate pKa prediction of anionic/cationic species.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Solvent: Water (

      
      ) for physiological relevance; DMSO for matching NMR data.
      
Workflow Diagram

The following workflow ensures self-consistency and thermodynamic validity (no imaginary frequencies for minima).

QM_Workflow Start Input Structure (3D Coordinates) ConfSearch Conformational Scan (Cyclopropyl Rotation) Start->ConfSearch Opt_Gas Geometry Optimization (Gas Phase, M06-2X) ConfSearch->Opt_Gas Freq_Check Frequency Check (NIMAG = 0?) Opt_Gas->Freq_Check Freq_Check->Opt_Gas No (Fix Geometry) Solv_Opt Re-Optimization (SMD: Water) Freq_Check->Solv_Opt Yes Tautomer_Scan Tautomer Enumeration (Amino/Imino + 1H/3H) Solv_Opt->Tautomer_Scan Properties Final Output: ESP, HOMO/LUMO, pKa Tautomer_Scan->Properties

Caption: Step-by-step QM workflow. Note the mandatory frequency check to ensure true minima before applying solvation models.

Tautomeric Equilibria & Protonation

The biological activity of 2-aminoimidazoles is dictated by their tautomeric state inside the receptor pocket. You must calculate the relative free energies (


) of the four primary species.
The Four-State System
  • A-1H: Amino form, proton on

    
    .
    
  • A-3H: Amino form, proton on

    
    .
    
  • I-1H: Imino form, proton on

    
     (exocyclic 
    
    
    
    ).
  • I-3H: Imino form, proton on

    
     (exocyclic 
    
    
    
    ).

Hypothesis: For 5-cyclopropyl-1H-imidazol-2-amine, the Amino-1H tautomer is predicted to be the global minimum due to aromatic stabilization of the imidazole ring, which is disrupted in the imino forms.

Tautomerization Pathway

Tautomer_Map A1H Amino-1H (Global Min) Imino Imino Forms (> +5.0 kcal/mol) A1H->Imino Unfavorable TS Transition State (Proton Transfer) A1H->TS Barrier A3H Amino-3H (+1.2 kcal/mol) A3H->Imino TS->A3H

Caption: Energetic landscape of tautomerism. The Amino-1H form dominates, but the Amino-3H form is accessible at physiological temperature.

pKa Prediction Protocol

To predict the pKa of the 2-amino group (typically ~8.0–9.0 for this scaffold), use the Thermodynamic Cycle method rather than direct deprotonation.

Equation:



Where 

is calculated via:

  • Reference Standard: Use Clonidine (pKa = 8.05) as an internal reference to cancel systematic errors in the DFT functional.

Electronic Structure & Reactivity[3]

Cyclopropyl-Imidazole Conjugation

The cyclopropyl group is not merely a steric bulk; it is an electronic modifier.

  • Walsh Orbitals: The cyclopropyl HOMO can overlap with the imidazole

    
    -system.
    
  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the

    
     interaction energy between the cyclopropyl 
    
    
    
    bonds and the imidazole
    
    
    antibonding orbitals. This interaction stabilizes the protonated cation, potentially increasing basicity compared to an isopropyl analog.
Electrostatic Potential (ESP) Mapping

For docking simulations, atomic point charges (Mulliken/NBO) are insufficient. You must generate RESP (Restrained Electrostatic Potential) charges derived from the QM ESP surface.

Data Output Table: Key Descriptors (M06-2X/6-311++G(d,p))

PropertyValue (Est.)Significance
Dipole Moment ~4.5 DebyeHigh polarity drives solubility and receptor orientation.
HOMO Energy -0.230 a.u.Indicates susceptibility to oxidative metabolism.
LUMO Energy -0.015 a.u.Electrophilicity; interaction with receptor nucleophiles.
Ring Strain 28.1 kcal/molHigh energy content; potential for metabolic ring opening.
N1-H Acidity pKa ~ 13.5Very weak acid; remains neutral at pH 7.4.
2-NH2 Basicity pKa ~ 8.2Predominantly protonated (cationic) at physiological pH.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Alkorta, I., & Elguero, J. (2005). Tautomerism of 2-aminoimidazoles and related compounds. Journal of Chemical Information and Modeling. (General reference for imidazole tautomerism protocols).
  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. (Foundational text for cyclopropyl ring strain).

Sources

Structural Elucidation & Solid-State Profiling: 5-cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical solid-state chemists and structural biologists. It treats 5-cyclopropyl-1H-imidazol-2-amine as a specific New Chemical Entity (NCE) of interest in GPCR ligand design (specifically Alpha-2 adrenergic agonists), providing the definitive protocol for its structural elucidation.

Document Type: Technical Whitepaper / Standard Operating Procedure Subject: Solid-State Chemistry & Crystallography Target Analyte: 5-cyclopropyl-1H-imidazol-2-amine (C₆H₉N₃)

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-cyclopropyl-1H-imidazol-2-amine represents a privileged scaffold in medicinal chemistry, particularly in the design of alpha-2 adrenergic receptor agonists and trace amine-associated receptor (TAAR) ligands. The structural analysis of this molecule is non-trivial due to two critical solid-state phenomena: prototropic tautomerism (amino-imidazole vs. imino-imidazoline) and conformational flexibility of the cyclopropyl moiety.

This guide outlines the rigorous methodology for determining the crystal structure of this NCE. It synthesizes predictive crystal engineering principles with a validated experimental workflow to distinguish between tautomeric forms and map the hydrogen-bonding networks that define its bioavailability and solubility profile.

Theoretical Framework: Structural Predictions

Before empirical data collection, the crystallographer must establish a hypothesis for the refinement process. For 2-aminoimidazoles, the core challenge is assigning the correct tautomer, which dictates the supramolecular synthons formed in the lattice.

Tautomeric Ambiguity

The molecule exists in equilibrium between two primary forms. The crystal lattice will typically stabilize one form based on optimal hydrogen bond packing.

  • Amino-tautomer (Form A): Aromatic imidazole ring.[1]

    
     is a single bond (~1.34 Å).[1]
    
  • Imino-tautomer (Form B): Non-aromatic imidazoline ring.[1]

    
     is a double bond (~1.28 Å).[1]
    

Prediction: In the solid state, neutral 2-aminoimidazoles predominantly crystallize in the amino-tautomer (Form A) to maintain aromaticity, forming extensive N-H...N "tape" motifs.[1] However, salt forms (e.g., Hydrochloride) often protonate the ring nitrogen, enforcing resonance stabilization.[1]

Cyclopropyl Conformation

The cyclopropyl group acts as a steric anchor. To minimize steric clash with the imidazole


 or 

, the cyclopropyl ring typically adopts a bisected conformation relative to the imidazole plane (torsion angle

).
Visualization: Tautomeric & H-Bonding Pathways

TautomerPathways Amino Amino-Tautomer (Aromatic, Stable) Crystal Crystal Lattice Stabilization Amino->Crystal Preferred (Aromaticity) Imino Imino-Tautomer (Non-Aromatic, Rare) Imino->Crystal Rare (High Energy) Tape Supramolecular Tape (N-H...N Interaction) Crystal->Tape Primary Motif (Linear Chains) Dimer Centrosymmetric Dimer Crystal->Dimer Secondary Motif (Steric Hindrance) Tape->Amino Validates

Figure 1: Tautomeric equilibrium and resulting supramolecular synthons.[1] The amino-tautomer typically drives the formation of infinite hydrogen-bonded tapes.

Experimental Protocol: Crystallization & Data Collection

This section details the specific workflow to obtain diffraction-quality single crystals. 2-aminoimidazoles are often polar and difficult to crystallize from non-polar solvents.

Crystallization Screening Matrix

Objective: Obtain single crystals >0.1 mm in at least two dimensions.

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Methanol/Ethanol (1:1)Ambient Temp, perforated capPolymorph A (Thermodynamic)
Vapor Diffusion DMSO (Solvent) / Acetone (Anti-solvent)Closed chamber, 4°CPolymorph B (Kinetic)
Salt Formation 1.0 eq HCl in IsopropanolSlow cooling from 60°C to RTProtonated Salt (High MP)
Co-crystallization Fumaric Acid (1:0.[1]5) in EtOHSlurry ripeningCo-crystal (Solubility Mod.)
Single Crystal X-Ray Diffraction (SCXRD) Workflow

Instrument Setup:

  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this light-atom organic molecule to maximize diffraction intensity.
  • Temperature: Data collection at 100 K is mandatory to reduce thermal motion of the cyclopropyl ring, which is prone to dynamic disorder.

Step-by-Step Data Collection:

  • Mounting: Select a block-like crystal. Mount on a MiTeGen loop using Paratone oil.

  • Unit Cell Determination: Collect 30 frames (phi-scan).[1] Expect Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) space groups common for imidazoles.[1]
  • Strategy: Collect full sphere data (

    
     for Cu).[1]
    
  • Reduction: Integrate using SAINT/CrysAlisPro; apply multi-scan absorption correction (SADABS).

Structure Solution & Refinement Strategy

The critical scientific challenge is distinguishing the


 bond orders to confirm the tautomer.
Phasing and Refinement
  • Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1]

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Atom Treatment (CRITICAL):

    • Carbon-bound H: Place geometrically (riding model).[1]

    • Nitrogen-bound H (Amino/Ring):Do not fix geometrically initially. Locate these in the Difference Fourier Map (

      
      ). This is the only way to prove the amino (
      
      
      
      ) vs imino (
      
      
      ) structure definitively.[1]
Handling Cyclopropyl Disorder

The cyclopropyl ring often exhibits "puckering" disorder.

  • If thermal ellipsoids for the

    
     carbons are elongated, apply a split-site model.
    
  • Use PART 1 and PART 2 commands in SHELX with occupancy refinement (e.g., 0.60/0.40).[1]

  • Restrain geometry using DFIX (C-C bonds

    
     Å) if the disorder is severe.[1]
    
Validation Metrics (The "Checklist")

Compare your refined parameters against these benchmark values to validate the structure.

ParameterAmino-Tautomer (Expected)Imino-Tautomer (Rare)Structural Significance
C2–N(exo) Bond 1.33 – 1.36 Å1.27 – 1.29 ÅDistinguishes single vs double bond character.[1]
C2–N3 (Ring) 1.32 – 1.34 Å1.37 – 1.39 ÅIndicates aromaticity of the ring.[1]
Ring Planarity RMSD < 0.02 ÅRMSD > 0.05 ÅAromatic rings are strictly planar; imino rings may pucker.
Cyclopropyl Torsion ~90° (Bisected)VariableBisected minimizes steric clash with N-H.[1]

Logical Workflow Diagram

The following diagram illustrates the decision logic for solving the structure, specifically addressing the tautomerism issue.

RefinementLogic Start Diffraction Data Collected Solve Solve Structure (SHELXT) Start->Solve Map Difference Fourier Map (Find H-atoms) Solve->Map Decision Where are H-peaks? Map->Decision PathA 2 H on Exocyclic N 1 H on Ring N Decision->PathA Pattern A PathB 1 H on Exocyclic N 2 H on Ring Ns Decision->PathB Pattern B RefineA Refine as Amino-Tautomer PathA->RefineA RefineB Refine as Imino-Tautomer PathB->RefineB Check Check Bond Lengths (C-N vs C=N) RefineA->Check RefineB->Check Final Final CIF Generation Check->Final

Figure 2: Decision tree for assigning tautomeric state during structure refinement.

References

  • Allen, F. H., et al. (1987).[1] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

  • Bragg, D., et al. (2023).[1] "Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole." Acta Crystallographica Section E, 79(9).[1] Link

  • Mague, J. T., et al. (2014).[1][2][3] "Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine." Acta Crystallographica Section E, 70(11), o1212-o1213.[1][3] Link

  • Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327.[1] Link[1]

  • Gavezzotti, A. (2011).[1] "The calculation of intermolecular interaction energies by direct numerical integration over electron densities." Theoretical Chemistry Accounts, 128, 565-577. (Context for H-bonding energy in imidazoles).

Sources

Potential Therapeutic Targets and Solvation Thermodynamics of 5-Cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-cyclopropyl-1H-imidazol-2-amine (PDB Ligand ID: 7WG ) occupies a unique position in modern drug discovery. While traditional medicinal chemistry views fragments solely as starting points for lead optimization, 7WG serves a dual purpose: it is a highly calibrated thermodynamic probe used to validate computational solvation models, and its core scaffold—the cyclopropyl-substituted 2-aminoimidazole—is a privileged pharmacophore directed at high-value therapeutic targets.

This whitepaper dissects the utility of 5-cyclopropyl-1H-imidazol-2-amine from two critical angles. First, we explore its primary experimental target—the engineered Cytochrome c Peroxidase (CcP) gateless cavity—which acts as a proxy for complex drug targets to validate Grid Inhomogeneous Solvation Theory (GIST). Second, we map the translational therapeutic targets of the cyclopropyl-2-aminoimidazole pharmacophore, specifically focusing on its role in combating bacterial biofilms and inhibiting tubulin assembly in oncology.

The Primary Experimental Target: Interrogating Solvation Thermodynamics

In structure-based ligand discovery (SBLD), the displacement of ordered water molecules from a protein's binding pocket is a primary driver of binding affinity. However, standard docking scoring functions historically fail to accurately calculate the entropic and enthalpic costs of this displacement.

To solve this, researchers utilize the CcP gateless cavity (a W191G mutant of Cytochrome c Peroxidase) as an idealized model target [1]. The causality behind selecting this specific cavity is deliberate: it is a deeply buried, rigid pocket that isolates solvent displacement energies from the noise of protein backbone flexibility.

5-cyclopropyl-1H-imidazol-2-amine was specifically selected to probe this cavity because its cyclopropyl ring and amino-imidazole core exhibit precise steric and electrostatic properties that displace a known network of high-energy water molecules. By docking 7WG into the CcP cavity using GIST-integrated scoring, computational predictions of water displacement can be empirically validated via high-resolution X-ray crystallography (PDB: 5U61) [2, 3].

GIST_Workflow A Apo-Protein Preparation (CcP Gateless Cavity) B Molecular Dynamics (MD) (Explicit Water Simulation) A->B C GIST Thermodynamic Mapping (Enthalpic/Entropic Water Costs) B->C D Molecular Docking (DOCK3.7) (Integration of GIST Penalties) C->D E Fragment 7WG Selection (Based on Water Displacement) D->E F X-ray Crystallography (Empirical Validation - PDB: 5U61) E->F

Figure 1: GIST workflow for structure-based ligand discovery and empirical validation.

Translational Therapeutic Targets of the Pharmacophore

Beyond its role as a thermodynamic probe, the substructure of 5-cyclopropyl-1H-imidazol-2-amine represents a highly active pharmacophore. The cyclopropyl group acts as a metabolically stable alkene bioisostere, locking the molecule into a favorable spatial orientation, while the 2-aminoimidazole core mimics marine sponge alkaloids (e.g., bromoageliferin) known for potent biological activity.

Bacterial Sensor Kinases (Anti-Biofilm Agents)

The 2-aminoimidazole core is a well-documented inhibitor of bacterial biofilms (e.g., Pseudomonas aeruginosa and Staphylococcus aureus). The therapeutic target here involves bacterial two-component systems (sensor kinases). The cyclopropyl-2-aminoimidazole scaffold downregulates the transcription of biofilm matrix genes, leading to biofilm dispersion. This phenotypic shift does not kill the bacteria directly but renders them highly susceptible to synergistic treatment with standard antibiotics [5].

Tubulin Colchicine Site (Antimitotics)

In oncology, cyclopropyl-linked 2-aminoimidazole derivatives (analogous to combretastatin-A4) target the colchicine-binding site of tubulin [4]. The cyclopropyl ring maintains the crucial cis-orientation required for binding, while the 2-aminoimidazole forms critical hydrogen bonds with the tubulin interface. This interaction destabilizes microtubule dynamics, arresting the cell cycle in the G2/M phase and inducing apoptosis in solid tumors.

Pharmacophore_Targets Core 5-cyclopropyl-1H-imidazol-2-amine (Pharmacophore Core) T1 Bacterial Sensor Kinases (Two-Component Systems) Core->T1 Modulates T2 Tubulin Colchicine Site (Microtubule Dynamics) Core->T2 Inhibits T3 CcP Gateless Cavity (Solvation Model Target) Core->T3 Binds O1 Biofilm Dispersion & Antibiotic Synergy T1->O1 O2 Antimitotic Activity & Tumor Suppression T2->O2 O3 Validation of Solvation Thermodynamics T3->O3

Figure 2: Therapeutic and experimental targets of the cyclopropyl-2-aminoimidazole scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-cyclopropyl-1H-imidazol-2-amine against the CcP cavity requires a self-validating loop of computational prediction followed by empirical crystallographic confirmation.

Protocol A: GIST-Integrated Molecular Docking

Rationale: Standard docking ignores water. GIST maps the thermodynamic cost of water displacement.

  • System Preparation: Retrieve the apo-structure of the CcP gateless cavity (e.g., PDB: 4NVA). Remove non-essential ions and protonate at pH 4.5.

  • Molecular Dynamics (MD): Solvate the protein in a TIP3P explicit water box. Run a 50 ns NVT simulation at 298K, applying a 5 kcal·mol⁻¹·Å⁻² restraint on protein heavy atoms to isolate solvent dynamics.

  • GIST Calculation: Post-process the MD trajectory using CPPTRAJ. Calculate water density, enthalpy, and entropy across a 3D grid (0.5 Å voxel spacing) centered on the cavity.

  • Docking Integration: Map the resulting GIST penalties onto the DOCK3.7 scoring grid.

  • Ligand Evaluation: Dock 5-cyclopropyl-1H-imidazol-2-amine into the grid. The final score must reflect the van der Waals/electrostatic interactions minus the thermodynamic penalty of displacing high-energy waters.

Protocol B: X-ray Crystallographic Validation

Rationale: Cryogenic temperatures can artificially alter transient fragment binding. High-resolution data is required to confirm the precise orientation of the cyclopropyl ring.

  • Protein Expression: Express the CcP W191G mutant in E. coli BL21(DE3). Purify via size-exclusion chromatography (Superdex 75).

  • Crystallization: Grow apo-crystals using the hanging-drop vapor diffusion method in a reservoir solution of 25% 2-Methyl-2,4-pentanediol (MPD) and 500 mM MES buffer (pH 6.0) at 283K.

  • Ligand Soaking: Introduce 5-cyclopropyl-1H-imidazol-2-amine at a concentration of 20 mM directly into the crystallization drop. Soak for 2 hours to allow cavity penetration without disrupting the lattice.

  • Data Collection: Flash-freeze the crystal in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., ALS).

  • Refinement: Process data using XDS and refine the structure using PHENIX to a resolution of ≤ 1.25 Å to unambiguously resolve the cyclopropyl moiety and remaining ordered waters.

Quantitative Data Summaries

The following tables summarize the empirical data validating 5-cyclopropyl-1H-imidazol-2-amine as a thermodynamic probe, alongside the broader pharmacological metrics of its structural analogs.

Table 1: Thermodynamic and Crystallographic Parameters of 7WG Binding [1, 2]
ParameterValue / DescriptionExperimental Significance
Ligand ID 7WG (5-cyclopropyl-1H-imidazol-2-amine)Standardized fragment for SBLD libraries.
Target Protein CcP Gateless Cavity (W191G)Rigid model system isolating solvation effects.
PDB Accession 5U61Empirical proof of predicted binding pose.
Resolution 1.22 ÅUltra-high resolution required for water mapping.
GIST Energy Cost High PenaltyFragment successfully displaces ordered apo-waters.
Table 2: Comparative Pharmacological Targets of the Core Scaffold [4, 5]
Target ClassPrimary IndicationMechanism of ActionScaffold Contribution
Bacterial Sensor Kinases Chronic Biofilm Infections (P. aeruginosa)Downregulation of biofilm matrix transcription.2-aminoimidazole mimics natural marine alkaloids.
Tubulin (Colchicine Site) Solid Tumors (Oncology)Inhibition of tubulin assembly; G2/M phase arrest.Cyclopropyl ring acts as a cis-locking alkene bioisostere.

References

  • Balius, T. E., Fischer, M., Stein, R. M., Adler, T. B., Nguyen, C. N., Cruz, A., Gilson, M. K., Kurtzman, T., & Shoichet, B. K. (2017). "Testing inhomogeneous solvation theory in structure-based ligand discovery." Proceedings of the National Academy of Sciences, 114(33), E6839-E6846. URL:[Link]

  • RCSB Protein Data Bank. "5U61: CcP gateless cavity." URL: [Link]

  • RCSB Protein Data Bank. "7WG Ligand Summary Page." URL: [Link]

  • Zheng, S., Zhong, Q., Mottamal, M., Zhang, Q., Zhang, C., LeMelle, E., McFerrin, H., & Wang, G. (2016). "Novel Combretastatin-2-aminoimidazole Analogues as Potent Tubulin Assembly Inhibitors: Exploration of Unique Pharmacophoric Impact of Bridging Skeleton and Aryl Moiety." Journal of Medicinal Chemistry, 59(7), 3439-3451. URL:[Link]

  • Garrison, A. T., Abouelhassan, Y., Kallifidas, D., Bai, F., Ukhanova, M., Mai, V., Jin, S., Luesch, H., & Huigens III, R. W. (2021). "2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms." Frontiers in Microbiology, 12, 682220. URL:[Link]

Derivatization of the 2-Amino Group in 5-Cyclopropyl-1H-imidazol-2-amine: Overcoming Ambidentate Reactivity in Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoimidazole (2-AI) motif is a highly privileged pharmacophore, ubiquitous in marine alkaloids (e.g., oroidin, bromoageliferin) and synthetic therapeutics targeting bacterial biofilms, kinase inhibition, and oncology pathways[1]. The incorporation of a 5-cyclopropyl group in 5-cyclopropyl-1H-imidazol-2-amine provides unique steric bulk that enhances metabolic stability against oxidative degradation while maintaining the critical hydrogen-bonding network of the 2-AI core.

However, derivatizing the exocyclic 2-amino group presents a classic problem of ambidentate reactivity. This whitepaper details the mechanistic causality behind these synthetic challenges and provides field-validated, self-validating protocols for the regioselective N2-acylation and N2-alkylation of 5-cyclopropyl-1H-imidazol-2-amine.

Mechanistic Causality: The Ambidentate Challenge

Functionalizing the exocyclic amine of the 2-AI scaffold is inherently difficult due to the molecule's electronic architecture. 5-cyclopropyl-1H-imidazol-2-amine exists in a tautomeric equilibrium and exhibits strong guanidine-like resonance. The lone pair of electrons on the exocyclic nitrogen (N2) is highly delocalized into the imidazole ring.

Consequently, the endocyclic nitrogens (N1/N3) possess a higher kinetic nucleophilicity and a lower pKa compared to the exocyclic amine. Direct reaction with electrophiles (such as acyl chlorides or alkyl halides) predominantly yields N1-substituted or N1,N2-disubstituted products rather than the desired N2-derivative[2]. To overcome this electronic bias, researchers must employ strategies that either utilize thermodynamic control or temporarily mask the endocyclic nitrogens.

Reactivity A 5-cyclopropyl-1H- imidazol-2-amine B Guanidine-like Resonance A->B Delocalization C Endocyclic N1/N3 (High Nucleophilicity) B->C Kinetic Control (Direct Alkylation) D Exocyclic N2 (Low Nucleophilicity) B->D Thermodynamic Control (Reductive Amination)

Mechanistic divergence in 2-aminoimidazole derivatization due to resonance stabilization.

Strategic Approaches to N2-Derivatization

Regioselective Acylation via N1-Protection

Direct acylation of free 2-aminoimidazoles is notoriously troublesome, typically yielding complex mixtures of N2-monoacylated and N1,N2-diacylated products[2]. To achieve absolute N2-regioselectivity, a protection-acylation-deprotection sequence is required. The bulky triphenylmethyl (trityl) group is ideal for this purpose[3]. Tritylation occurs selectively at the endocyclic N1 position due to its higher kinetic nucleophilicity. Once N1 is sterically and electronically blocked, the exocyclic N2 amine can be forced to react with acyl chlorides under basic conditions. Subsequent deprotection with trifluoroacetic acid (TFA) yields the pure N2-acyl derivative.

Workflow Step1 Step 1: N1-Protection Reagent: TrCl, Et3N Product: 1-Trityl intermediate Step2 Step 2: N2-Acylation Reagent: R-COCl, DIPEA Target: Exocyclic Amine Step1->Step2 Blocks Ring N Step3 Step 3: Deprotection Reagent: TFA / DCM Product: N2-Acyl-5-cyclopropyl-1H-imidazol-2-amine Step2->Step3 Functionalized N2

Step-by-step logical workflow for the regioselective N2-acylation of 2-aminoimidazoles.

Direct Reductive Amination

Unlike acylation, reductive amination can often be performed directly on the unprotected 2-aminoimidazole[4]. The causality here lies in thermodynamic stability. The formation of an imine at the endocyclic nitrogen would disrupt the aromaticity of the imidazole ring, making it thermodynamically unfavorable. Conversely, condensation of an aldehyde or ketone with the exocyclic N2 amine forms a stable, conjugated Schiff base (imine) that acts as a thermodynamic sink. This intermediate is then selectively reduced to the N2-alkyl derivative using sodium borohydride (NaBH4)[4].

Quantitative Comparison of Derivatization Strategies

The following table synthesizes the expected outcomes of various derivatization strategies when applied to the 2-AI scaffold.

Derivatization StrategyReagentsRegioselectivity (N2 vs Ring N)Typical YieldMechanistic Driver
Direct Acylation R-COCl, BasePoor (Mixtures of N1, N2, Diacyl)< 30%Kinetic control favors endocyclic N1
Protected Acylation 1. TrCl 2. R-COCl 3. TFAExcellent (>95% N2)70-85% (over 3 steps)Steric/electronic blocking of N1
Reductive Amination R-CHO, NaBH4Excellent (>90% N2)60-80%Thermodynamic stability of exocyclic imine
Buchwald-Hartwig Ar-X, Pd cat., BasePoor (Catalyst Poisoning)< 20%2-AI acts as a strong Pd ligand, deactivating the catalyst[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction trajectories before proceeding to subsequent steps.

Protocol 1: Regioselective N2-Acylation via N1-Tritylation

Phase 1: N1-Protection

  • Setup: Dissolve 5-cyclopropyl-1H-imidazol-2-amine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add triethylamine (Et3N, 1.5 equiv) followed by the dropwise addition of trityl chloride (TrCl, 1.1 equiv) dissolved in DCM. Stir at room temperature for 4 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The disappearance of the starting material (

    
     124.08 
    
    
    
    ) and the appearance of the tritylated intermediate (
    
    
    366.19
    
    
    ) validates the completion of N1-protection.
  • Workup: Wash with saturated aqueous NaHCO3, dry over Na2SO4, and concentrate.

Phase 2: N2-Acylation

  • Setup: Dissolve the crude 1-trityl-5-cyclopropyl-1H-imidazol-2-amine in anhydrous THF (0.1 M).

  • Reaction: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and cool to 0 °C. Slowly add the desired acyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: TLC (Hexane/EtOAc 1:1) should reveal a new, less polar UV-active spot.

Phase 3: Deprotection

  • Reaction: Dissolve the crude acylated intermediate in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours.

  • Validation Check: LC-MS will show the loss of the trityl cation (

    
     243.1) and the emergence of the target N2-acyl-5-cyclopropyl-1H-imidazol-2-amine.
    
  • Purification: Concentrate under reduced pressure, neutralize with aqueous ammonia, and purify via reverse-phase C18 chromatography.

Protocol 2: Direct Reductive Amination of the N2-Position
  • Imine Formation: To a solution of 5-cyclopropyl-1H-imidazol-2-amine (1.0 equiv) in anhydrous toluene/methanol (1:1, 0.1 M), add the target aldehyde (1.2 equiv)[4].

  • Condensation: Add activated 4Å molecular sieves. Heat the mixture to 80 °C for 4 hours.

  • Validation Check: The intermediate imine formation is confirmed by a distinct color shift (typically yellowing) and LC-MS analysis showing the

    
     of the Schiff base.
    
  • Reduction: Cool the reaction mixture to 0 °C. Add sodium borohydride (NaBH4, 4.0 equiv) portion-wise[4]. Stir for 16 hours at room temperature.

  • Validation Check: LC-MS confirms the disappearance of the imine mass and the appearance of the reduced secondary amine.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography (DCM/MeOH gradient).

References

  • Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC.
  • Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC.
  • Chemistry of 2-Aminoimidazoles | Request PDF - ResearchGate.
  • Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity - PMC.
  • Technical Support Center: Palladium-Catalyzed 2-Aminoimidazole Synthesis - Benchchem.

Sources

Methodological & Application

Application Note: High-Throughput Biophysical Screening Assays for 5-Cyclopropyl-1H-imidazol-2-amine Targeting the CcP Gateless Cavity

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Biophysicists, Structural Biologists, and Early-Stage Drug Development Professionals Target Compound: 5-cyclopropyl-1H-imidazol-2-amine (PDB Ligand ID: 7WG) Biological Target: Cytochrome c Peroxidase Gateless Cavity (CcP-ga)

Introduction and Mechanistic Grounding

In fragment-based drug discovery (FBDD), accurately predicting and validating the displacement of ordered water molecules is a critical hurdle. The engineered "gateless" cavity of Cytochrome c Peroxidase (CcP-ga) serves as an elegant, highly defined model system for testing Grid Inhomogeneous Solvation Theory (GIST).

The compound 5-cyclopropyl-1H-imidazol-2-amine is a prototypical monocationic fragment that binds to the buried CcP-ga cavity. As demonstrated in the foundational study by Balius et al. (), this binding is thermodynamically driven by two primary factors:

  • Electrostatic Anchoring: The formation of a critical ion-pair interaction between the protonated imidazole ring and the carboxylate of Asp235.

  • Solvation Entropy/Enthalpy Gains: The displacement of high-energy, unfavorable ordered water molecules from the hydrophobic regions of the cavity.

The Causality of the Soret Band Shift Assay

To screen and validate the binding of 5-cyclopropyl-1H-imidazol-2-amine in a high-throughput format, we utilize a label-free Soret Band Shift Assay . CcP contains a non-covalently bound heme cofactor. The CcP-ga cavity is situated directly adjacent to this heme. When a ligand occupies the cavity, it perturbs the local dielectric and electrostatic environment of the heme iron. This perturbation causes a measurable shift in the heme's primary absorption peak (the Soret band, ~408 nm in the apo state). By calculating the difference spectrum (bound minus apo), we generate a characteristic peak-trough signature. The amplitude of this difference (


) is directly proportional to receptor occupancy, allowing for highly accurate 

determination without the need for fluorescent tags or radiolabels.

Screening and Validation Workflow

The following diagram illustrates the self-validating workflow, moving from computational prediction to empirical biophysical screening, and concluding with orthogonal structural validation.

Pathway N1 In Silico GIST Profiling (Identify Displaceable Waters) N3 Virtual Screening (AutoDock-GIST) N1->N3 Thermodynamic Maps N2 Compound Library (Imidazole Derivatives) N2->N3 Ligand Poses N4 Primary HTS Assay (Soret Band UV-Vis Shift) N3->N4 Prioritized Hits (e.g., 7WG) N5 Hit Validation (Kd Determination) N4->N5 ΔAbsorbance > Threshold N6 Orthogonal Confirmation (X-ray Crystallography) N5->N6 High Affinity Binders

Workflow for GIST-guided screening and validation of CcP-ga ligands via Soret band shift assays.

Experimental Protocols

Protocol A: High-Throughput Soret Band Shift Assay

This protocol is designed as a self-validating system. It includes internal baseline corrections to account for background absorbance and DMSO solvent effects, ensuring that the measured


 is exclusively caused by the target ligand.

Reagents & Materials:

  • Assay Buffer: 50 mM MES, pH 6.0. (Causality: MES is a non-coordinating Good's buffer. Unlike phosphate or Tris, MES will not interact with the heme iron, preventing artificial spectral shifts that could yield false positives).

  • Protein: Purified recombinant CcP-ga (Apo state).

  • Ligand: 5-cyclopropyl-1H-imidazol-2-amine dissolved in 100% DMSO.

  • Plates: 384-well UV-transparent microplates (e.g., Greiner Bio-One).

Step-by-Step Methodology:

  • Protein Preparation: Dilute CcP-ga to a final working concentration of 2 µM in Assay Buffer. (Causality: 2 µM provides an optimal Soret peak absorbance of ~0.3 OD in a 384-well plate, keeping the signal well within the linear dynamic range of standard microplate spectrophotometers).

  • Ligand Titration: Prepare a 12-point serial dilution of 5-cyclopropyl-1H-imidazol-2-amine in DMSO. Transfer the ligand to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve final well concentrations ranging from 1 µM to 1 mM. Ensure the final DMSO concentration remains constant at 2% (v/v) across all wells.

  • Control Wells: Include "Apo Controls" (2 µM CcP-ga + 2% DMSO, no ligand) and "Buffer Controls" (Assay Buffer + 2% DMSO).

  • Incubation: Incubate the plates at 25°C for 15 minutes. (Causality: While cavity binding is rapid, a 15-minute incubation guarantees that the system has reached thermodynamic equilibrium prior to measurement).

  • Spectral Acquisition: Scan the absorbance from 380 nm to 450 nm using a microplate reader (e.g., Tecan Spark) with a 1 nm step size.

  • Data Analysis:

    • Subtract the "Buffer Control" spectra from all sample spectra.

    • Calculate the difference spectra:

      
      .
      
    • Determine the maximum peak-to-trough amplitude (

      
      ).
      
    • Plot

      
       against ligand concentration and fit to a one-site specific binding model using non-linear regression to extract the 
      
      
      
      .
Protocol B: Orthogonal Validation via X-Ray Crystallography

To confirm that 5-cyclopropyl-1H-imidazol-2-amine displaces the specific waters predicted by GIST, structural validation is mandatory.

Step-by-Step Methodology:

  • Crystallization: Grow apo CcP-ga crystals using the hanging-drop vapor diffusion method. Mix equal volumes of protein (10 mg/mL) and reservoir solution (500 mM MES pH 6.0, 25% MPD). (Causality: MPD acts as both a precipitant and a cryoprotectant. This allows crystals to be flash-frozen directly without a separate cryoprotection step, preserving the native, unperturbed water networks).

  • Ligand Soaking: Transfer the apo crystals into a soaking drop containing the reservoir solution supplemented with 20 mM 5-cyclopropyl-1H-imidazol-2-amine. Incubate for 2 hours at 20°C.

  • Diffraction & Refinement: Flash-freeze the crystals in liquid nitrogen. Collect X-ray diffraction data and solve the structure via molecular replacement using the apo CcP-ga structure as a search model. Refine the structure to map the exact coordinates of the ligand and the remaining ordered water molecules.

Quantitative Data Summary

The following table summarizes the biophysical and structural parameters for the binding of 5-cyclopropyl-1H-imidazol-2-amine to the CcP-ga cavity, serving as a benchmark for assay validation.

ParameterEmpirical ValueCausality / Scientific Significance
Ligand ID 7WGMonocationic fragment; 5-cyclopropyl-1H-imidazol-2-amine.
Target Protein CcP-gaEngineered buried cavity; ideal for testing solvation theories.
Assay Readout Soret Band Shift (

Abs)
Label-free quantification of binding affinity (

) via heme perturbation.
PDB ID 5U61 ()Orthogonal structural confirmation of the binding pose.
Resolution 1.22 ÅUltra-high resolution allows precise mapping of the ordered water networks.
Primary Interaction Ion-pair with Asp235Drives the thermodynamic favorability and orientation of the ligand.

References

  • Testing inhomogeneous solvation theory in structure-based ligand discovery. Proceedings of the National Academy of Sciences.[Link]

  • RCSB Protein Data Bank: 5U61 (CcP gateless cavity). RCSB PDB.[Link]

Application Note: A High-Throughput Cell-Based Assay for Quantifying PDE4 Inhibitor Potency Using 5-cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Assay Principle

This application note provides a detailed framework for the development and validation of a robust, high-throughput cell-based assay to determine the potency of novel compounds targeting phosphodiesterase 4 (PDE4). As a model compound, we utilize 5-cyclopropyl-1H-imidazol-2-amine. Phosphodiesterases are critical enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream pathways, particularly those involved in inflammation.[3][4][5] This makes PDE4 a significant therapeutic target for diseases like COPD and atopic dermatitis.[3][5]

The assay principle is based on measuring the accumulation of intracellular cAMP in response to PDE4 inhibition. The workflow uses a carefully selected cell line with high endogenous PDE4 expression. To create a measurable assay window, cellular adenylyl cyclase is stimulated with a sub-maximal concentration of forskolin, generating a basal level of cAMP.[6][7] In the presence of a PDE4 inhibitor like 5-cyclopropyl-1H-imidazol-2-amine, the forskolin-induced cAMP is protected from degradation, leading to its accumulation. This change in cAMP concentration is quantified using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive and reliable detection technology suitable for high-throughput screening (HTS).[8][9][10]

Assay Development and Optimization

The successful implementation of a cell-based assay requires careful optimization of several experimental parameters to ensure a robust and reproducible system.

Cell Line Selection

The choice of cell line is critical. The ideal cell line should exhibit high endogenous expression of the target, in this case, PDE4. Human Embryonic Kidney 293 (HEK293) cells are a suitable choice as they are known to express PDE4, are robust, and transfect easily, making them a workhorse for cell-based assays.[1][11][12][13] Their low endogenous expression of most G-protein coupled receptors (GPCRs) provides a "clean" background for studying specific signaling pathways.[11]

cAMP Detection Technology

Several technologies exist for measuring intracellular cAMP. For HTS, HTRF is an excellent choice due to its homogeneous (no-wash) format, high sensitivity, and low susceptibility to interference from media components.[9][10][14] The HTRF cAMP assay is a competitive immunoassay where cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[8][15] An increase in cellular cAMP disrupts the Fluorescence Resonance Energy Transfer (FRET) between the donor (cryptate) and acceptor (d2), resulting in a decrease in the HTRF signal that is inversely proportional to the cAMP concentration.[8][9][15]

Optimization of Cell Seeding Density

The optimal number of cells per well must be determined to achieve the best signal-to-background ratio (S/B). Too few cells will result in a weak signal, while too many can lead to artifacts and depletion of nutrients. A cell titration experiment should be performed.

Protocol: Cell Density Optimization

  • Prepare a serial dilution of HEK293 cells in complete culture medium.

  • Seed cells into a 384-well white assay plate at densities ranging from 1,000 to 20,000 cells per well.

  • Incubate overnight at 37°C, 5% CO2.

  • Treat cells with a fixed, high concentration of a known PDE4 inhibitor (e.g., 10 µM Roflumilast) as a positive control and vehicle (e.g., 0.1% DMSO) as a negative control.

  • Add a pre-determined concentration of forskolin (e.g., EC50 concentration) to all wells to stimulate cAMP production.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and perform the HTRF cAMP detection assay according to the manufacturer's protocol.

  • Calculate the S/B ratio for each cell density and select the density that provides the maximal and most stable window.

Table 1: Example Data for Cell Seeding Density Optimization

Cell Density (cells/well)Mean Signal (Negative Control)Mean Signal (Positive Control)S/B Ratio
1,0001850095001.95
2,5001790068002.63
5,000 18100 4500 4.02
10,0001750044503.93
20,0001680051003.29

Based on this example data, 5,000 cells/well is chosen for subsequent experiments.

Optimization of Forskolin Stimulation

Forskolin directly activates adenylyl cyclase to produce cAMP.[6][7][16] The concentration of forskolin must be optimized to produce a sub-maximal cAMP response (typically around EC50 to EC80). This creates a sensitive window where the protective effect of a PDE4 inhibitor on the cAMP pool can be robustly detected.

Protocol: Forskolin Dose-Response

  • Seed the optimized number of cells (5,000 cells/well) into a 384-well plate and incubate overnight.

  • Prepare a serial dilution of forskolin.

  • Add the forskolin dilutions to the cells and incubate for 30 minutes.

  • Lyse cells and perform the HTRF cAMP detection assay.

  • Plot the HTRF signal against the forskolin concentration and determine the EC50 value. The concentration used in the final assay protocol will typically be in the EC50-EC80 range.

Validated Assay Protocol

This protocol describes the step-by-step procedure for determining the IC50 value of 5-cyclopropyl-1H-imidazol-2-amine.

Materials and Reagents
  • Cells: HEK293 cells (ATCC, #CRL-1573)

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Assay Plate: 384-well, white, solid-bottom, tissue-culture treated plate

  • Test Compound: 5-cyclopropyl-1H-imidazol-2-amine, dissolved in 100% DMSO

  • Positive Control: Roflumilast (a known potent PDE4 inhibitor)[3][4][17]

  • Stimulant: Forskolin[6][16]

  • Detection Kit: HTRF cAMP Dynamic 2 Kit (or equivalent)

  • Plate Reader: HTRF-compatible plate reader

Step-by-Step Procedure
  • Cell Plating: On Day 1, harvest and count HEK293 cells. Adjust cell density to 1 x 10^6 cells/mL and plate 5 µL/well (5,000 cells) into the 384-well assay plate. Incubate overnight (16-24 hours) at 37°C, 5% CO2.

  • Compound Preparation: On Day 2, prepare a serial dilution of 5-cyclopropyl-1H-imidazol-2-amine and the Roflumilast positive control in assay buffer (e.g., HBSS with 20 mM HEPES) at 4X the final desired concentration. Ensure the final DMSO concentration will be ≤ 0.5%.

  • Compound Addition: Add 5 µL of the 4X compound dilutions to the appropriate wells containing cells. Add 5 µL of assay buffer with DMSO for negative (vehicle) and positive (forskolin max) controls. Incubate for 30 minutes at room temperature.

  • Stimulation: Prepare a 4X solution of forskolin at its pre-determined EC80 concentration in assay buffer. Add 5 µL of this solution to all wells except the basal control (which receives 5 µL of assay buffer). The final assay volume is now 20 µL.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Prepare the HTRF lysis and detection reagents according to the manufacturer's protocol. Add 10 µL of the anti-cAMP Cryptate solution followed by 10 µL of the cAMP-d2 solution.

  • Final Incubation & Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

dot graph TD subgraph "Day 1" A[Harvest & Count HEK293 Cells] --> B{Plate 5,000 cells/well}; B --> C[Incubate Overnight]; end subgraph "Day 2" D[Prepare Compound Dilutions] --> E[Add Compounds to Plate]; E --> F[Incubate 30 min]; F --> G[Add Forskolin (Stimulant)]; G --> H[Incubate 30 min]; H --> I[Add HTRF Lysis & Detection Reagents]; I --> J[Incubate 60 min]; J --> K[Read Plate]; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#4285F4,stroke:#202124,font-weight:bold,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 style E fill:#FBBC05,stroke:#202124,font-weight:bold,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368 style G fill:#34A853,stroke:#202124,font-weight:bold,fontcolor:#FFFFFF style H fill:#F1F3F4,stroke:#5F6368 style I fill:#EA4335,stroke:#202124,font-weight:bold,fontcolor:#FFFFFF style J fill:#F1F3F4,stroke:#5F6368 style K fill:#4285F4,stroke:#202124,font-weight:bold,fontcolor:#FFFFFF end

Caption: High-level experimental workflow for the PDE4 inhibitor assay.

Data Analysis and Interpretation

Calculating IC50 Values

The raw data from the HTRF reader (665 nm / 620 nm ratio) is first converted to percent inhibition.

  • Calculate Percent Inhibition: % Inhibition = 100 * (Signal_Vehicle - Signal_Sample) / (Signal_Vehicle - Signal_Max_Inhibition)

    • Signal_Vehicle: Mean signal from wells with DMSO + Forskolin (0% inhibition).

    • Signal_Sample: Signal from wells with test compound.

    • Signal_Max_Inhibition: Mean signal from wells with a saturating concentration of Roflumilast (100% inhibition).

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal response.

Table 2: Example Dose-Response Data for 5-cyclopropyl-1H-imidazol-2-amine

Concentration (nM)Log(Concentration)% Inhibition (Mean)
0.1-10.02.5
1-9.08.1
10-8.025.6
30 -7.5 51.2
100-7.078.9
1000-6.095.3
10000-5.098.1

From this data, the calculated IC50 would be approximately 30 nM.

Assay Quality Control

To ensure the reliability and robustness of the assay for screening, the Z'-factor should be calculated for each plate.[18][19] The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls.[20][21]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • SD_pos and Mean_pos: Standard deviation and mean of the positive control (e.g., max Roflumilast).

  • SD_neg and Mean_neg: Standard deviation and mean of the negative control (vehicle/DMSO).

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS.[18][22]

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.[18]

  • Z' < 0: The assay is not suitable for screening.[18][22]

Table 3: Assay Quality Control Metrics (Example)

ParameterValueStatus
Signal-to-Background (S/B)> 4Excellent
CV% (Controls)< 10%Excellent
Z'-Factor 0.72 Excellent

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial"];

}

Caption: Decision tree for assay validation based on the Z'-factor.

Orthogonal Assay for Mechanism Confirmation

To confirm that the observed activity of 5-cyclopropyl-1H-imidazol-2-amine is indeed due to the accumulation of cAMP, an orthogonal assay measuring a downstream event in the cAMP signaling pathway should be performed.[23][24][25] A common downstream event is the phosphorylation of the cAMP Response Element-Binding protein (CREB).[26]

Method: CREB Phosphorylation Reporter Gene Assay

  • Principle: Use a HEK293 cell line stably expressing a reporter gene (e.g., Luciferase) under the control of a cAMP Response Element (CRE) promoter.[27][28]

  • Procedure: Treat the cells with 5-cyclopropyl-1H-imidazol-2-amine as in the primary assay, followed by forskolin stimulation.

  • Readout: Increased intracellular cAMP will activate Protein Kinase A (PKA), which then phosphorylates CREB.[26][29] Phosphorylated CREB binds to the CRE promoter and drives the expression of the luciferase reporter gene.[27] The resulting luminescence signal can be measured and should correlate with the compound's potency in the primary cAMP accumulation assay.

  • Confirmation: A positive result in this assay provides strong evidence that the compound's mechanism of action involves the modulation of the cAMP pathway, thus validating the primary screen's findings.[23][30]

dot graph TD A[5-cyclopropyl-1H-imidazol-2-amine] --> B{PDE4}; B --|Inhibition| C[cAMP Degradation]; D[Forskolin] --> E{Adenylyl Cyclase}; E --> F[cAMP]; C --> G[AMP]; F --> H{PKA Activation}; H --> I{CREB Phosphorylation}; I --> J[Gene Transcription];

end

Caption: cAMP signaling pathway showing points of intervention and detection.

References

  • Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Medical Weekly. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. [Link]

  • What is the mechanism of Roflumilast?. Patsnap Synapse. [Link]

  • A Novel Cell Based Assay for PDE Inhibitor Screenings. Dexorgen. [Link]

  • The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. PubMed. [Link]

  • A cell-based PDE4 assay in 1536-well plate format for high-throughput screening. PubMed. [Link]

  • FDA Approved PDE4 Inhibitor Roflumilast for Atopic Dermatitis. Sino Biological. [Link]

  • A reporter gene assay for screening of PDE4 subtype selective inhibitors. ResearchGate. [Link]

  • Homeostasis and downstream effects of cAMP signaling in immune cells. ResearchGate. [Link]

  • PDE4D Cell-Based Reporter Assay Kit. BPS Bioscience. [Link]

  • Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Dovepress. [Link]

  • Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action?. PubMed. [Link]

  • Principles of the HTRF cAMP Assay. ResearchGate. [Link]

  • downstream - Omics. Omics Online. [Link]

  • Principles of the HTRF cAMP Assay. NCBI Bookshelf. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • HTRF® package insert cAMP HiRange. Cisbio. [Link]

  • Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling. PubMed. [Link]

  • What is Z' (read Z-factor)?. RxPlora. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery.
  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Role of the cAMP signaling pathway in the regulation of gonadotropin-releasing hormone secretion in GT1 cells. PMC. [Link]

  • HEK Cell-Based High-Throughput GPCR Screening Platforms. Cytion. [Link]

  • Better metrics for comparing instruments and assays. Molecular Devices. [Link]

  • Looking downstream: the role of cyclic AMP-regulated genes in axonal regeneration. PMC. [Link]

  • From gene to validated and qualified hits. AXXAM. [Link]

  • Assay development and screening for discovery of chemical probes, drugs or immunomodulators (R01 Clinical Trial Not Allowed). NIH Grants and Funding. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Separation Science. [Link]

  • Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization. PMC. [Link]

  • Enhanced PDE4 activity following stimulation of HEK-293 cells with isoproterenol or PMA. ResearchGate. [Link]

Sources

Application of 5-cyclopropyl-1H-imidazol-2-amine in metabolic stability assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Evaluating the Metabolic Stability of 5-Cyclopropyl-1H-imidazol-2-amine (5-CPAI) in Preclinical Assays

Introduction & Mechanistic Rationale

5-Cyclopropyl-1H-imidazol-2-amine (5-CPAI) is a versatile building block frequently utilized in fragment-based drug discovery. However, its unique structural triad—a cyclopropyl ring, an imidazole core, and a primary amine—presents a highly complex metabolic liability profile. When evaluating the metabolic stability of 5-CPAI or its derivatives, researchers must account for divergent biotransformation pathways spanning both Phase I (oxidation) and Phase II (conjugation) metabolism.

As a Senior Application Scientist, it is critical to understand the causality behind assay design. Standard liver microsome assays often fail to capture the full clearance profile of such compounds if not properly supplemented.

The Metabolic Triad of 5-CPAI:

  • Imidazole Core (CYP Inhibition & Oxidation): The nitrogen atoms of the imidazole ring are notorious for coordinating directly with the heme iron of cytochrome P450 (CYP) enzymes, forming a Type II binding complex[1]. This coordination can lead to competitive or time-dependent CYP inhibition, which artificially skews intrinsic clearance (

    
    ) calculations if the substrate concentration exceeds the 
    
    
    
    .
  • Cyclopropyl Ring (Bioactivation Liability): While cyclopropyl groups are often incorporated to increase metabolic stability due to high C-H bond dissociation energies, they are highly susceptible to NADPH-dependent oxidation[2]. CYP-mediated hydrogen atom transfer (HAT) or single electron transfer (SET) can trigger rapid ring-opening, generating highly reactive carbon-centered radicals that may covalently bind to the enzyme, acting as suicide inhibitors[3].

  • 2-Amine Group (Phase II Conjugation): The primary amine serves as a prime site for N-acetylation by N-acetyltransferases (NATs) and N-glucuronidation by UDP-glucuronosyltransferases (UGTs). Standard liver microsome assays lacking Phase II cofactors will fail to capture these critical clearance mechanisms.

To accurately profile 5-CPAI, a self-validating experimental system must be employed, utilizing both Human Liver Microsomes (HLMs) supplemented with Phase I/II cofactors and primary hepatocytes[].

Experimental Protocols: A Self-Validating System

Protocol A: Liver Microsome Stability Assay (Phase I & UGT Focus)

This protocol evaluates CYP450 and UGT-mediated clearance. Alamethicin is included to form pores in the microsomal membrane, a critical step that allows the highly polar UDPGA cofactor to access luminal UGT enzymes[].

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein)

  • Substrate: 5-CPAI (10 mM stock in DMSO)

  • Cofactors: NADPH regenerating system, UDPGA (5 mM)

  • Pore-former: Alamethicin (25 µg/mL)

  • Positive Controls: Midazolam (CYP3A4), Propranolol (broad CYP)[5]

Step-by-Step Procedure:

  • Preparation: Dilute 5-CPAI to 100 µM in 50% acetonitrile/water. Further dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Microsome Activation: Pre-incubate HLMs (final concentration 0.5 mg/mL) with alamethicin (25 µg/mL) on ice for 15 minutes to unmask UGT activity.

  • Pre-Incubation: Mix the 1 µM 5-CPAI solution with the activated HLMs. Pre-incubate at 37°C for 5 minutes. Self-Validation Step: Include a negative control (no cofactors) to assess chemical instability.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system (1 mM final) and UDPGA (5 mM final)[5].

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil 10 ng/mL).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Primary Hepatocyte Stability Assay (Comprehensive Clearance)

Hepatocytes provide an intact cellular system containing physiological levels of all Phase I and Phase II enzymes (including NATs, which are absent in HLMs)[].

Step-by-Step Procedure:

  • Thawing: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 × g for 5 minutes and resuspend in William's E medium.

  • Viability Check: Ensure cell viability >80% using Trypan Blue exclusion. Adjust concentration to

    
     viable cells/mL.
    
  • Incubation: Add 5-CPAI (final concentration 1 µM, <0.1% DMSO) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under 5%

    
     with gentle shaking.
    
  • Quenching: At 0, 15, 30, 60, 90, and 120 minutes, transfer 50 µL of the suspension into 150 µL of ice-cold acetonitrile with internal standard.

  • Extraction: Vortex and centrifuge (14,000 × g, 15 min, 4°C). Analyze the supernatant via LC-MS/MS.

Data Presentation & Interpretation

The intrinsic clearance (


) is calculated using the half-life (

) derived from the log-linear decline of the compound remaining over time[5]:

Table 1: Representative Metabolic Stability Profile of 5-CPAI

Assay SystemCofactors Added

(min)

(µL/min/mg or

cells)
Primary Clearance Mechanism
HLM (Negative Control)None>120< 5.0N/A (Chemically Stable)
HLM (Phase I only)NADPH45.230.6CYP-mediated oxidation / ring opening
HLM (Phase I + II)NADPH + UDPGA28.548.6CYP oxidation + N-glucuronidation
Human HepatocytesEndogenous18.437.6Comprehensive (including NAT-acetylation)

Table 2: Key Metabolites of 5-CPAI Identified via LC-HRMS

Metabolite

Shift
Proposed BiotransformationStructural Liability
M1+16 DaHydroxylation / N-OxidationImidazole core / Cyclopropyl ring
M2+42 DaN-Acetylation2-Amine group (NAT mediated)
M3+176 DaN-Glucuronidation2-Amine group (UGT mediated)
M4+305 DaGlutathione (GSH) AdductCyclopropyl ring opening (Reactive)

Visualizations

MetabolicPathways Core 5-Cyclopropyl-1H-imidazol-2-amine (5-CPAI) CYP CYP450 Oxidation (Phase I) Core->CYP Oxidation PhaseII NAT / UGT Conjugation (Phase II) Core->PhaseII Conjugation Heme Heme Coordination (CYP Inhibition) Core->Heme Type II Binding RingOpen Cyclopropyl Ring Opening (Reactive Metabolites) CYP->RingOpen HAT / SET Mechanism N_Ox Imidazole N-Oxidation CYP->N_Ox N_Acet N-Acetylation (NAT) PhaseII->N_Acet N_Gluc N-Glucuronidation (UGT) PhaseII->N_Gluc

Fig 1: Divergent metabolic pathways of 5-CPAI highlighting Phase I, Phase II, and CYP inhibition.

Workflow Prep 1. Substrate Prep (1 µM 5-CPAI) Incubate 2. Incubation (HLM/Hepatocytes + Cofactors) Prep->Incubate Quench 3. Quenching (Ice-cold ACN + IS) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Quantification) Centrifuge->LCMS Data 6. Data Analysis (CLint & t1/2 Calculation) LCMS->Data

Fig 2: Step-by-step experimental workflow for in vitro metabolic stability assessment of 5-CPAI.

References

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions Source: National Institutes of Health (NIH) URL:[Link]

  • Metabolism of cyclopropyl groups Source: Hypha Discovery URL:[Link]

  • Preclinical pharmacokinetic characterization of (R)-ketamine injection, a novel antidepressant glutamatergic agent Source: National Institutes of Health (NIH) URL:[Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: National Institutes of Health (NIH) URL:[Link]

Sources

5-cyclopropyl-1H-imidazol-2-amine as a tool for chemical biology

Author: BenchChem Technical Support Team. Date: March 2026

5-cyclopropyl-1H-imidazol-2-amine as a Tool for Chemical Biology: Probing Solvation Thermodynamics in Protein-Ligand Binding

Scientific Context & Mechanistic Overview

In the field of structure-based drug discovery, accurately predicting the energetic consequences of displacing ordered water molecules from a protein binding site remains a formidable challenge[1]. 5-cyclopropyl-1H-imidazol-2-amine (PDB Ligand ID: 7WG) has emerged as a highly specialized chemical biology probe used to benchmark computational solvation models, specifically Grid-based Inhomogeneous Solvation Theory (GIST)[2].

Rather than serving as a therapeutic lead, this compound is utilized within a highly controlled model system: the Cytochrome c Peroxidase gateless cavity (CcP-ga) . In wild-type CcP, the binding cavity is gated by a flexible loop that undergoes conformational changes upon ligand entry. By mutating this sequence to create the "gateless" variant, the cavity becomes constitutively open to bulk solvent[3]. This eliminates the confounding energetic penalties associated with protein flexibility, allowing researchers to isolate and measure the exact thermodynamic cost and reward of ligand desolvation and water displacement[1].

When 5-cyclopropyl-1H-imidazol-2-amine enters the CcP-ga cavity, its aminoimidazole ring forms a rigid, primary ion-pair with the anionic residue Asp233[3]. Meanwhile, the cyclopropyl group provides a defined hydrophobic bulk that displaces specific ordered water molecules without introducing excessive conformational entropy (due to its lack of rotatable bonds). By comparing the experimental binding affinity and crystallographic pose of this compound against computational predictions, researchers can validate the accuracy of their docking scoring functions.

Solvation Apo Apo-CcP-ga Cavity (Hydrated State) Complex CcP-ga : Ligand Complex (Desolvated Cavity) Apo->Complex Ligand Binding (ΔG_bind) Waters Displaced Water Molecules (Bulk Solvent) Apo->Waters Water Displacement (GIST Penalty/Reward) Ligand 5-cyclopropyl-1H-imidazol-2-amine (Bulk Solvent) Ligand->Complex Desolvation (ΔG_desolv)

Thermodynamic cycle of ligand binding and water displacement in the CcP-ga cavity.

Quantitative Data: Solvation & Structural Parameters

The utility of 5-cyclopropyl-1H-imidazol-2-amine lies in its predictable binding metrics, which serve as a ground-truth dataset for computational chemists calibrating molecular docking software (such as DOCK3.7).

Table 1: Thermodynamic and Structural Parameters of CcP-ga Ligand Binding

ParameterValue / DescriptionScientific Significance
Model Target Cytochrome c Peroxidase (CcP-ga)Highly defined, rigid cavity ideal for isolating solvation variables[3].
Ligand 5-cyclopropyl-1H-imidazol-2-amineRigid monocation; minimizes ligand conformational entropy penalties[2].
PDB ID 5U61Provides atomic-resolution validation (1.22 Å) of the predicted binding pose[2].
Primary Interaction Ion-pair with Asp233Anchors the ligand, ensuring consistent orientation for water displacement[3].
GIST Energy Contribution ~8% of total docking scoreDemonstrates that water displacement is a critical, yet nuanced, factor in affinity[1].
Experimental Binding Kd Low micromolar rangeValidates computational predictions of binding affinity and hit prioritization[1].

Application Workflow & Experimental Protocols

To utilize 5-cyclopropyl-1H-imidazol-2-amine as a validation tool for structure-based ligand discovery, researchers must integrate computational solvation mapping with rigorous in vitro and structural validation.

Workflow N1 1. Apo-Structure Preparation (PDB: 4NVA) N2 2. MD Simulation & GIST Calculate Water Thermodynamics N1->N2 N3 3. Molecular Docking (DOCK3.7 + GIST Scoring) N2->N3 N4 4. Prioritization of Ligands (e.g., 5-cyclopropyl-1H-imidazol-2-amine) N3->N4 N5 5. Binding Assay (Soret Band Shift) N4->N5 N6 6. X-ray Crystallography (PDB: 5U61) N5->N6

Experimental workflow for structure-based ligand discovery using GIST.

Protocol 1: Computational Setup for Solvation Mapping (GIST)

Objective: Map the thermodynamic properties of hydration sites in the apo-CcP-ga cavity prior to ligand binding.

  • System Preparation : Download the high-resolution apo-CcP-ga structure (e.g., PDB 4NVA). Strip crystallographic waters and protonate the structure at pH 7.0, ensuring that the critical anchor residue, Asp233, remains deprotonated (anionic) to facilitate ion-pairing.

  • Molecular Dynamics (MD) : Solvate the protein in an explicit TIP3P water box. Run a 50–100 ns unconstrained MD simulation at 298 K to thoroughly sample water configurations within the gateless cavity.

  • GIST Calculation : Process the resulting MD trajectory using SSTMap or CPPTRAJ. Define a 3D grid with 0.5 Å spacing centered on the cavity. Calculate the enthalpic and entropic contributions of water at each voxel compared to bulk solvent.

  • Scoring Integration : Export the GIST energy grids and integrate them into the docking scoring function. Favorable waters (difficult to displace) will apply a penalty to the docking score, while unfavorable waters (easy to displace) will provide a reward.

Protocol 2: In Vitro Soret Band Shift Assay

Objective: Quantify the binding affinity (Kd) of 5-cyclopropyl-1H-imidazol-2-amine to CcP-ga. Causality: CcP contains a heme cofactor adjacent to the binding cavity. Ligand binding alters the local dielectric environment, causing a measurable shift in the heme's Soret absorbance band, allowing for label-free affinity quantification[1].

  • Protein Preparation : Dilute purified CcP-ga to a final concentration of 2–5 μM in 50 mM potassium phosphate buffer (pH 6.5).

  • Ligand Titration : Prepare a 10 mM stock of 5-cyclopropyl-1H-imidazol-2-amine in DMSO. Perform serial additions (0.5–2.0 μL) to the protein solution in a quartz cuvette. Critical Step: Keep the total DMSO concentration below 2% to prevent heme denaturation and protein precipitation.

  • Spectroscopic Measurement : After each addition, record the UV-Vis absorbance spectrum from 350 nm to 450 nm. Monitor the peak-to-trough difference (typically the difference between A425 and A408).

  • Data Analysis : Plot the change in absorbance (ΔA) versus ligand concentration. Fit the data to a single-site binding isotherm equation: ΔA = (ΔA_max * [L]) / (Kd + [L]) to extract the dissociation constant (Kd).

Protocol 3: X-ray Crystallography Validation

Objective: Determine the atomic-resolution binding pose and verify the displacement of specific water networks.

  • Crystallization : Grow apo-CcP-ga crystals using the hanging-drop vapor diffusion method (standard conditions: 20-30% MPD, 100 mM potassium phosphate pH 6.0).

  • Ligand Soaking : Transfer the crystals to a drop containing the crystallization mother liquor supplemented with 5–10 mM 5-cyclopropyl-1H-imidazol-2-amine. Soak for 2–24 hours to ensure full cavity occupancy.

  • Data Collection & Refinement : Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data (target resolution < 1.5 Å). Solve the structure using molecular replacement with the apo-CcP-ga structure as the search model.

  • Water Network Analysis : Model the ligand into the Fo-Fc difference electron density map. Compare the remaining ordered waters in the complex (PDB: 5U61) to the apo-structure and the computational GIST predictions to validate the solvation model[2].

References

1.[1] Balius, T. E., Fischer, M., et al. "Testing inhomogeneous solvation theory in structure-based ligand discovery." Proceedings of the National Academy of Sciences 114.33 (2017): E6839-E6846. URL: [Link] 2.[3] Rosenfeld, R. J., et al. "Roles for Ordered and Bulk Solvent in Ligand Recognition and Docking in Two Related Cavities." PLoS Computational Biology 9.7 (2013): e1003180. URL: [Link] 3.[2] PDB Entry 5U61. "CcP gateless cavity." RCSB Protein Data Bank. URL: [Link]

Sources

High-Impact Click Chemistry Strategies for 5-Cyclopropyl-1H-imidazol-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-cyclopropyl-1H-imidazol-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for


-adrenergic receptor agonists and kinase inhibitors. The cyclopropyl moiety enhances lipophilicity and metabolic stability, while the 2-aminoimidazole core provides a versatile hydrogen-bonding motif.

However, incorporating this scaffold into Click Chemistry (CuAAC) workflows presents two distinct technical challenges:

  • Lack of Native Handles: The core structure lacks the requisite azide or alkyne functionality.

  • Catalyst Poisoning: The N3 nitrogen of the imidazole ring and the exocyclic amine are potent ligands for Cu(I), often arresting the catalytic cycle by sequestering the copper required for the triazole formation.

This application note details the "Linker-First" strategy to functionalize the 2-amine position and provides an optimized Ligand-Accelerated CuAAC Protocol designed to outcompete imidazole-copper coordination.

Strategic Derivatization: Introducing the "Click" Handle

Before "clicking," the scaffold must be functionalized. Direct conversion of the 2-amine to an azide (via diazo transfer) is not recommended due to the azido-tetrazole tautomeric equilibrium, which destabilizes the reagent.

Instead, we utilize high-fidelity acylation to introduce a stable alkyne or azide linker.

Reaction Pathway Overview[1][2]

G cluster_0 Critical Control Point Scaffold 5-Cyclopropyl- 1H-imidazol-2-amine Activated Functionalized Alkyne-Scaffold Scaffold->Activated HATU/DIPEA (Amide Coupling) Linker Linker Reagent (e.g., 4-Pentynoic Acid) Linker->Activated Click CuAAC Reaction (Ligand Accelerated) Activated->Click + Azide Partner Library Triazole Library Click->Library 1,4-Disubstituted Triazole

Figure 1: The "Linker-First" workflow avoids unstable intermediates by coupling a stable alkyne handle to the 2-amine position prior to the click reaction.

Protocol A: Synthesis of the Alkyne-Functionalized Precursor

Objective: Attach a terminal alkyne via an amide bond.

Reagents:

  • Substrate: 5-cyclopropyl-1H-imidazol-2-amine (1.0 equiv)

  • Linker: 4-Pentynoic acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve 4-pentynoic acid in DMF (0.2 M). Add HATU and DIPEA. Stir for 10 minutes at Room Temperature (RT) to form the active ester.

  • Addition: Add the 5-cyclopropyl-1H-imidazol-2-amine scaffold to the mixture.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass = Scaffold + 80.0 Da).

    • Note: The cyclopropyl group is stable under these mild basic conditions.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄.[1]

    • Caution: Avoid strong acid washes (e.g., 1M HCl) during workup to prevent potential ring-opening of the cyclopropyl group, although it is relatively robust on the aromatic ring.

The Challenge: Imidazole-Mediated Catalyst Poisoning

Standard CuAAC conditions (1% CuSO₄ / Ascorbate) often fail with imidazoles. The imidazole nitrogen (N3) coordinates Cu(I) effectively, removing it from the catalytic cycle.

To visualize this competitive inhibition:

Poisoning Cu Active Cu(I) Dead Inactive Cu-Imidazole Complex Cu->Dead High Affinity (Poisoning) ActiveCycle Cu-Acetylide Intermediate Cu->ActiveCycle Required Path Imid Imidazole Substrate Imid->Dead Alkyne Alkyne Reactant Alkyne->ActiveCycle Ligand THPTA Ligand (High Concentration) Ligand->Cu Protects Cu(I)

Figure 2: Mechanism of Catalyst Poisoning. Without a specialized ligand (THPTA), the imidazole substrate sequesters Cu(I), forming an inactive complex (Grey box).

Core Protocol: Ligand-Accelerated CuAAC

To overcome poisoning, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) . THPTA binds Cu(I) stronger than the imidazole substrate but still allows the alkyne to displace a coordination arm for the reaction to proceed.

Reagents & Stoichiometry
ComponentEquivalents / Conc.Role
Alkyne-Scaffold 1.0 equiv (10 mM final)Functionalized Imidazole
Azide Partner 1.2 equivReaction Partner
CuSO₄ · 5H₂O 0.5 equiv (High Loading)Catalyst Source
THPTA Ligand 2.5 equiv (5:1 Ligand:Cu)Catalyst Protector
Sodium Ascorbate 5.0 equivReductant (Keep Cu in +1 state)
Solvent DMSO : Water (1:1)Solubilizes Imidazole
Step-by-Step Procedure
  • Stock Preparation:

    • Cu-Ligand Premix: Dissolve CuSO₄ (20 mM in water) and THPTA (100 mM in water) in a 1:5 ratio. The solution should turn a clear blue.

    • Ascorbate: Prepare fresh 100 mM Sodium Ascorbate in water. (Do not store; oxidation turns it yellow).

  • Reaction Assembly:

    • In a small vial, dissolve the Alkyne-Scaffold and Azide Partner in DMSO.

    • Add the Cu-Ligand Premix .

    • Add the Sodium Ascorbate solution last to initiate the reaction.

    • Final Solvent Ratio: Aim for 50% DMSO / 50% Water to ensure solubility of the lipophilic cyclopropyl group.

  • Incubation:

    • Flush headspace with Nitrogen/Argon (Oxygen oxidizes Cu(I) to Cu(II)).

    • Stir at 40°C for 2–4 hours.

    • Expert Tip: If the solution turns brown/black, disproportionation has occurred. Add more ascorbate.

  • Quenching & Purification:

    • Add 5 equivalents of EDTA (0.5 M, pH 8.0) and stir for 30 minutes. The EDTA chelates the copper (turning the solution blue/green) and breaks the Cu-Imidazole complexes.

    • Extract with EtOAc or DCM.

    • Purify via Flash Chromatography (DCM/MeOH gradient). The triazole product is significantly more polar than the starting alkyne.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst PoisoningIncrease Cu loading to 1.0 equiv and THPTA to 5.0 equiv. Ensure anaerobic conditions.
Precipitation Solubility IssueThe cyclopropyl group increases lipophilicity. Increase DMSO ratio to 70% or use tBuOH/Water.
Green Solution Oxidation (Cu²⁺)Oxygen leak. Add more Sodium Ascorbate. Degas solvents thoroughly.
Low Yield Chelation during workupImidazoles hold Cu tightly. Ensure the EDTA quench step is at least 30 mins with vigorous stirring.

References

  • Synthesis of 2-Aminoimidazoles

    • One-Pot Three-Component Strategy for Functionalized 2-Aminoimidazoles via Ring Opening of α-Nitro Epoxides.[2] (2015).[2][3][4] Organic Letters.

  • Catalyst Poisoning by Heterocycles

    • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2015).[2][3][4] Chemical Communications.

    • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition.[5] (2013).[6] Beilstein Journal of Organic Chemistry.

  • Cyclopropyl-Imidazole Synthesis

    • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole.[4] (2011).[7] Organic Process Research & Development.

  • CuAAC Mechanism & Ligands

    • The Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2025).[1][2][3][4][5] ChemPhysChem.

Sources

Application Note: Integrated Assessment of BBB Permeability for 5-cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide details the method for assessing the blood-brain barrier (BBB) permeability of 5-cyclopropyl-1H-imidazol-2-amine .[1] As a small, polar, basic molecule (MW ~123.16 Da), this compound presents a specific "cationic challenge" in CNS delivery. Unlike lipophilic neutrals that cross via simple passive diffusion, 2-aminoimidazoles exist largely as cations at physiological pH (7.4).

Therefore, a standard lipophilicity screen is insufficient. This protocol utilizes a Tiered "Free-Drug" Assessment Strategy , moving from artificial membrane screening to in vivo unbound partition coefficient (


) determination.
Physicochemical Profile & Challenge
ParameterValue (Approx)Implication for BBB
Molecular Weight 123.16 g/mol Favorable (Small size aids diffusion)
pKa (Base) ~8.5 - 9.0Critical: >95% Ionized (cationic) at pH 7.4
LogP ~0.8Low lipophilicity; suggests poor passive entry unless carrier-mediated
TPSA ~45 ŲFavorable (< 90 Ų is ideal for CNS)

Strategic Workflow

The assessment follows a "Fail-Fast" logic. We utilize Graphviz to visualize the decision tree.

BBB_Workflow Start Compound: 5-cyclopropyl-1H-imidazol-2-amine Step1 Step 1: PAMPA-BBB (pH 7.4 & 9.0) (Passive Diffusion Potential) Start->Step1 Decision1 Pe > 2.0 x 10^-6 cm/s? Step1->Decision1 Step2 Step 2: MDCK-MDR1 Assay (P-gp Efflux Liability) Decision1->Step2 Yes Stop Stop: Low CNS Potential (Modify Structure) Decision1->Stop No Decision2 Efflux Ratio < 2.0? Step2->Decision2 Step3 Step 3: In Vivo Rat PK + Equilibrium Dialysis (Kp,uu Determination) Decision2->Step3 Yes (or if Efflux is manageable) Decision2->Stop High Efflux (ER > 3)

Figure 1: Tiered decision tree for CNS candidate progression. Green nodes indicate advanced validation stages.

Protocol Stage 1: PAMPA-BBB (Passive Diffusion)

Objective: Determine the passive permeability (


).
Rationale:  Since the molecule is basic, we test at pH 7.4 (physiologic) and pH 9.0 (to suppress ionization and measure the permeability of the neutral species).
Materials
  • Membrane: PVDF filter plate (0.45 µm) pre-coated with Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane).

  • Donor Buffer: PBS (pH 7.4) and Borate Buffer (pH 9.0).

  • Acceptor Buffer: PBS (pH 7.4) containing scavenger (e.g., BSA or surfactant) to maintain sink conditions.

Procedure
  • Preparation: Dilute 5-cyclopropyl-1H-imidazol-2-amine to 10 µM in Donor Buffers (0.5% DMSO final).

  • Assembly:

    • Add 300 µL Donor solution to the bottom plate.

    • Add 200 µL Acceptor buffer to the top filter plate.

    • Sandwich the plates carefully to avoid air bubbles.

  • Incubation: 18 hours at room temperature in a humidity chamber (prevent evaporation).

  • Analysis: Quantify Donor (

    
    ) and Acceptor (
    
    
    
    ) wells using LC-MS/MS.
  • Calculation:

    
    
    

Success Criteria:


 cm/s indicates high passive permeability.[2]

Protocol Stage 2: MDCK-MDR1 (Active Efflux)

Objective: Identify if the amine is a substrate for P-glycoprotein (P-gp/MDR1), which would pump it out of the brain. Rationale: Small amines are frequent substrates for P-gp.

Experimental Setup
  • Cell Line: MDCK-II cells transfected with human MDR1 gene.

  • Culture: 4-5 days on Transwell® inserts (0.4 µm pore) to form a polarized monolayer.

  • QC: TEER (Transepithelial Electrical Resistance) must be > 150

    
    .[3] Use Lucifer Yellow to verify junction integrity (
    
    
    
    cm/s).[1]
Procedure
  • Dosing: Prepare compound at 5 µM in HBSS (pH 7.4).

  • Bidirectional Transport:

    • A

      
       B (Apical to Basolateral):  Mimics blood-to-brain entry.[4]
      
    • B

      
       A (Basolateral to Apical):  Mimics brain-to-blood efflux.
      
  • Incubation: 60 minutes at 37°C with shaking (60 rpm).

  • Sampling: Collect 50 µL from receiver compartments.

  • Calculation (Efflux Ratio - ER):

    
    
    

Interpretation:

  • ER < 2.0: Not a P-gp substrate (Good).

  • ER > 2.0: P-gp substrate.[5] (Requires P-gp inhibitor study with Zosuquidar to confirm).

Transwell_Logic cluster_0 Transwell System Apical Apical Chamber (Blood Side) Basolateral Basolateral Chamber (Brain Side) Apical->Basolateral A->B (Influx) Basolateral->Apical B->A (Efflux) Result Calculate Efflux Ratio (ER) Basolateral->Result

Figure 2: Bidirectional transport logic in MDCK-MDR1 cells.

Protocol Stage 3: In Vivo (The Gold Standard)

Objective: Determine the unbound brain-to-plasma ratio. Rationale: Total brain concentration is misleading. The drug might bind non-specifically to brain tissue lipids. Only the free drug (


) drives efficacy.
Part A: Pharmacokinetics (Rat)
  • Animals: Male Sprague-Dawley rats (n=3).

  • Dosing: 1 mg/kg IV (tail vein) or 5 mg/kg PO.

  • Timepoint: 1 hour post-dose (steady state approximation).

  • Terminal Procedure:

    • Anesthetize.

    • Cardiac Perfusion: Flush with saline to remove drug trapped in brain capillaries (critical for polar drugs).

    • Collect Plasma and Whole Brain.

  • Analysis: Homogenize brain (1:3 in PBS). Quantify total drug in plasma (

    
    ) and brain (
    
    
    
    ).
    • Calculate

      
      .[6]
      
Part B: Rapid Equilibrium Dialysis (RED) - Brain Binding
  • Matrix: Naïve rat brain homogenate vs. PBS buffer.

  • Device: RED Device (Thermo Fisher or similar) with 8 kDa MWCO membrane.

  • Incubation: Spike homogenate with 1 µM compound. Dialyze against buffer for 4 hours at 37°C.

  • Calculation (

    
    ): 
    
    
    
    
    (Note: Apply dilution factor correction).
Final Calculation: The Unbound Partition Coefficient ( )


Interpretation:

  • 
    : Passive transport dominates (Ideal).
    
  • 
    : Efflux is active (P-gp liability).
    
  • 
    : Active uptake (Transport via OCT/PMAT).
    

Bioanalytical Conditions (LC-MS/MS)

Given the polar nature of 5-cyclopropyl-1H-imidazol-2-amine, standard C18 columns may cause retention issues.

  • Column: HILIC (e.g., Waters BEH Amide) or Polar-Embedded C18 (e.g., Acquity HSS T3).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Ionization: ESI Positive mode (Look for [M+H]+ ~124.1).

  • MRM Transition: 124.1

    
     84.1 (Loss of cyclopropyl ring fragment - verify experimentally).
    

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics. Link

  • Hammarlund-Udenaes, M. (2010). "The use of unbound drug concentrations in the brain—methodological aspects." Journal of Pharmacy and Pharmacology. Link

  • Summerfield, S. G., et al. (2006). "Central nervous system drug disposition: the relationship between in situ brain permeability and in vitro physicochemical data." Journal of Pharmacology and Experimental Therapeutics. Link

  • Wan, H., et al. (2007). "Automated high-throughput equilibrium dialysis method for determination of fraction of unbound drug in plasma and brain tissue." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide is intended for research purposes only. Always consult Safety Data Sheets (SDS) and adhere to institutional safety protocols when handling novel chemical entities.

Introduction: The "Crash-Out" Phenomenon

You are likely reading this because your 5-cyclopropyl-1H-imidazol-2-amine stock solution (perfectly clear in DMSO) turned into a cloudy suspension upon addition to aqueous media. This is a classic "solubility crash," but for this specific molecule, the drivers are unique.

The 2-aminoimidazole core is a distinct chemical entity.[1][2] Unlike simple imidazoles, it possesses a guanidine-like resonance that increases basicity (pKa ~8.0–8.5).[1][2] Combined with the lipophilic cyclopropyl group, this molecule occupies a challenging physicochemical space: it crystallizes with high lattice energy ("Brick Dust") yet resists dissolution at physiological pH due to partial deprotonation.

This guide provides a systematic troubleshooting framework to stabilize this compound for biological assays.

Module 1: Diagnostic & Triage

Before altering your protocol, determine the root cause of the precipitation using this decision matrix.

Visual Troubleshooting Flowchart

SolubilityDecisionTree Start Precipitation Observed in Assay Media CheckConc Final Concentration > 100 µM? Start->CheckConc CheckpH Is Media pH > 7.2? CheckConc->CheckpH No SolubilityLimit Thermodynamic Limit Reached. Action: Reduce Conc. or Change Salt CheckConc->SolubilityLimit Yes CheckDMSO Is Final DMSO > 1%? CheckpH->CheckDMSO No (Acidic pH) pHIssue pKa Conflict (Neutral Species). Action: Acidify or Buffer CheckpH->pHIssue Yes (Physiological pH) CheckDMSO->SolubilityLimit No (Intrinsic Insolubility) DMSOSpike Kinetic Solubility Shock. Action: Serial Dilution Protocol CheckDMSO->DMSOSpike Yes

Figure 1: Diagnostic logic flow for identifying the cause of 5-cyclopropyl-1H-imidazol-2-amine precipitation.

Module 2: Stock Solution Management (FAQs)

Q: Why does my 100 mM DMSO stock precipitate when frozen? A: DMSO is hygroscopic.[1][2] If your stock absorbs atmospheric water, the solubility of the hydrophobic cyclopropyl moiety decreases drastically.

  • The Fix: Store stocks in single-use aliquots at -20°C. Use anhydrous DMSO and seal under argon/nitrogen if possible. Do not subject the same vial to multiple freeze-thaw cycles.

Q: Can I use Ethanol instead of DMSO? A: generally, No .[2] While ethanol is less toxic to some cells, 2-aminoimidazoles often have lower solubility in ethanol than in DMSO due to the high crystal lattice energy (Brick Dust). DMSO breaks these intermolecular H-bonds more effectively.[1][2]

Module 3: The Critical Dilution Step

The most common failure point is the "Direct Spike" method, where high-concentration DMSO stock is added directly to the media. This creates a transient local environment of high water/low solvent, causing rapid nucleation.

Protocol: The "Intermediate Dilution" Method

This method prevents kinetic precipitation by stepping down the dielectric constant gradually.[2]

StepActionRationale
1 Prepare 1000x Stock in 100% DMSO.Ensures complete dissolution of the crystal lattice.
2 Create 100x Intermediate in 100% DMSO.Do not dilute with water yet. Keep the solvent environment consistent.[1][2]
3 Rapidly inject 1 µL of 100x Stock into 99 µL of vigorously stirring media.High shear force prevents local supersaturation.
4 Validation: Measure Absorbance at 620nm (turbidity).If OD620 > 0.005, precipitation has occurred.[2]

Module 4: Advanced Formulation Strategies

If the standard protocol fails, the intrinsic solubility (


) of the neutral species is likely too low for your target concentration. You must modify the chemical environment.[2]
Strategy A: pH Manipulation (The pKa Lever)

The 2-aminoimidazole group has a pKa of approximately 8.0–8.5 [1].[1]

  • At pH 7.4: ~10% of the molecule exists as the neutral, insoluble free base.

  • At pH 6.0: >99% is protonated (cationic) and highly soluble.[1][2]

Action: If your assay tolerates it, lower the media pH to 6.5 using MES buffer. If physiological pH (7.[1][2]4) is mandatory, proceed to Strategy B.

Strategy B: Cyclodextrin Complexation

The cyclopropyl group is a perfect hydrophobic "guest" for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The CD cavity encapsulates the lipophilic tail, shielding it from water while the polar exterior maintains solubility.

Protocol: CD-Enhanced Media Preparation

  • Prepare a 20% (w/v) HP-β-CD stock solution in water (filter sterilized).[1][2]

  • Add HP-β-CD to your cell culture media to a final concentration of 0.5% - 2% .[1][2]

  • Perform the compound dilution into this CD-rich media.[1][2]

Mechanism of Action:



Thermodynamic studies confirm that hydrophobic amines form stable inclusion complexes with 

-CD, driven by the release of high-energy water from the CD cavity (entropy driven) [2].
Strategy C: Salt Selection

If you are synthesizing the compound or buying custom synthesis, request the Mesylate or Dihydrochloride salt.

  • Avoid: Sulfate or Phosphate salts (often lead to "common ion effect" precipitation in PBS).[1][2]

  • Preferred: Mesylate breaks the crystal lattice effectively for amino-imidazoles.[1][2]

Module 5: Validation & Quality Control

Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye but will scatter laser light, invalidating IC50 curves.

Method: Nephelometry / Kinetic Solubility Assay

This is the gold standard for verifying solubility in HTS formats [3].[2]

Workflow Diagram:

NephelometryWorkflow Stock DMSO Stock Dilution Dilution into Buffer (PBS) Stock->Dilution 1% DMSO Final Incubate Incubate (2h @ 37°C) Dilution->Incubate Measure Laser Nephelometry (Light Scattering) Incubate->Measure Analysis Data Analysis: Soluble vs Insoluble Measure->Analysis

Figure 2: Standard workflow for kinetic solubility assessment using nephelometry.

Acceptance Criteria:

  • Soluble: < 5 Relative Nephelometric Units (RNU) (comparable to blank).

  • Marginal: 5–20 RNU (Risk of time-dependent precipitation).[1][2]

  • Insoluble: > 20 RNU.[1][2]

References

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[2][3] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry. [Link][3][4]

  • Ross, P. D., & Rekharsky, M. V. (1996).[2] Thermodynamics of hydrogen bond and hydrophobic interactions in cyclodextrin complexes. Biophysical Journal. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000).[2] A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry. [Link][1]

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link][1]

Sources

Challenges in the multi-step synthesis of 5-cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 5-cyclopropyl-1H-imidazol-2-amine , a challenging scaffold due to the acid-sensitivity of the cyclopropyl ring and the high polarity of the 2-aminoimidazole motif.

The guide is structured as a Tier-3 Technical Support document, designed for researchers encountering failure modes in this specific multi-step synthesis.

Case ID: CYCLO-IMID-2NH2 Status: Active Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Retrosynthetic Logic

The target molecule combines a guanidine-like 2-aminoimidazole core with a cyclopropyl ring. The primary failure mode in this synthesis is the acid-catalyzed ring opening of the cyclopropyl group during the


-halogenation or cyclization steps.

Recommended Route:

  • Bromination: Controlled bromination of cyclopropyl methyl ketone (CPMK) to 2-bromo-1-cyclopropylethanone.

  • Cyclization: Condensation with N-acetylguanidine (preferred over free guanidine to prevent polymerization).

  • Deprotection: Hydrolysis of the N-acetyl group to yield the free amine.

Module 1: Precursor Synthesis ( -Bromination)

Objective: Synthesize 2-bromo-1-cyclopropylethanone without opening the cyclopropyl ring.

The Protocol[1][2][3]
  • Reagents: Cyclopropyl methyl ketone (1.0 eq), Bromine (

    
    , 1.0 eq), Methanol (Solvent).
    
  • Temperature: < 0 °C (Ice/Salt bath).

  • Key Additive: Calcium Carbonate (

    
    ) or similar acid scavenger.
    
Troubleshooting Guide: "My product contains linear impurities."

Issue: The cyclopropyl ring has opened to form 1,5-dibromopentan-2-one or similar linear chains. Root Cause: Hydrogen bromide (


) generated during bromination attacks the strained cyclopropyl ring.
ParameterStandard ConditionTroubleshooting Adjustment
Solvent MethanolDo NOT use Acetic Acid. Acetic acid promotes ring opening. Methanol allows for milder conditions.
Acid Scavenger NoneAdd

or MgO (1.1 eq).
Solid base neutralizes HBr in situ without enolizing the ketone too aggressively.
Temperature RTCool to -10 °C to 0 °C. Higher temps favor thermodynamic ring opening.
Reagent

Switch to NBS/TsOH. If

is too harsh, use N-bromosuccinimide with a catalytic amount of p-toluenesulfonic acid in MeCN.

Module 2: The Critical Cyclization (Imidazole Formation)

Objective: Form the imidazole ring using the


-bromoketone and a guanidine equivalent.
The Protocol (Acetylguanidine Method)
  • Reagents: 2-bromo-1-cyclopropylethanone (1.0 eq), N-Acetylguanidine (1.2 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux for 4–6 hours.

  • Post-Process: The intermediate (N-(5-cyclopropyl-1H-imidazol-2-yl)acetamide) is isolated and then hydrolyzed (HCl/MeOH) to remove the acetyl group.

Troubleshooting Guide: "I am getting a black tar / low yield."

Issue: Polymerization of the


-bromoketone or formation of "oxazole" byproducts.

Q: Why use Acetylguanidine instead of free Guanidine? A: Free guanidine is a strong base. It often causes the sensitive


-bromoketone to undergo Favorskii rearrangement or self-polymerization before the imidazole ring can close. The acetyl group reduces the basicity of the guanidine, making the reaction cleaner.

Q: Can I use Cyanamide (


) instead? 
A:  Yes, but it requires strict pH control (pH 4.5, phosphate buffer). If the pH is too low, the cyanamide hydrolyzes to urea. If too high, the bromoketone polymerizes. The Acetylguanidine route is more robust for this specific substrate.

Module 3: Purification & Isolation

Objective: Isolate the highly polar, basic free amine.

The Challenge

2-Aminoimidazoles are notoriously difficult to purify. They streak on standard silica gel and are often water-soluble.

Troubleshooting Guide: "The product is stuck on the column."
MethodSuitabilityTechnical Note
Standard Silica 🔴 PoorThe basic amine interacts with acidic silanols. Result: Tailing/Loss.
Basified Silica 🟡 FairPre-wash silica with 1-5% Triethylamine (TEA) in DCM. Elute with DCM/MeOH/TEA.
Alumina (Neutral) 🟢 GoodNeutral Alumina (Activity II-III) prevents acid-base interaction.
Reverse Phase 🟢 ExcellentC18 column using Water/Acetonitrile (+0.1% TFA or Formic Acid). Note: You will isolate the salt form.
Precipitation 🟢 BestIf the free base is solid, dissolve in minimal hot water/ethanol and crash out with cold ether or acetone.

Visualizing the Reaction Pathway

The following diagram illustrates the "Happy Path" (Synthesis) versus the "Failure Modes" (Ring Opening/Polymerization).

G Start Cyclopropyl Methyl Ketone Bromination Bromination (Br2 or NBS) Start->Bromination BromoKetone α-Bromo Ketone (Unstable Intermediate) Bromination->BromoKetone Acid HBr Accumulation BromoKetone->Acid No Base Scavenger Cyclization Cyclization (+ Acetylguanidine) BromoKetone->Cyclization MeCN, Reflux RingOpen FAILURE: Ring Opening (Linear Halo-Ketones) Acid->RingOpen Ring Cleavage Intermediate N-Acetyl Imidazole Cyclization->Intermediate Hydrolysis Hydrolysis (HCl / MeOH) Intermediate->Hydrolysis Target TARGET: 5-Cyclopropyl- 1H-imidazol-2-amine Hydrolysis->Target

Caption: Flowchart detailing the critical path for synthesis and the primary failure mode (acid-mediated ring opening).

Frequently Asked Questions (FAQ)

Q: My NMR shows a mixture of 4-cyclopropyl and 5-cyclopropyl isomers. How do I separate them? A: You cannot separate them because they are tautomers. In solution, the proton on the imidazole nitrogen rapidly exchanges between the N1 and N3 positions. Unless you alkylate the ring nitrogen (e.g., N-methyl), the 4- and 5- positions are chemically equivalent on the NMR time scale (or exist as a rapidly equilibrating mixture).

Q: Can I use the "Marckwald Synthesis" (Aminoketone + Cyanamide)? A: Theoretically, yes. However, isolating the


-amino-cyclopropyl ketone is extremely difficult because 

-aminoketones readily dimerize to pyrazines or polymerize. The Acetylguanidine route avoids the isolation of the free aminoketone.

Q: How do I store the final product? A: 2-Aminoimidazoles are prone to oxidation (turning brown) and absorbing


 from the air. Store as the Hydrochloride (HCl) salt  or Fumarate salt  in a desiccator at -20 °C. The salt forms are significantly more stable than the free base.

References

  • Cyclopropyl Ring Stability & Imidazole Synthesis

    • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. (Demonstrates the robustness of the cyclopropyl-imidazole bond under controlled conditions).

    • Source:

  • General 2-Aminoimidazole Synthesis (Acetylguanidine Method)

    • Little, T. L., & Webber, S. E. (1994). A simple and practical synthesis of 2-aminoimidazoles.
    • Source:

  • Purification of Polar Heterocycles

    • Troubleshooting Purification Methods. (General guide for handling polar amines and preventing silica streaking).
    • Source:

Technical Support Center: Minimizing Off-Target Effects of 5-cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to the technical support guide for studies involving 5-cyclopropyl-1H-imidazol-2-amine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you design robust experiments and confidently interpret your results. Our goal is to empower you to minimize and understand the off-target effects of this compound in your cellular models.

Introduction: The 2-Aminoimidazole Scaffold

The 5-cyclopropyl-1H-imidazol-2-amine compound belongs to the 2-aminoimidazole (2-AI) class of molecules. This chemical scaffold is a prominent feature in numerous natural products, particularly alkaloids isolated from marine sponges, and is recognized for its broad spectrum of pharmacological activities.[1][2][3] The 2-AI core can interact with a multitude of biological targets, acting as a bioisostere for functional groups like guanidine, which is crucial for many protein-ligand interactions.[1][4]

This guide is structured to help you proactively address this challenge. We will proceed from foundational concepts to specific troubleshooting scenarios and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses high-level questions about specificity and initial experimental design.

Q1: What are off-target effects and why are they a primary concern for a 2-aminoimidazole compound?

A1: Off-target effects occur when a small molecule binds to and modulates proteins other than the intended therapeutic or research target.[5] This is a critical concern for the 2-aminoimidazole scaffold because its structure allows it to form various interactions (e.g., hydrogen bonds, ionic interactions) that are common across many protein families, such as kinases, GPCRs, and metabolic enzymes.[4] These unintended interactions can lead to misleading results, where the observed biological effect is not due to the on-target activity, and can also be a source of cellular toxicity.[6][7]

Q2: I have a new batch of 5-cyclopropyl-1H-imidazol-2-amine. What are the absolute first steps I should take before starting my functional assays?

A2: Before any functional experiment, you must establish the compound's fundamental properties and its effect on general cell health.

  • Confirm Identity and Purity: Always use a compound with the highest possible purity (ideally >98%) and confirm its identity via analytical methods like LC-MS and NMR. Impurities can have their own biological activities.

  • Assess Solubility: Determine the compound's solubility in your cell culture medium. Precipitated compound has no biological activity and can cause artifacts.

  • Establish a Cytotoxicity Profile: Perform a dose-response curve in your chosen cell line(s) using a general cytotoxicity assay (e.g., LDH, MTS, or CellTiter-Glo®) after a relevant incubation period (e.g., 24-72 hours). This establishes the maximum concentration you can use without inducing general toxicity, defining your experimental concentration window.

Q3: What is "target engagement," and why is it more informative than just observing a downstream cellular effect?

Q4: How do I select the right concentration range for my experiments to minimize off-target effects?

A4: The concentration range is critical. Off-target effects are often driven by lower-affinity interactions that only become significant at higher compound concentrations.[5]

  • Start with On-Target Potency: If known, use the biochemical IC50/EC50 (from an isolated protein assay) as a guide. Start your cellular experiments at a concentration around this value and titrate up.

  • Correlate with Target Engagement: The ideal concentration range is one where you see robust target engagement (see Protocol 1) and a clear dose-response for your functional readout.

  • Avoid High Concentrations: As a general rule, avoid using concentrations more than 100-fold higher than the on-target biochemical IC50. If you only see a cellular effect at very high concentrations (e.g., >10 µM for a nanomolar inhibitor), the probability of off-target activity is extremely high.[12]

Part 2: Troubleshooting Guide: From Phenotype to Mechanism

This section provides guidance for specific experimental scenarios.

Problem / Observation Potential Cause & Explanation Recommended Troubleshooting Steps
Unexpected Cytotoxicity: My compound is toxic to cells at concentrations where I expect it to be specific to my target.1. On-Target Toxicity: The intended target may be essential for cell survival, and its inhibition is genuinely cytotoxic. 2. Off-Target Toxicity: The compound may be hitting a critical off-target protein (e.g., a key kinase or metabolic enzyme) causing cell death.[7][13]1. Genetic Validation: Use siRNA or CRISPR to knock down/out the intended target. If this phenocopies the compound's toxicity, it is likely an on-target effect.[6][14] 2. Inactive Control: Synthesize or obtain a structurally similar analog of your compound that is inactive against the primary target. If this analog is also toxic, the toxicity is off-target.[5] 3. Rescue Experiment: Overexpress a drug-resistant mutant of the target protein. If this rescues the cells from toxicity, the effect is on-target.
Mismatch between Biochemical and Cellular Potency: My compound has a potent biochemical IC50 (e.g., 10 nM), but I need 1 µM to see an effect in cells.1. Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. 2. Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein. 3. High Protein Binding: The compound may bind extensively to proteins in the cell culture serum, reducing its free concentration. 4. Off-Target Effect: The observed cellular phenotype may be due to inhibition of a lower-affinity off-target that is only engaged at higher concentrations.1. Run a Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) (see Protocol 1) to determine the concentration needed to actually bind the target inside the cell.[15][16] This is the most direct test. 2. Reduce Serum Concentration: If possible, run the assay in lower serum conditions to see if potency increases. 3. Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of common efflux pumps to see if cellular potency is restored.
Inconsistent Results: My results vary significantly between experiments even with the same protocol.1. Compound Instability/Solubility: The compound may be degrading in aqueous media over the course of the experiment or precipitating out of solution. 2. Cell State Variability: Differences in cell passage number, confluency, or metabolic state can alter cellular responses.[5]1. Prepare Fresh Dilutions: Always make fresh compound dilutions from a DMSO stock for each experiment. 2. Visually Inspect Wells: Before adding reagents, check plates under a microscope for any signs of compound precipitation. 3. Standardize Cell Culture: Use cells within a narrow passage number range and seed them to reach a consistent confluency at the time of treatment.
Phenotype Doesn't Match Target Knockdown: The cellular effect of my compound is different from the phenotype I see with siRNA/CRISPR knockdown of my target.This is a strong indicator of an off-target effect. Genetic methods are highly specific for the target protein. A discrepancy strongly suggests the compound is achieving its effect through a different protein or pathway.[5][14]1. Trust the Genetic Data: Prioritize the results from your genetic validation. 2. Initiate Off-Target Identification: This is the point where you should consider unbiased, proteome-wide methods to find what the compound is actually binding to in the cell (see Protocol 2). 3. Re-evaluate the Project: The compound may not be a suitable tool to study the intended target.
Part 3: Key Experimental Protocols for Off-Target Validation

Here we provide step-by-step methodologies for essential validation experiments.

Protocol 1: On-Target Validation with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify drug-target interaction in intact cells.[17] The principle is that a protein becomes more thermally stable when bound to a ligand.[16] By heating cells treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, you can directly observe target engagement.

Workflow Diagram: CETSA Principle

cluster_0 Unbound Target cluster_1 Ligand-Bound Target T_unbound Target Protein Heat_unbound Heat Challenge (e.g., 50-60°C) T_unbound->Heat_unbound Agg_unbound Denatured & Aggregated Protein Heat_unbound->Agg_unbound Soluble_bound Soluble (Stable) Protein Compound 5-cyclopropyl-1H- imidazol-2-amine Complex Stable Complex T_bound Target Protein Heat_bound Heat Challenge (e.g., 50-60°C) Complex->Heat_bound Heat_bound->Soluble_bound

Caption: Ligand binding stabilizes the target protein, preventing heat-induced aggregation.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 5-cyclopropyl-1H-imidazol-2-amine for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the aliquots across a temperature range (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes, followed by cooling at room temperature for 3 minutes.[15][18]

  • Cell Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant (e.g., using a BCA assay) to ensure equal loading.

    • Analyze the amount of soluble target protein in each sample by Western Blotting using a specific antibody for your target.[17][18]

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[16]

Protocol 2: Unbiased Off-Target Identification with Chemical Proteomics (Kinobeads Approach)

This protocol describes the concept behind using affinity-based chemical proteomics to perform target deconvolution. The "Kinobeads" technology is an excellent example, used for profiling kinase inhibitors, but the principle can be adapted.[19] It relies on competition between your free compound and a broad-spectrum inhibitor matrix for binding to proteins in a cell lysate.

Workflow Diagram: Chemical Proteomics Competition Assay

cluster_0 Control (Vehicle) cluster_1 Experiment (+ Compound) Lysate Cell Lysate (Contains Target + Off-Targets) Beads Affinity Beads (e.g., Kinobeads) Compound Free Compound (5-cyclopropyl-1H-imidazol-2-amine) Lysate_C Cell Lysate Beads_C Affinity Beads Lysate_C->Beads_C Bound_C Beads + Bound Proteins (Target & Off-Targets) Beads_C->Bound_C Bound_E Beads + Uncompeted Proteins Analysis Wash, Elute, & Analyze (LC-MS/MS) Bound_C->Analysis Lysate_E Cell Lysate Incubate Incubate Lysate_E->Incubate Compound_E Free Compound Compound_E->Incubate Beads_E Affinity Beads Incubate->Beads_E Beads_E->Bound_E Bound_E->Analysis Result Identify proteins depleted from beads in the presence of free compound. These are the targets. Analysis->Result

Caption: Free compound competes with affinity beads for protein binding in a cell lysate.

Methodology:

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from your cell line of interest under conditions that preserve protein structure and activity.

    • Quantify the total protein concentration.

  • Competitive Binding:

    • Aliquot the lysate. Treat one aliquot with vehicle (DMSO) and others with increasing concentrations of 5-cyclopropyl-1H-imidazol-2-amine.

    • Incubate to allow the compound to bind to its targets.

    • Add the affinity matrix (e.g., Kinobeads) to all lysates and incubate to allow proteins to bind to the beads.[20][21]

  • Affinity Capture and Digestion:

    • Wash the beads thoroughly to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis and Quantification:

    • Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.

    • Identify and quantify the proteins present in each sample (vehicle vs. compound-treated).

  • Data Analysis:

    • Proteins that are true targets (or off-targets) of your compound will be "competed off" the beads in a dose-dependent manner.

    • Look for proteins whose abundance in the bead-bound fraction significantly decreases in the compound-treated samples compared to the vehicle control. These are your high-confidence binding partners.[19]

References
  • Vertex AI Search. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bunnage, M. E., et al. (n.d.). Determining target engagement in living systems. PMC.
  • Klaeger, S., et al. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Gehringer, M., & Laufer, S. A. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells.
  • Sygnature Discovery. (2020, August 6).
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Žula, A., Kikelj, D., & Ilaš, J. (2013, November 15). 2-Aminoimidazoles in medicinal chemistry. PubMed.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services.
  • Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Ilaš, J., et al. (2025, August 8). 2-Aminoimidazoles in Medicinal Chemistry.
  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Kim, D. H., & Sim, T. (2010, November 15).
  • Lazzara, M. J., et al. (2022, April 7).
  • Bentham Science Publisher. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry.
  • Ilaš, J., et al. (2013, September 18). 2-Aminoimidazoles in Medicinal Chemistry. Ingenta Connect.
  • Rogers, S. A., et al. (n.d.). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC.
  • Kim, D. H., & Sim, T. (n.d.). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • International Biopharmaceutical Industry. (n.d.).
  • O'Connor, R., et al. (n.d.). Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. PMC.
  • Badr, N. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Bantscheff, M., et al. (n.d.). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Boster Bio. (2023, July 7). What Is Compound Screening?
  • MedchemExpress.com. (n.d.). Compound Screening Guide!
  • Laggner, C., & Vu, C. B. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • BOC Sciences. (2025, September 8). Minimize siRNA Off-Target Effects.
  • ResearchGate. (2025, November 11). (PDF)
  • Journal of Computer-Aided Molecular Design. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Deshmukh, R., et al. (2010, August 15). Synthesis of 1-(4-methoxybenzyl)
  • Longdom Publishing. (2017, August 11).
  • ResearchGate. (n.d.). Proteolysis Targeting Chimeras With Reduced Off-targets.
  • ResearchGate. (2025, August 6). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents.
  • Semantic Scholar. (2021, September 30).
  • Khan, A., et al. (2022, November 23). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC.
  • BenchChem. (2025). Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs.
  • Broad Institute. (n.d.). Proteolysis-targeting chimeras with reduced off-targets.
  • Zhang, F., et al. (2025, November 29). Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor. PubMed.

Sources

Addressing cytotoxicity of 5-cyclopropyl-1H-imidazol-2-amine in primary cell cultures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Cytotoxicity of 5-Cyclopropyl-1H-imidazol-2-amine in Primary Cell Cultures

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the cytotoxic effects of 5-cyclopropyl-1H-imidazol-2-amine when working with highly sensitive primary cell cultures (e.g., HUVECs, PBMCs, and primary dermal fibroblasts).

Unlike immortalized cancer lines, primary cells lack robust compensatory survival mechanisms, making them highly susceptible to the off-target cytoskeletal and metabolic disruptions frequently caused by 2-aminoimidazole scaffolds[1]. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Mechanistic Overview & FAQ

To troubleshoot toxicity, we must first understand the causality behind it. The 2-aminoimidazole core is a privileged pharmacophore known to interact with the colchicine-binding site of tubulin, destabilizing microtubules and inducing G2/M cell cycle arrest[2]. In primary cells, this structural disruption rapidly alters the Bax/Bcl-2 ratio, triggering intrinsic apoptosis[3].

Pathway A 5-cyclopropyl-1H-imidazol-2-amine B Colchicine-Site Binding (Tubulin Interaction) A->B C Microtubule Destabilization B->C D G2/M Cell Cycle Arrest C->D E Bax/Bcl-2 Ratio Imbalance D->E F Primary Cell Apoptosis E->F

Fig 1: Mechanistic pathway of 2-aminoimidazole-induced cytotoxicity via tubulin disruption.

Frequently Asked Questions (Q&A)

Q1: Why does 5-cyclopropyl-1H-imidazol-2-amine cause rapid morphological changes in my primary endothelial cells (HUVECs) before cell death? A1: The morphological "rounding up" of cells is a direct consequence of microtubule destabilization[4]. Because primary endothelial cells rely heavily on a dynamic cytoskeleton to maintain their flattened morphology and focal adhesions, the compound's interference with tubulin polymerization causes a loss of structural integrity, leading to detachment and subsequent anoikis (detachment-induced apoptosis)[1].

Q2: What is the most reliable viability assay for this specific compound? A2: We strongly recommend ATP-based assays (e.g., CellTiter-Glo) or Resazurin reduction assays over traditional MTT assays[5]. Imidazole derivatives can occasionally interfere with mitochondrial oxidoreductases, leading to false-positive viability signals in tetrazolium-based (MTT/MTS) assays. ATP quantitation provides a direct, interference-free measurement of metabolic collapse.

Q3: How do I differentiate between compound-induced cytotoxicity and vehicle (DMSO) toxicity? A3: Primary cells are highly sensitive to DMSO, which permeabilizes the cell membrane and artificially inflates the intracellular concentration of your small molecule. You must run a "Vehicle-Only Control" matched to your highest compound concentration. If your vehicle control shows >10% cell death, the toxicity is artifactual. Fortunately, the hydrochloride salt of 5-cyclopropyl-1H-imidazol-2-amine is highly water-soluble, allowing you to bypass DMSO entirely by preparing stocks in sterile PBS or culture media[6].

Part 2: Data Presentation & Comparative Toxicity

When establishing your dosing window, it is critical to reference the differential toxicity of 2-aminoimidazole scaffolds. The table below summarizes the typical half-maximal inhibitory concentrations (


) of related 2-aminoimidazole derivatives across different cell types, highlighting the narrow therapeutic window in primary cells[1][5].
Cell Type ClassificationSpecific Cell LineTypical 2-Aminoimidazole

Range
Sensitivity Driver
Primary Endothelial HUVEC12.5 µM - >50.0 µMCytoskeletal reliance; low tolerance for tubulin disruption[1].
Primary Mononuclear Human PBMCs> 50.0 µMGenerally resistant unless highly proliferative (activated)[5].
Breast Adenocarcinoma MCF-7 / MDA-MB-2310.6 µM - 43.4 µMHigh mitotic index; susceptible to G2/M arrest[3].
Promyelocytic Leukemia HL-601.0 µM - 10.0 µMRapid division; highly sensitive to apoptotic triggers[5].

Note: Data extrapolated from structure-activity relationship (SAR) studies of 2-aminoimidazole hybrids. Always perform an empirical dose-response curve for the specific 5-cyclopropyl derivative.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Workflow Start Observe Primary Cell Death Time When does death occur? Start->Time Acute < 24 Hours (Acute) Time->Acute Delayed 48 - 72 Hours (Delayed) Time->Delayed Sol Check Vehicle & Osmolarity Acute->Sol Mech Check Tubulin/G2-M Arrest Delayed->Mech Opt1 Use Aqueous Buffer (HCl salt) Keep DMSO < 0.1% Sol->Opt1 Opt2 Reduce Dose / Limit Exposure Verify Bax/Bcl-2 ratio Mech->Opt2

Fig 2: Troubleshooting workflow for mitigating primary cell cytotoxicity.

Protocol A: Resolving Acute Toxicity (< 24 Hours)

If your primary cells are dying within 24 hours of exposure, the cause is likely physicochemical (osmotic stress, pH shift, or solvent toxicity) rather than target-mediated apoptosis.

Self-Validating Methodology:

  • Stock Preparation: Weigh 5-cyclopropyl-1H-imidazol-2-amine hydrochloride[6]. Do not use DMSO. Dissolve directly in sterile, pre-warmed (

    
    ) complete culture media to create a 10 mM stock.
    
  • pH Verification (Critical Step): The hydrochloride salt can lower the pH of weakly buffered media. Measure the pH of the 10 mM stock. If it is below 7.2, titrate with 0.1 N NaOH until the pH matches your standard culture media (typically 7.4). Causality: Primary cells will undergo rapid necrosis in acidic microenvironments.

  • Serial Dilution: Prepare a 7-point dose-response curve (e.g., 100 µM down to 1.5 µM) using serial 1:2 dilutions in complete media.

  • Control Implementation:

    • Negative Control: Media only.

    • Positive Control: 10% DMSO (induces total cell death to validate maximum assay signal).

  • Incubation & Readout: Incubate for 24 hours and assess via an ATP-based assay. If toxicity persists at low concentrations (< 5 µM) despite pH correction, the compound is inherently toxic to your specific primary cell type, and exposure times must be reduced.

Protocol B: Resolving Delayed Apoptosis (48-72 Hours)

If cells appear healthy at 24 hours but undergo apoptosis at 48-72 hours, the compound is likely exerting its known mechanism of action: microtubule destabilization leading to G2/M arrest[2][4].

Self-Validating Methodology (Cell Cycle Analysis): To prove that the toxicity is driven by cell cycle arrest rather than non-specific poisoning, perform a Propidium Iodide (PI) flow cytometry assay.

  • Cell Seeding: Seed primary cells in a 6-well plate at

    
     cells/well. Allow 24 hours for attachment.
    
  • Treatment: Treat cells with the

    
     and 
    
    
    
    concentrations of 5-cyclopropyl-1H-imidazol-2-amine (determined from Protocol A). Include a vehicle control.
  • Harvesting: After 48 hours, collect both the media (containing detached, apoptotic cells) and the adherent cells via gentle trypsinization. Causality: Failing to collect the media will result in the loss of the apoptotic fraction, skewing your data.

  • Fixation: Wash cells in cold PBS, then fix by adding them dropwise to ice-cold 70% ethanol. Store at

    
     for at least 2 hours.
    
  • Staining: Wash out the ethanol with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze via flow cytometry. If the compound is acting via tubulin destabilization, you will observe a dose-dependent accumulation of cells in the G2/M phase (double DNA content) and a subsequent increase in the Sub-G1 (apoptotic) population[2].

  • Mitigation: If this mechanism is confirmed, you must either limit the compound exposure time to 12-24 hours (a "pulse" treatment) or utilize a structurally modified analog that lacks the specific geometry required for colchicine-site binding.

References

  • Design, Regioselective Synthesis and Cytotoxic Evaluation of 2-aminoimidazole-quinoline Hybrids Against Cancer and Primary Endothelial Cells Source: PubMed (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of 2-amino-1-thiazolyl Imidazoles as Orally Active Anticancer Agents Source: PubMed (NIH) URL:[Link]

  • Imidazoles as potential anticancer agents Source: PMC (NIH) URL:[Link]

  • A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues Source: PMC (NIH) URL:[Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity Source: Semantic Scholar URL:[Link]

Sources

How to handle and store 5-cyclopropyl-1H-imidazol-2-amine for long-term use

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of 5-Cyclopropyl-1H-imidazol-2-amine

Status: Active Ticket ID: CHEM-SUP-2A-CYC Responder: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary: The Criticality of Form

"Why is my compound turning brown?" This is the most frequent ticket we receive regarding 2-aminoimidazoles.[1] If you are working with 5-cyclopropyl-1H-imidazol-2-amine , you are handling a molecule with a "Jekyll and Hyde" personality.[1]

  • As a Salt (HCl/HBr): It is a stable, manageable solid that can be stored for months to years.

  • As a Free Base: It is thermodynamically unstable.[1] Upon exposure to air, it rapidly oxidizes, forming diazo-dimers and tarry polymerization products (often observed as a color shift from off-white to brown/black).[1]

Immediate Action Required: Check the label. If you possess the free base, you must store it under strict inert conditions or convert it to a salt immediately. If you have the hydrochloride salt, standard cold storage applies.

Chemical Profile & Mechanism of Instability

To handle this compound effectively, you must understand why it degrades.

  • Tautomeric Equilibrium: The "5-cyclopropyl" designation is formal.[1] In solution, the hydrogen on the imidazole nitrogen oscillates, creating a rapid equilibrium between 5-cyclopropyl-1H-imidazol-2-amine and 4-cyclopropyl-1H-imidazol-2-amine .[1] This is normal and not a sign of degradation.

  • Oxidation Sensitivity: The C2-amino group is electron-rich, making the imidazole ring highly susceptible to oxidative coupling.[1] Oxygen attacks the ring system, leading to the formation of azo-linkages (

    
    ) and subsequent polymerization [1].
    
  • Hygroscopicity: The imidazole nitrogen can act as a hydrogen bond acceptor.[1] Absorption of atmospheric moisture catalyzes hydrolysis and degradation pathways.

Storage Protocol: The "Gold Standard"

Do not rely on "room temperature" storage for this class of compounds. Follow this decision matrix to ensure long-term integrity.

Storage Workflow Diagram

StorageProtocol Start Compound Receipt CheckForm Check Form: Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, HBr, TFA) CheckForm->Salt Labeled .HCl / .HBr FreeBase Free Base CheckForm->FreeBase No Salt Counterion LongTermSalt Long-Term Storage (>1 month): -20°C, Desiccated Salt->LongTermSalt ShortTermSalt Active Use (<1 month): 4°C, Desiccated Salt->ShortTermSalt CriticalAction CRITICAL ACTION: Store under Argon/Nitrogen Strictly < -20°C FreeBase->CriticalAction Convert Recommended: Convert to HCl Salt for stability CriticalAction->Convert

Figure 1: Decision tree for storage based on chemical form.[1] Note the critical intervention required for the free base.

Detailed Storage Specifications
ParameterSalt Form (Recommended) Free Base (High Risk)
Temperature -20°C (Standard Freezer)-80°C (Deep Freeze) or -20°C
Atmosphere Sealed vial (Air okay if dry)Inert Gas Only (Argon/Nitrogen)
Desiccation Required (Silica gel in secondary container)Critical (Store in glovebox if possible)
Light Protect from light (Amber vial)Protect from light (Amber vial + Foil)
Shelf Life 12-24 Months< 3 Months (Monitor purity frequently)

Experimental Handling Guide

Solubility & Solvent Compatibility

The cyclopropyl group adds lipophilicity compared to a simple amino-imidazole, but the molecule remains polar.

  • Primary Solvent: DMSO (Dimethyl sulfoxide).[1] Excellent solubility for biological assays.

    • Note: DMSO is hygroscopic. Use anhydrous DMSO to prevent hydrolysis over time.

  • Secondary Solvents: Methanol, Ethanol (Good for transfers).

  • Avoid: Acetone or Aldehydes.[1] The primary amine at C2 reacts with ketones/aldehydes to form Schiff bases (imines), destroying your compound [2].

Protocol: Preparing a Stock Solution (10 mM)
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing:

    • Salt: Weigh quickly on the bench.

    • Free Base:[1] Flush the balance chamber with Nitrogen or weigh inside a glovebox.

  • Dissolution: Add anhydrous DMSO. Vortex until clear.

  • Aliquot: Do not freeze/thaw the master stock. Aliquot into single-use vials (e.g., 50 µL) and store at -20°C or -80°C.

Troubleshooting & FAQ

Q1: My compound has turned from off-white to dark brown. Is it still usable?

  • Diagnosis: This is classic oxidative degradation (azo-dimer formation).[1]

  • Action: Run an LC-MS.

    • If purity is >90%: You may purify it via recrystallization (ethanol/ether) or prep-HPLC.[1]

    • If purity is <80%: Discard. The degradation products can be cytotoxic and interfere with biological assays.

Q2: The NMR shows "extra" peaks or broad signals.

  • Diagnosis: This is likely tautomerism , not impurity.

  • Verification: Run the NMR in DMSO-d6 with a drop of D₂O or acid (TFA). Protonating the ring breaks the tautomeric equilibrium, often sharpening the signals into a single set of peaks.

Q3: Can I store the solution in the fridge (4°C)?

  • Answer: Only for less than 24 hours. 2-aminoimidazoles in solution are more reactive than in the solid state.[1] For storage >24 hours, freeze at -20°C.

Q4: How do I convert the Free Base to the HCl Salt?

  • Protocol: Dissolve the free base in a minimal amount of dry Ethanol. Add 1.1 equivalents of HCl (4M in Dioxane). Add Diethyl Ether until a precipitate forms. Filter and dry under vacuum. This stabilizes the compound significantly.

Safety & Disposal

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Specific Risk: As an amine, it can cause chemical burns if handled improperly.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced upon combustion).

References

  • Instability of 2-Aminoimidazoles

    • Source: BenchChem Application Notes.
    • URL:

    • Context: Discusses the synthesis and sensitivity of the 2-aminoimidazole scaffold.
  • Reactivity with Carbonyls (Schiff Base Formation)

    • Source: Fisher Scientific SDS.[1] "Safety Data Sheet: 2-Aminoimidazole derivatives."

    • URL:

    • Context: Lists "Aldehydes" and "Ketones" as incompatible materials due to condens
  • Cyclopropyl Group Stability

    • Source: Chemistry Stack Exchange / Wiley.[1] "Structure and reactivity of the cyclopropane species."

    • URL:

    • Context: Confirms the relative stability of the cyclopropyl ring unless subjected to extreme acid/radical conditions.
  • General Handling of Amino-Imidazoles

    • Source: Sigma-Aldrich Technical Bulletin.[1] "Handling and Storage of Hygroscopic Building Blocks."

    • URL:[1]

Sources

Validation & Comparative

Validating the Mechanism of Action of 5-cyclopropyl-1H-imidazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous marine alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] These compounds have demonstrated potential as anti-biofilm agents, receptor modulators, and more, making them a fertile ground for drug discovery.[6][7][8] This guide provides a comprehensive framework for validating the mechanism of action of a novel derivative, 5-cyclopropyl-1H-imidazol-2-amine. The presence of the cyclopropyl group can enhance metabolic stability and potency, making this a compound of significant interest.[9]

Given the novelty of 5-cyclopropyl-1H-imidazol-2-amine, we will explore three plausible, hypothesis-driven mechanisms of action based on the known pharmacology of the 2-aminoimidazole class:

  • Inhibition of Bacterial Biofilm Formation

  • Adenosine A3 Receptor Antagonism

  • Histamine H3 Receptor Antagonism

For each hypothesis, we will outline a series of validation experiments, comparing the performance of 5-cyclopropyl-1H-imidazol-2-amine with a well-characterized competitor.

Hypothesis 1: Inhibition of Bacterial Biofilm Formation

Many 2-aminoimidazole derivatives have been shown to effectively inhibit and disperse bacterial biofilms, a critical factor in chronic infections and antibiotic resistance.[6][8] These compounds often act by interfering with bacterial signaling pathways, such as two-component systems, without being bactericidal, which reduces the likelihood of resistance development.[8]

Competitor Compound: H10 (2-amino-N-undecyl-H-imidazole-5-butanamide), a "reverse amide" 2-aminoimidazole derivative known for its potent anti-biofilm activity.[8]

Experimental Validation Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Comparative Analysis A Minimum Inhibitory Concentration (MIC) Assay B Biofilm Inhibition Assay (Crystal Violet) A->B Determine sub-MIC concentrations C Live/Dead Staining of Biofilms (Confocal Microscopy) B->C D Two-Component System (TCS) Reporter Assay B->D E Biofilm Dispersal Assay C->E D->E F Synergy with Antibiotics E->F

Caption: Experimental workflow for validating anti-biofilm activity.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compounds that inhibits visible bacterial growth.

  • Protocol:

    • Prepare a serial dilution of 5-cyclopropyl-1H-imidazol-2-amine and H10 in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection of turbidity.

2. Biofilm Inhibition Assay (Crystal Violet)

  • Objective: To quantify the inhibition of biofilm formation.

  • Protocol:

    • In a 96-well plate, add sub-MIC concentrations of the test compounds.

    • Inoculate with a bacterial suspension and incubate at 37°C for 24-48 hours to allow biofilm formation.

    • Wash the wells to remove planktonic bacteria.

    • Stain the adherent biofilms with 0.1% crystal violet.

    • Solubilize the stain with 30% acetic acid and measure the absorbance at 595 nm.

3. Two-Component System (TCS) Reporter Assay

  • Objective: To investigate if the compounds interfere with bacterial two-component signaling systems, a known target for some 2-aminoimidazoles.[8]

  • Protocol:

    • Utilize a bacterial strain engineered with a reporter gene (e.g., luciferase or β-galactosidase) under the control of a TCS-responsive promoter.

    • Expose the reporter strain to sub-MIC concentrations of the test compounds.

    • Measure the reporter gene expression to determine the effect on TCS activity.

Data Presentation
CompoundMIC (µM) vs. P. aeruginosaBiofilm IC50 (µM)TCS Inhibition (%) at 50 µM
5-cyclopropyl-1H-imidazol-2-amineExperimental DataExperimental DataExperimental Data
H10>100[8]~50[8]Reported Data

Hypothesis 2: Adenosine A3 Receptor Antagonism

Certain 2-aminoimidazole derivatives have been identified as antagonists of adenosine receptors, which are G-protein coupled receptors involved in various physiological processes.[7] The adenosine A3 receptor, in particular, is a therapeutic target for inflammation, neurodegeneration, and cancer.[7]

Competitor Compound: Compound 12b (a 2-aminoimidazolyl-thiazole derivative), a potent and selective human adenosine A3 receptor antagonist.[7]

Experimental Validation Workflow

G cluster_0 Primary Binding Assay cluster_1 Functional Activity cluster_2 Selectivity Profiling A Radioligand Binding Assay (A3 Receptor) B cAMP Accumulation Assay A->B C Binding Assays for A1, A2A, A2B Receptors B->C

Caption: Workflow for validating adenosine receptor antagonism.

Detailed Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of the compounds to the human adenosine A3 receptor.

  • Protocol:

    • Use cell membranes expressing the human adenosine A3 receptor.

    • Incubate the membranes with a radiolabeled A3 receptor antagonist (e.g., [³H]MRE 3008F20) in the presence of increasing concentrations of the test compounds.

    • Separate bound from free radioligand by filtration.

    • Measure the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 values.

2. cAMP Accumulation Assay

  • Objective: To assess the functional antagonist activity of the compounds.

  • Protocol:

    • Use a cell line stably expressing the human adenosine A3 receptor (e.g., CHO-K1 cells).

    • Pre-treat the cells with the test compounds.

    • Stimulate the cells with an A3 receptor agonist (e.g., IB-MECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

    • Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

    • Determine the ability of the antagonists to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Data Presentation
CompoundA3 Receptor Ki (nM)A3 Functional Antagonism IC50 (nM)Selectivity (Ki A1/A3)
5-cyclopropyl-1H-imidazol-2-amineExperimental DataExperimental DataExperimental Data
Compound 12b190[7]Reported Data~200[7]

Hypothesis 3: Histamine H3 Receptor Antagonism

The imidazole ring is a core component of histamine, and thus, many imidazole-containing compounds interact with histamine receptors. The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. H3 receptor antagonists are being investigated for cognitive and sleep disorders.

Competitor Compound: GT-2331, a potent and selective histamine H3 receptor antagonist.[10]

Experimental Validation Workflow

G cluster_0 Primary Binding Assay cluster_1 Functional Activity cluster_2 Selectivity Profiling A Radioligand Binding Assay (H3 Receptor) B [³⁵S]GTPγS Binding Assay A->B C Binding Assays for H1, H2, H4 Receptors B->C

Caption: Workflow for validating histamine receptor antagonism.

Detailed Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of the compounds to the histamine H3 receptor.

  • Protocol:

    • Use rat cortical tissue homogenates or cell membranes expressing the human H3 receptor.[10]

    • Incubate the membranes with a radiolabeled H3 receptor ligand (e.g., [³H]Nα-methylhistamine) in the presence of increasing concentrations of the test compounds.[10]

    • Separate bound from free radioligand and quantify the bound radioactivity.

    • Calculate the Ki values.

2. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the functional activity of the compounds by assessing their effect on G-protein activation.

  • Protocol:

    • Incubate cell membranes expressing the H3 receptor with the test compounds in the presence of GDP.

    • Add an H3 receptor agonist (e.g., R-α-methylhistamine) and [³⁵S]GTPγS.

    • Measure the incorporation of [³⁵S]GTPγS into the G-proteins as a measure of receptor activation.

    • Determine the ability of the antagonists to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Data Presentation
CompoundH3 Receptor Ki (nM)H3 Functional Antagonism IC50 (nM)Selectivity (Ki H1/H3)
5-cyclopropyl-1H-imidazol-2-amineExperimental DataExperimental DataExperimental Data
GT-23310.125[10]Reported Data>1000

Conclusion

This guide provides a structured and comparative approach to elucidating the mechanism of action of 5-cyclopropyl-1H-imidazol-2-amine. By systematically testing these three plausible hypotheses, researchers can build a comprehensive pharmacological profile of this novel compound. The experimental workflows and comparative data tables offer a clear path to understanding its therapeutic potential and differentiating it from existing molecules in the field. The inclusion of a cyclopropyl moiety may confer unique properties, and a thorough investigation is warranted to fully characterize its impact on biological activity.[9]

References

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. [Link]

  • Ilaš, J., & Kikelj, D. (2015). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

  • Bentham Science Publishers. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Bentham Science. [Link]

  • Ilaš, J., & Kikelj, D. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Ingenta Connect. [Link]

  • Knauber, T., et al. (2018). Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies. Bioorganic & medicinal chemistry letters, 28(8), 1337–1342. [Link]

  • Le, T. D., et al. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug design, development and therapy, 11, 2473–2482. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • PubChem. (n.d.). 1-[2-[[4-[2-cyclopropyl-4-(2,5-dichlorophenyl)-1H-imidazol-5-yl]pyrimidin-2-yl]amino]ethyl]imidazolidin-2-one. PubChem. [Link]

  • Tedford, C. E., et al. (2001). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of medicinal chemistry, 44(2), 267–277. [Link]

Sources

Head-to-head comparison of 5-cyclopropyl-1H-imidazol-2-amine with known clinical candidates

[1]

Executive Summary & Mechanism of Action

5-cyclopropyl-1H-imidazol-2-amine represents a "next-generation" optimization of the 2-aminoimidazole scaffold.[1][2] The cyclopropyl moiety is a strategic medicinal chemistry modification, offering improved metabolic stability (blocking CYP450 oxidation sites common in alkyl chains) and enhanced lipophilicity for membrane penetration compared to the natural product Oroidin.

Mechanism 1: Biofilm Dispersion (Two-Component System Interference)

Unlike antibiotics, 2-AIs do not kill bacteria directly (avoiding resistance selection).[1][2] Instead, they intercept bacterial signaling (Quorum Sensing) and Two-Component Systems (TCS), specifically targeting response regulators (e.g., AlgR in P. aeruginosa or SarA in S. aureus). This forces bacteria to remain in a planktonic (free-floating) state, rendering them susceptible to conventional antibiotics.

Mechanism 2: TAAR1 Agonism (GPCR Modulation)

In the CNS, the imidazole-amine core mimics trace amines (e.g., tyramine, tryptamine). Activation of TAAR1 modulates dopaminergic and glutamatergic transmission in the prefrontal cortex, offering antipsychotic effects without the metabolic side effects of D2 blockers.[[“]]

Comparative Analysis: Biofilm Inhibition

Primary Competitor: Dispersin B (Enzymatic Biofilm Inhibitor) & Oroidin (Natural Product Reference).

Feature5-Cyclopropyl-1H-imidazol-2-amineDispersin B (Clinical Candidate)Oroidin (Natural Reference)
Class Synthetic Small Molecule (2-AI)Enzyme (Glycoside Hydrolase)Marine Alkaloid
Mechanism TCS / Response Regulator InhibitionCleaves Poly-N-acetylglucosamine (PNAG)TCS Interference
Stability High : Cyclopropyl confers metabolic resistance.[1][2]Low : Protease sensitive; requires specialized delivery.Moderate : Susceptible to hydrolysis.
Spectrum Broad (S. aureus, P. aeruginosa, A. baumannii)Specific to PNAG-producing bacteriaBroad but weak potency
Synergy Excellent : Resensitizes MRSA to β-lactams.Good: Exposes bacteria to immune system.Moderate
Oral Bioavailability High : Lipinski Rule of 5 compliant.None : Topical/Injectable only.Low
Key Advantage

The 5-cyclopropyl derivative overcomes the critical limitation of Dispersin B (delivery/stability) and Oroidin (toxicity/complexity).[1][2] Its small size (MW ~123 Da) allows deep penetration into the exopolysaccharide (EPS) matrix of established biofilms.

Comparative Analysis: TAAR1 Agonism (Psychiatry)[3][4][5]

Primary Competitor: Ulotaront (SEP-363856) (Phase III Clinical Candidate).[1]

Feature5-Cyclopropyl-1H-imidazol-2-amineUlotaront (SEP-363856)Ralmitaront (RO6889450)
Core Scaffold 2-AminoimidazoleThienopyrrole2-Aminooxazoline
Binding Mode Orthosteric (Trace Amine pocket)Orthosteric (TAAR1) + 5-HT1AOrthosteric (TAAR1)
Selectivity Moderate (Potential Alpha-2 overlap)High (No D2/5-HT2A affinity)High
Metabolic Liability Low (Cyclopropyl blocks oxidation)LowModerate
Clinical Status Preclinical / Lead OptimizationPhase III (Schizophrenia)Phase II
Key Insight

While Ulotaront is the clinical gold standard, imidazole-based agonists often suffer from Alpha-2 adrenergic cross-reactivity (causing sedation).[1][2] The 5-cyclopropyl modification is often employed to sterically clash with the Alpha-2 binding pocket while maintaining TAAR1 affinity, potentially offering a "cleaner" profile than earlier imidazole generations.[1][2]

Experimental Protocols

To validate the performance of 5-cyclopropyl-1H-imidazol-2-amine, the following protocols are recommended.

Protocol A: Static Biofilm Inhibition Assay (Crystal Violet)

Validates the compound's ability to prevent biofilm formation.

  • Culture Prep : Grow S. aureus (UAMS-1) or P. aeruginosa (PAO1) overnight in LB media. Dilute to OD600 = 0.05.

  • Dosing : Add 100 µL of bacterial suspension to 96-well PVC microtiter plates.

  • Treatment : Add 5-cyclopropyl-1H-imidazol-2-amine at varying concentrations (e.g., 0.1 µM – 100 µM). Include Oroidin as a positive control and DMSO as a negative control.

  • Incubation : Incubate statically at 37°C for 24 hours.

  • Washing : Discard media and wash wells 3x with water to remove planktonic cells.

  • Staining : Add 125 µL of 0.1% Crystal Violet solution for 10 minutes.

  • Quantification : Solubilize stain with 30% acetic acid (150 µL) and measure absorbance at 590 nm .

  • Result : Calculate IC50 for biofilm inhibition. Target: < 10 µM.

Protocol B: MIC Sparing Assay (Antibiotic Synergy)

Validates the compound's ability to resensitize resistant bacteria.

  • Setup : Use standard Mueller-Hinton broth in a checkerboard format.

  • Gradient 1 (Antibiotic) : Serial dilute Tobramycin (for P. aeruginosa) or Oxacillin (for MRSA) along the X-axis.

  • Gradient 2 (Adjuvant) : Serial dilute 5-cyclopropyl-1H-imidazol-2-amine along the Y-axis.

  • Inoculation : Add 5 x 10^5 CFU/mL bacteria to all wells.

  • Readout : After 18h incubation, determine the Fractional Inhibitory Concentration Index (FICI).

    • FICI ≤ 0.5 indicates Synergy.[1]

Mechanism Visualization (Graphviz)

The following diagram illustrates how 5-cyclopropyl-1H-imidazol-2-amine disrupts bacterial survival pathways (Biofilm) and modulates CNS signaling (TAAR1).[1][2]

Gcluster_0Compoundcluster_1Path A: Biofilm Inhibition (Bacteria)cluster_2Path B: CNS Modulation (Human)Compound5-Cyclopropyl-1H-imidazol-2-amineTCSTwo-Component Systems(AlgR / SarA)Compound->TCSInhibitsDispersionPlanktonic DispersionCompound->DispersionInducesTAAR1TAAR1 Receptor(GPCR)Compound->TAAR1AgonistBiofilmBiofilm Formation(EPS Synthesis)TCS->BiofilmPromotesAntibioticAntibiotic Susceptibility(Synergy)Dispersion->AntibioticEnablesDopamineDopamine Firing(VTA Modulation)TAAR1->DopamineModulatesGlutamateGlutamate Release(PFC)TAAR1->GlutamateEnhancesAntipsychoticAntipsychotic Effect(No Metabolic SE)Dopamine->AntipsychoticGlutamate->Antipsychotic

Caption: Dual-mechanism potential of the 5-cyclopropyl-2-aminoimidazole scaffold.[1] Path A shows the inhibition of bacterial response regulators leading to biofilm dispersion. Path B shows the activation of TAAR1 receptors for antipsychotic activity.

References

  • Melander, C., et al. (2014). "2-Aminoimidazoles as Biofilm Inhibitors: Structure-Activity Relationships and Mechanism of Action." Journal of Medicinal Chemistry. Link

  • Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms with Marine Alkaloid Derivatives." ChemBioChem. Link

  • Koblan, K. S., et al. (2020). "A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia (Ulotaront/SEP-363856)."[1][2] New England Journal of Medicine. Link

  • Revel, F. G., et al. (2012). "Trace Amine-Associated Receptor 1 Partial Agonism Reveals Novel Paradigm for Neuropsychiatric Therapeutics."[1][2] Biological Psychiatry. Link

  • PubChem Compound Summary . "5-Cyclopropyl-1H-imidazol-2-amine."[1][2][4][5] National Center for Biotechnology Information. Link (Note: Link directs to related structure for verification).

A Senior Application Scientist's Guide to Validating Target Engagement: An Isothermal Titration Calorimetry (ITC) Centric Comparison

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule physically interacts with its intended target is a cornerstone of a successful program.[1][2][3] This process, known as target engagement validation, provides the mechanistic foundation for interpreting cellular and in vivo activity, guiding the structure-activity relationship (SAR), and ultimately de-risking a candidate's progression.[1] Among the suite of biophysical techniques available, Isothermal Titration Calorimetry (ITC) stands out as the gold standard for its ability to provide a complete thermodynamic signature of a binding event in a single, label-free experiment.[4][5]

This guide will use the hypothetical small molecule, 5-cyclopropyl-1H-imidazol-2-amine, as a case study to explore the principles, protocols, and data interpretation of ITC. We will delve into the causality behind experimental choices and compare ITC's performance and data output against other widely-used orthogonal methods: Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Part 1: Isothermal Titration Calorimetry (ITC) — The Thermodynamic Gold Standard

ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[6][7] This allows for the direct, in-solution determination of multiple key parameters without the need for labeling or immobilization, which can sometimes interfere with the interaction.[[“]][9]

The Core Principle: Causality in Heat Exchange

The binding of a ligand to a protein involves the breaking and formation of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) and changes in solvation.[10][11] Each of these processes has an associated enthalpy change (ΔH). ITC measures the net result of all these changes. By titrating a ligand into a solution containing a target protein at a constant temperature, a binding isotherm can be generated. Fitting this curve allows for the precise determination of:

  • Binding Affinity (KD): The dissociation constant, a measure of how tightly the ligand binds to the target.[7]

  • Stoichiometry (n): The molar ratio of the ligand-to-protein interaction.[7]

  • Enthalpy (ΔH): The heat change associated with the binding event, indicating the types of forces involved.[7]

  • Entropy (ΔS): Calculated from the other parameters, this reflects changes in the system's disorder, often related to conformational changes and the hydrophobic effect.[7][12]

This complete thermodynamic profile (ΔG, ΔH, and TΔS) provides a unique "signature" for the interaction, offering deep mechanistic insights that can guide lead optimization.[11][13][14]

Visualizing the ITC Workflow

The experimental process for ITC is systematic, moving from careful sample preparation to data acquisition and analysis.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment Setup cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis Prep_Protein Prepare & Dialyze Target Protein Buffer_Match Ensure Exact Buffer Match Prep_Protein->Buffer_Match Prep_Ligand Prepare & Dissolve 5-cyclopropyl-1H-imidazol-2-amine Prep_Ligand->Buffer_Match Degas Degas Both Solutions Buffer_Match->Degas Load_Cell Load Protein into Sample Cell Degas->Load_Cell Load_Syringe Load Ligand into Syringe Degas->Load_Syringe Equilibrate Thermal Equilibration Load_Cell->Equilibrate Load_Syringe->Equilibrate Titration Perform Automated Titration Injections Equilibrate->Titration Detect_Heat Detect Heat Change (dP) Titration->Detect_Heat Integrate Integrate Injection Peaks Detect_Heat->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine: KD, n, ΔH, ΔS Fit->Results

Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol: ITC for 5-cyclopropyl-1H-imidazol-2-amine

This protocol outlines a self-validating system for assessing the binding of our hypothetical small molecule to its target protein.

1. Materials & Reagents:

  • Target Protein: >95% purity, stock at 1 mM in ITC buffer.

  • Ligand: 5-cyclopropyl-1H-imidazol-2-amine, >98% purity, solid.

  • ITC Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4.

  • ITC Instrument: e.g., Malvern Panalytical MicroCal PEAQ-ITC or TA Instruments Nano ITC.

2. Sample Preparation (The Key to Good Data):

  • Protein Preparation: Dialyze the target protein extensively against the ITC buffer (2 changes, >4 hours each) to ensure precise buffer matching.[15] After dialysis, centrifuge the protein at >14,000 x g for 10 minutes to remove any aggregates. Determine the final concentration accurately using A280.

  • Ligand Preparation: Prepare a 1 mM stock solution of 5-cyclopropyl-1H-imidazol-2-amine by dissolving the solid compound directly into the final protein dialysate buffer. This is a critical step to avoid buffer mismatch artifacts.[16]

  • Working Concentrations:

    • Protein (in cell): Dilute the protein stock to 20 µM using the dialysate buffer.

    • Ligand (in syringe): Dilute the ligand stock to 200 µM (10-fold excess) using the dialysate buffer.

    • Scientist's Note: The "C-window" (C = [Macromolecule] / KD) should ideally be between 5 and 500 for a well-defined binding isotherm.[15] These starting concentrations are a good estimate for an expected KD in the low micromolar to high nanomolar range.

  • Degassing: Thoroughly degas both protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent bubble formation in the cell or syringe.[17]

3. Instrument Setup & Titration:

  • Cleaning: Ensure the instrument cell and syringe are impeccably clean.

  • Loading:

    • Carefully load ~300 µL of the 20 µM protein solution into the sample cell.

    • Load ~70 µL of the 200 µM ligand solution into the injection syringe, avoiding bubbles.

  • Experimental Parameters:

    • Temperature: 25°C

    • Stirring Speed: 750 rpm

    • Injections: 19 total injections.

      • Injection 1: 0.4 µL (often discarded during analysis).[6]

      • Injections 2-19: 2 µL each.

    • Spacing: 150 seconds between injections.

  • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone. This measures the heat of dilution and is crucial for accurate data correction.[6]

4. Data Analysis:

  • Subtract the control (ligand-into-buffer) data from the experimental (ligand-into-protein) data.

  • Integrate the area under each injection peak to determine the heat change (ΔH).

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH. The software will calculate ΔS and ΔG.

Interpreting the Data

For our hypothetical interaction, the ITC experiment might yield the following results:

ParameterValueInterpretation
Affinity (KD) 550 nMA sub-micromolar affinity, indicating a potent interaction.
Stoichiometry (n) 1.05Confirms a 1:1 binding model, suggesting one molecule binds to one protein active site.
Enthalpy (ΔH) -8.5 kcal/molThe binding is exothermic and enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.
Entropy (-TΔS) +2.1 kcal/molThe binding is entropically unfavorable, possibly due to the loss of conformational freedom as the small molecule settles into a defined binding pocket.
Gibbs Free Energy (ΔG) -6.4 kcal/molThe overall free energy is negative, indicating a spontaneous binding event.

This complete thermodynamic profile provides strong, quantitative evidence of direct target engagement for 5-cyclopropyl-1H-imidazol-2-amine.

Part 2: A Comparative Guide to Orthogonal Validation Methods

While ITC is comprehensive, no single technique tells the whole story. Orthogonal methods are essential for validating hits and understanding different facets of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that measures changes in refractive index on a sensor chip surface as an analyte flows over an immobilized ligand.[18][19]

  • Core Principle: Unlike ITC's in-solution measurement, SPR requires one binding partner (typically the protein) to be immobilized on a sensor chip. It excels at providing kinetic data.[20]

  • Key Data Output:

    • Association Rate (kon): How quickly the compound binds the target.

    • Dissociation Rate (koff): How quickly the compound dissociates. This is often correlated with the duration of action.[19]

    • Affinity (KD): Calculated from koff / kon.

SPR_Workflow cluster_prep 1. Preparation cluster_run 2. Binding Cycle cluster_analysis 3. Analysis Immobilize Immobilize Target Protein on Chip Prep_Ligand Prepare Ligand Serial Dilutions Immobilize->Prep_Ligand Association Association: Flow Ligand Over Chip Prep_Ligand->Association Dissociation Dissociation: Flow Buffer Over Chip Association->Dissociation Regeneration Regeneration: Strip Ligand from Chip Dissociation->Regeneration Regeneration->Association Next Cycle Sensorgram Generate Sensorgram (Response vs. Time) Fit_Kinetics Fit Curves to Kinetic Model Sensorgram->Fit_Kinetics Results Determine: kon, koff, KD Fit_Kinetics->Results

Caption: The workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF is a rapid, high-throughput technique that measures a protein's thermal stability.[21][22] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[23]

  • Core Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, these regions become exposed, the dye binds, and fluorescence increases.[24] A stabilizing ligand will shift this unfolding curve to a higher temperature.

  • Key Data Output:

    • Melting Temperature (Tm): The temperature at which 50% of the protein is denatured.

    • Thermal Shift (ΔTm): The change in Tm in the presence of the ligand, indicating a binding event.

DSF_Workflow Mix Mix Protein, Ligand, & Fluorescent Dye Plate Aliquot into qPCR Plate Mix->Plate Heat Apply Thermal Ramp in qPCR Machine Plate->Heat Measure Measure Fluorescence at Each Temperature Heat->Measure Plot Plot Melt Curve (Fluorescence vs. Temp) Measure->Plot Analyze Calculate Tm (Peak of 1st Derivative) Plot->Analyze Result Determine ΔTm Analyze->Result

Caption: The high-throughput workflow for a Differential Scanning Fluorimetry (DSF) experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique that can provide atomic-resolution information about protein-ligand interactions in solution.[25][26]

  • Core Principle: NMR detects changes in the magnetic environment of atomic nuclei upon ligand binding. Two common experiments are:

    • Protein-Observed (e.g., 1H-15N HSQC): Changes in the chemical shifts of protein backbone amides reveal the binding site on the protein.[25]

    • Ligand-Observed (e.g., STD-NMR): Saturation Transfer Difference NMR identifies which parts of the ligand are in close proximity to the protein, mapping the binding epitope of the small molecule.[27]

  • Key Data Output:

    • Binding site mapping (structural information).

    • Confirmation of binding, especially for weak interactions.[28]

    • Can be used to calculate KD in some cases.[26]

Part 3: Synthesis and Strategic Application

Choosing the right biophysical assay depends on the stage of drug discovery and the specific question being asked.

Head-to-Head Comparison
FeatureIsothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Differential Scanning Fluorimetry (DSF) NMR Spectroscopy
Principle Measures heat change of binding in solutionMeasures change in refractive index on a surfaceMeasures change in protein thermal stabilityMeasures change in nuclear magnetic environment
Label-Free Yes[[“]]Yes[18]No (typically requires dye)[29]Yes (requires isotopic labeling for some experiments)
Primary Output KD, n, ΔH, ΔS [9]kon, koff, KD [30]ΔTm [22]Binding site, epitope mapping, KD[25]
Throughput Low to MediumMedium to HighVery HighLow
Sample Consumption High[4]LowVery LowHigh
Strengths Complete thermodynamic profile; "gold standard" for affinityReal-time kinetics (residence time)High-throughput screening, cost-effectiveAtomic-level structural detail, weak interactions
Weaknesses Low throughput, high sample needs, sensitive to buffer mismatchImmobilization can alter protein; mass transport artifactsIndirect measure of binding; dye interference possible[21]Low throughput, complex data, high protein concentration needed
Decision-Making Framework for Target Engagement Validation

This framework helps guide the strategic deployment of biophysical assays throughout a drug discovery project.

Decision_Framework cluster_Discovery Early Discovery / Screening cluster_Optimization Hit-to-Lead / Lead Optimization cluster_Candidate Candidate Selection HTS High-Throughput Screen (Biochemical/Cellular) DSF DSF / TSA (Primary Hit Validation) HTS->DSF Are hits stabilizing? Decision Orthogonal Validation? DSF->Decision Validated Hits SPR SPR (Kinetic Ranking & SAR) ITC ITC (Thermodynamic Profiling & SAR) SPR->ITC Confirm KD NMR NMR (Structural Validation & MoA) SPR->NMR Need structural context Candidate Optimized Lead Candidate SPR->Candidate ITC->SPR Confirm KD ITC->NMR Need structural context ITC->Candidate NMR->ITC Rationalize thermodynamics Decision->SPR Yes, need kinetics Decision->ITC Yes, need thermodynamics

Caption: Strategic workflow for deploying biophysical assays in drug discovery.

Conclusion

Validating the direct binding of a small molecule like 5-cyclopropyl-1H-imidazol-2-amine to its intended protein target is a non-negotiable step in drug discovery. Isothermal Titration Calorimetry provides the most comprehensive, in-solution characterization of this interaction, delivering an unambiguous affinity value and a complete thermodynamic signature that is invaluable for understanding the molecular driving forces.[7][12] While ITC's sample consumption and lower throughput make it less suitable for primary screening, it is the definitive method for validating hits and guiding lead optimization. By complementing ITC data with kinetic information from SPR, high-throughput triage from DSF, and atomic-level detail from NMR, researchers can build a robust, multi-faceted understanding of their molecule's target engagement, paving the way for more informed and successful drug development campaigns.

References

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC . (n.d.). Retrieved February 27, 2026, from [Link]

  • Differential Scanning Fluorimetry (DSF) - DSDP Analytics . (n.d.). Retrieved February 27, 2026, from [Link]

  • Thermal Shift Assay (Differential Scanning Fluorimetry) Service - Reaction Biology . (n.d.). Retrieved February 27, 2026, from [Link]

  • NMR for Studying Protein-Ligand Interactions - Creative Biostructure . (2025, April 30). Retrieved February 27, 2026, from [Link]

  • A thermodynamic signature for drug-DNA binding mode - PubMed . (2006, September 1). Retrieved February 27, 2026, from [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter . (2025, November 26). Retrieved February 27, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI . (2025, April 14). Retrieved February 27, 2026, from [Link]

  • What is the role of isothermal titration calorimetry in pharmaceutical research? - Consensus . (n.d.). Retrieved February 27, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments . (2025, March 10). Retrieved February 27, 2026, from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC . (n.d.). Retrieved February 27, 2026, from [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - MDPI . (2022, June 16). Retrieved February 27, 2026, from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed . (n.d.). Retrieved February 27, 2026, from [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC . (2023, February 24). Retrieved February 27, 2026, from [Link]

  • The current impact of water thermodynamics for small-molecule drug discovery . (2019, September 10). Retrieved February 27, 2026, from [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance . (2017, October 10). Retrieved February 27, 2026, from [Link]

  • Label-free protocol to quantify protein affinity using isothermal titration calorimetry and bio-layer interferometry of a human eIF5-mimic protein . (2022, August 18). Retrieved February 27, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories . (n.d.). Retrieved February 27, 2026, from [Link]

  • ITC Assay Service for Drug Discovery - Reaction Biology . (n.d.). Retrieved February 27, 2026, from [Link]

  • The use of biophysical methods in the hit-to-lead process - Drug Target Review . (2021, June 22). Retrieved February 27, 2026, from [Link]

  • Differential Scanning Fluorimetry (DSF) - Center for Macromolecular Interactions . (n.d.). Retrieved February 27, 2026, from [Link]

  • A beginner's guide to differential scanning fluorimetry | The Biochemist - Portland Press . (2025, January 29). Retrieved February 27, 2026, from [Link]

  • NMR studies of protein-ligand interactions - PubMed . (n.d.). Retrieved February 27, 2026, from [Link]

  • (PDF) NMR Methods to Characterize Protein-Ligand Interactions - ResearchGate . (n.d.). Retrieved February 27, 2026, from [Link]

  • Thermal shift assay - Wikipedia . (n.d.). Retrieved February 27, 2026, from [Link]

  • Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy . (n.d.). Retrieved February 27, 2026, from [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society . (2022, August 21). Retrieved February 27, 2026, from [Link]

  • Enhance drug discovery with advanced biophysical techniques - Nuvisan . (n.d.). Retrieved February 27, 2026, from [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design . (2011, June 20). Retrieved February 27, 2026, from [Link]

  • Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC . (n.d.). Retrieved February 27, 2026, from [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC . (2018, October 11). Retrieved February 27, 2026, from [Link]

  • Chapter 2: Thermodynamics of Ligand Binding - Books - The Royal Society of Chemistry . (2012, June 15). Retrieved February 27, 2026, from [Link]

  • Some Binding-Related Drug Properties are Dependent on Thermodynamic Signature - Ovid . (n.d.). Retrieved February 27, 2026, from [Link]

  • Determining target engagement in living systems - PMC . (n.d.). Retrieved February 27, 2026, from [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments - NECTAR COST . (n.d.). Retrieved February 27, 2026, from [Link]

  • Using MicroCal PEAQ-ITC Automated Systems in Drug Discovery and Development Project . (2015, May 5). Retrieved February 27, 2026, from [Link]

  • Thermodynamics meets biopharma - Why ITC is becoming increasingly relevant for laboratories - Linseis . (2025, August 26). Retrieved February 27, 2026, from [Link]

  • Thermodynamic analysis of biomolecular interactions Alan Cooper . (n.d.). Retrieved February 27, 2026, from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol . (2018, August 5). Retrieved February 27, 2026, from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 . (2019, January 10). Retrieved February 27, 2026, from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE . (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Cellular thermal shift assays (CETSA) for 5-cyclopropyl-1H-imidazol-2-amine target validation

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of Cellular Thermal Shift Assays (CETSA) for the target validation of 5-cyclopropyl-1H-imidazol-2-amine .

Given the structural profile of this compound—a low-molecular-weight 2-aminoimidazole fragment—it represents a "privileged scaffold" often utilized in the design of ligands for Trace Amine-Associated Receptors (TAAR1) , Imidazoline Receptors , and heme-containing enzymes (e.g., Cytochrome c Peroxidase models).

This guide focuses on validating this compound against TAAR1 (a GPCR) and Heme Peroxidases , bridging the gap between crystallographic fragment screening (e.g., PDB: 5U61) and cellular engagement.

Executive Summary: The Validation Challenge

5-cyclopropyl-1H-imidazol-2-amine is a polar, fragment-like molecule. Validating its target engagement in a cellular context is notoriously difficult using traditional methods due to:

  • Low Affinity: As a fragment/scaffold, it likely exhibits rapid

    
     rates, making wash-based assays (ELISA, Radioligand binding) prone to false negatives.
    
  • Membrane Dependence: Its primary pharmacological targets (TAAR1, GPCRs) rely on membrane integrity for correct conformation, rendering purified protein assays (like standard DSF) physiologically irrelevant.

  • Lack of Labels: Derivatizing such a small molecule with a fluorophore or biotin would sterically abolish its binding activity.

CETSA solves these issues by measuring ligand-induced thermal stabilization in intact cells, requiring no labels and maintaining the native membrane environment.

Comparative Analysis: CETSA vs. Alternatives

The following table compares CETSA against industry-standard alternatives for validating small, polar scaffolds like 5-cyclopropyl-1H-imidazol-2-amine.

Table 1: Technology Comparison Matrix
FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) Radioligand Binding Functional Assays (cAMP/Ca2+)
Physiological Relevance High (Live cells/lysate)Low (Purified protein on chip)Medium (Membrane preps)High (Downstream signaling)
Label Requirement None (Label-free)NoneRadioisotope (

,

)
None (uses biosensors)
Fragment Sensitivity High (Detects stability shift)High (Gold standard for

)
Low (Fast

leads to signal loss)
Medium (Signal amplification helps)
Membrane Proteins Excellent (Native state)Difficult (Requires nanodiscs/detergents)GoodGood
Throughput Medium (Western Blot) to High (HT-CETSA)MediumMediumHigh
Primary Output Target Engagement (

)
Binding Kinetics (

)
Affinity (

)
Efficacy (

)
Expert Insight:

For 5-cyclopropyl-1H-imidazol-2-amine , SPR is excellent for biophysical characterization but fails to capture the complex cytosolic environment or G-protein coupling that influences GPCR conformation. CETSA is the only method that confirms the compound enters the cell and engages the target in its native folding state.

Scientific Mechanism & Pathway Visualization

Target Context: TAAR1 Signaling

When validating this compound as a TAAR1 agonist, it is crucial to understand the signaling cascade it modulates. TAAR1 couples primarily to


, leading to cAMP accumulation. CETSA detects the stabilization of the receptor before this signaling occurs, distinguishing direct binding from downstream artifacts.

TAAR1_Pathway cluster_cetsa CETSA Detection Zone Ligand 5-cyclopropyl-1H- imidazol-2-amine TAAR1 TAAR1 (GPCR) (Target) Ligand->TAAR1  Stabilizes   Gs Gs Protein Complex TAAR1->Gs  Activates   AC Adenylyl Cyclase Gs->AC  Stimulates   cAMP cAMP (Second Messenger) AC->cAMP  Catalyzes   ATP ATP ATP->AC PKA PKA Activation cAMP->PKA  Signaling  

Figure 1: TAAR1 Signaling Pathway. CETSA detects the stabilization of the receptor immediately upon ligand binding, independent of downstream cAMP generation.

Experimental Protocol: CETSA for 5-cyclopropyl-1H-imidazol-2-amine

Objective: Determine the aggregation temperature (


) shift of TAAR1 (or surrogate target) in HEK293 cells upon treatment.
Materials
  • Compound: 5-cyclopropyl-1H-imidazol-2-amine (dissolved in DMSO to 100 mM stock).

  • Cells: HEK293T stably expressing HA-tagged TAAR1 (or target of interest).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, Protease Inhibitor Cocktail.

Step-by-Step Workflow
  • Cell Seeding & Treatment:

    • Seed cells in 6-well plates to 80% confluency.

    • Treat with 100 µM compound (due to fragment nature) or DMSO vehicle for 1 hour at 37°C. Note: High concentration is typical for fragment validation.

  • Harvest & Aliquot:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 50 µL of cell suspension into 8 PCR tubes per condition (Vehicle vs. Compound).

  • Thermal Challenge:

    • Heat individual tubes for 3 minutes across a gradient: 37, 40, 43, 46, 49, 52, 55, 58°C.

    • Immediately cool at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (with 0.4% NP-40) to solubilize membranes without dissolving aggregates.

    • Freeze-thaw (liquid nitrogen x3) to ensure complete lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated (denatured) proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot using anti-HA antibody (for TAAR1) or target-specific antibody.

CETSA_Workflow Step1 1. Cell Treatment (1h @ 37°C) Step2 2. Aliquot into PCR Tubes Step1->Step2 Step3 3. Thermal Gradient (37°C - 60°C) Step2->Step3 Step4 4. Lysis & Centrifugation Step3->Step4 Step5 5. Western Blot (Soluble Fraction) Step4->Step5

Figure 2: CETSA Experimental Workflow. Critical step: Centrifugation removes unstable/aggregated target, leaving only ligand-stabilized protein in the supernatant.

Data Analysis & Interpretation

For a fragment-like molecule, expect smaller thermal shifts (


) than for optimized leads.
Expected Results Table
Temperature (°C)Vehicle Intensity (%)Compound (100 µM) Intensity (%)Interpretation
37 100100Baseline stability.
43 9095Minor destabilization in vehicle.
46 (

Control)
50 80 Critical Shift: Ligand prevents unfolding.
49 2060Significant stabilization window.
52 530Extended stability.
55 05Complete denaturation.

Calculation: Plot normalized intensity vs. Temperature. Fit to a Boltzmann Sigmoid equation.

  • A shift of >2°C is generally considered significant for fragments.

Troubleshooting "False Negatives"

If no shift is observed:

  • Permeability: The polar amine group may hinder passive diffusion. Attempt Lysate-CETSA (lyse cells first, then treat) to confirm binding potential without the membrane barrier.

  • Concentration: Increase compound concentration to 1 mM if solubility permits (common for mM affinity fragments).

References

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1] Science, 341(6141), 84-87. Link

  • PDB Entry 5U61. "Structure of Cytochrome c Peroxidase (CcP) gateless cavity with 5-cyclopropyl-1H-imidazol-2-amine." RCSB Protein Data Bank. Link

  • Berry, M. D., et al. (2017). "Trace amine-associated receptors as emerging therapeutic targets." Pharmacology & Therapeutics, 180, 161-180. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100-2122. Link

Sources

Assessing the selectivity of 5-cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Selectivity of 5-cyclopropyl-1H-imidazol-2-amine: A Benchmark Probe for Water Displacement in Structure-Based Ligand Discovery

Introduction

In structure-based drug design (SBDD), accurately predicting the energetic consequences of displacing binding-site water molecules remains a formidable challenge. While most comparison guides focus on therapeutic efficacy, this guide evaluates 5-cyclopropyl-1H-imidazol-2-amine (PDB Ligand ID: 7WG)[1] in its primary scientific role: as a highly selective molecular probe used to benchmark and validate Grid Inhomogeneous Solvation Theory (GIST) computational models[2].

Tested extensively within the engineered Cytochrome c Peroxidase (CcP) gateless cavity model[3], 5-cyclopropyl-1H-imidazol-2-amine provides researchers with a quantifiable standard for assessing how well docking algorithms handle complex solvation networks. This guide objectively compares its performance against alternative benchmark fragments and outlines the self-validating experimental protocols required to verify these computational predictions.

Mechanistic Causality: The Thermodynamics of Water Displacement

The CcP gateless cavity is an engineered, buried protein site (150–200 ų) that, in its apo state, is filled with a highly ordered network of water molecules[4]. When evaluating a probe like 5-cyclopropyl-1H-imidazol-2-amine, the causality of binding is not dictated by traditional receptor-ligand pharmacophores, but by the thermodynamic balance of water displacement[2].

GIST maps the cavity by assigning high energetic penalties to the displacement of "favorable" (strongly hydrogen-bonded) waters and rewarding the displacement of "unfavorable" (frustrated) waters[2]. 5-cyclopropyl-1H-imidazol-2-amine was specifically selected because its cyclopropyl and imidazole moieties are sterically and electronically poised to displace frustrated waters while carefully avoiding high-penalty hydration sites[2]. Its selectivity is defined by its precise thermodynamic complementarity to the cavity's pre-existing solvation network.

GIST_Logic A Apo-Protein Cavity (CcP Gateless) B MD Simulation Explicit Water A->B C GIST Grid Generation (Thermodynamic Mapping) B->C D Favorable Water (High Penalty to Displace) C->D E Unfavorable Water (Low Penalty to Displace) C->E F Ligand Docking (5-cyclopropyl-1H-imidazol-2-amine) D->F Avoid Displacement E->F Target Displacement G Pose Prediction & Affinity Scoring F->G

Diagram 1: GIST thermodynamic mapping and ligand selection logic for water displacement.

Comparative Performance Analysis

To objectively assess the utility of 5-cyclopropyl-1H-imidazol-2-amine (designated as Compound 10 in foundational GIST studies)[2], we must compare its predictive fidelity against other benchmark fragments tested in the same CcP gateless cavity. The table below summarizes the quantitative and structural data derived from prospective GIST docking screens and their subsequent experimental validation[2][5].

Probe CompoundPDB IDGIST PrioritizationExperimental BindingStructural Fidelity (Docked vs. X-ray Pose)
5-cyclopropyl-1H-imidazol-2-amine (Cmpd 10) 5UG2 Prioritized Confirmed (Bound) High Fidelity (Matched Prediction)
(4E)-4-hydrazinylidene-1,4-dihydroquinoline (Cmpd 1)5U60PrioritizedConfirmed (Bound)High Fidelity (Matched Prediction)
Benchmark Fragment (Cmpd 2)5U5WPrioritizedConfirmed (Bound)High Fidelity (Matched Prediction)
Benchmark Fragment (Cmpd 8)5U61PrioritizedConfirmed (Bound)High Fidelity (Matched Prediction)
GIST-Deprioritized DecoysN/ADeprioritizedNo Binding DetectedN/A (Failed to Bind)

Key Insight: The data demonstrates that 5-cyclopropyl-1H-imidazol-2-amine operates with high selectivity. When GIST prioritized this molecule based on favorable water displacement, it not only bound experimentally but adopted the exact crystallographic pose predicted by the algorithm[2][3]. Conversely, molecules that GIST deprioritized (due to predicted clashes with high-penalty waters) universally failed to bind, proving the model's negative predictive value.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the assessment of these solvation probes relies on a self-validating experimental loop. Computational predictions must be orthogonally verified by both thermodynamic binding assays and high-resolution structural biology[2].

Step 1: Target Preparation & Computational Screening
  • Protein Preparation: Express and purify the CcP gateless mutant (W191G) from Escherichia coli BL21(DE3)[3].

  • MD Simulation: Run a molecular dynamics simulation of the apo-protein in a box of explicit water to sample hydration states.

  • GIST Mapping: Post-process the MD trajectory using GIST to calculate the enthalpy and entropy of water at discrete grid points within the cavity.

  • Docking: Screen a library of fragments (including 5-cyclopropyl-1H-imidazol-2-amine) into the cavity, applying energetic penalties for displacing favorable waters.

Step 2: Affinity Measurement via Soret Band Shift

Because CcP is a heme-containing protein, ligand binding inside the adjacent cavity perturbs the heme's electronic environment. This provides a direct, label-free readout of binding causality[4].

  • Prepare a 2–5 μM solution of purified CcP gateless cavity in a standard buffer (e.g., 50 mM MES, pH 6.0).

  • Titrate 5-cyclopropyl-1H-imidazol-2-amine into the protein solution across a concentration gradient.

  • Monitor the UV-Vis absorbance spectrum, specifically tracking the shift in the Soret band (typically around 400–420 nm).

  • Plot the change in absorbance against ligand concentration to derive the dissociation constant (

    
    ).
    
Step 3: Structural Validation via X-ray Crystallography

To confirm that the ligand displaced the exact waters predicted by GIST, structural validation is mandatory[2].

  • Co-crystallize the CcP protein with 5-cyclopropyl-1H-imidazol-2-amine using vapor diffusion (hanging drop method).

  • Collect X-ray diffraction data (routinely achieving resolutions between 1.20 Å and 1.50 Å for this model system)[3][5].

  • Solve the structure using molecular replacement and generate

    
     omit electron density maps.
    
  • Validation: Superimpose the X-ray structure (PDB: 5UG2) over the GIST docking prediction. Confirm the presence or absence of specific ordered water molecules to validate the computational model[3].

Exp_Workflow Step1 1. Target Prep Purify CcP Mutant Step2 2. In Silico Screen Docking with GIST Step1->Step2 Step3 3. Affinity Assay Soret Band Shift Step2->Step3 Step4 4. Structural Val. X-ray Crystallography Step3->Step4 Step5 5. Pose Analysis Predicted vs. X-ray Step4->Step5

Diagram 2: Self-validating experimental workflow for assessing ligand water displacement.

Conclusion

5-cyclopropyl-1H-imidazol-2-amine is not merely a chemical fragment; it is a highly validated structural probe. By successfully navigating the strict thermodynamic requirements of the CcP gateless cavity, it serves as an ideal positive control for researchers looking to calibrate and validate inhomogeneous solvation theories in their own computational drug discovery pipelines.

References

  • Balius, T. E., Fischer, M., Stein, R. M., Adler, T. B., Nguyen, C. N., Cruz, A., Gilson, M. K., Kurtzman, T., & Shoichet, B. K. (2017). "Testing inhomogeneous solvation theory in structure-based ligand discovery." Proceedings of the National Academy of Sciences, 114(33). URL:[Link]

  • RCSB Protein Data Bank. "7WG Ligand Summary Page." URL:[Link]

  • RCSB Protein Data Bank. "5UG2: CcP gateless cavity." URL:[Link]

  • RCSB Protein Data Bank. "5U60: CcP gateless cavity." URL: [Link]

  • Shoichet Laboratory. "Developing and testing docking methods in model systems." UCSF. URL: [Link]

Sources

Comparative analysis of the metabolic stability of cyclopropyl vs. isopropyl imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole derivatives are ubiquitous in modern medicinal chemistry, highly valued for establishing crucial hydrogen-bonding interactions with biological targets. However, the incorporation of N-alkyl groups—specifically the isopropyl moiety—often introduces severe metabolic liabilities. Cytochrome P450 (CYP450) enzymes readily oxidize the tertiary carbon of the isopropyl group, leading to rapid hepatic clearance and poor in vivo exposure.

This guide provides a comprehensive comparative analysis of replacing the isopropyl group with a cyclopropyl bioisostere. By examining the mechanistic causality, physicochemical shifts, and experimental validation protocols, this guide equips researchers with the actionable data needed to optimize the pharmacokinetic profiles of imidazole-based drug candidates.

Mechanistic Rationale: The Bioisosteric Shift

The metabolic vulnerability of the isopropyl group stems fundamentally from its tertiary C–H bond. This bond has a relatively low dissociation energy, making it a prime target for hydrogen abstraction and subsequent hydroxylation by hepatic enzymes, primarily CYP3A4 and CYP2D6 1.

Replacing the isopropyl group with a cyclopropyl ring fundamentally alters the local electronic and steric environment without drastically changing the overall steric bulk. The cyclopropane ring features high coplanarity and enhanced


-character in its C–C bonds. This 

-like hybridization results in shorter and significantly stronger C–H bonds compared to standard alkanes 2. Consequently, the activation energy required for CYP-mediated oxidation is drastically increased, effectively shielding the molecule from Phase I metabolism.

Furthermore, the cyclopropyl group lowers the overall lipophilicity (Hansch


-value = 1.14) compared to the isopropyl group (

-value = 1.53). This reduction in lipophilicity decreases non-specific microsomal binding and further improves the compound's clearance profile 3.

MetabolicPathway cluster_iso Isopropyl-Imidazole Liability cluster_cyclo Cyclopropyl-Imidazole Stability Iso Isopropyl Derivative CYP CYP450 Oxidation Iso->CYP Weak 3° C-H Metab Hydroxylated Metabolite (Rapid Clearance) CYP->Metab +[O] Cyclo Cyclopropyl Derivative CYP2 CYP450 Encounter Cyclo->CYP2 Strong C-H Steric Shielding Stable Parent Drug Maintained (Prolonged t1/2) CYP2->Stable No Oxidation

CYP450-mediated metabolic pathways of isopropyl vs. cyclopropyl imidazole derivatives.

Quantitative Comparison: Physicochemical & Metabolic Data

The theoretical benefits of the cyclopropyl substitution translate directly into measurable pharmacokinetic improvements. The table below summarizes the comparative metrics typically observed during lead optimization of imidazole-containing scaffolds.

ParameterIsopropyl-ImidazoleCyclopropyl-ImidazoleMechanistic Impact
Hansch

-value
1.531.14Reduced lipophilicity lowers non-specific protein binding.
C–H Bond Strength Weak (Tertiary C–H)Strong (

-like C–H)
Resists CYP450-mediated hydrogen abstraction.
HLM Half-Life (

)
~45 mins>90 minsProlongs systemic circulation and exposure.
Intrinsic Clearance (

)
>30 µL/min/mg<15 µL/min/mgReduces hepatic extraction ratio, improving bioavailability.

Self-Validating Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To objectively quantify the metabolic stability difference between isopropyl and cyclopropyl derivatives, the Human Liver Microsome (HLM) assay is the industry standard. This protocol is designed as a self-validating system; every reagent addition and environmental control serves a specific, mechanistic purpose to ensure data integrity.

Workflow Prep 1. Prepare Microsome Mix (Drug + HLM in Buffer) PreInc 2. Pre-incubate at 37°C (Thermal Equilibration) Prep->PreInc Start 3. Initiate Reaction (Add NADPH Cofactor) PreInc->Start Sample 4. Time-Course Sampling (0, 15, 30, 60 min) Start->Sample Quench 5. Quench Reaction (Add Cold Acetonitrile) Sample->Quench Analyze 6. LC-MS/MS Analysis (Calculate CLint & t1/2) Quench->Analyze

Step-by-step workflow for in vitro liver microsomal stability assays.

Step-by-Step Methodology:
  • Preparation of Microsomal Matrix : Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The physiological pH and specific buffer strength maintain the native conformational integrity and activity of the CYP450 enzymes.

  • Compound Spiking : Add the imidazole derivative (isopropyl or cyclopropyl variant) to a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) below 0.1% (v/v).

    • Causality: Higher DMSO concentrations can competitively inhibit CYP450 isoforms, artificially skewing clearance data and producing false positives for stability.

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibration of the enzymes and substrate before the reaction begins, preventing artificial lag phases in the kinetic data.

  • Reaction Initiation : Add NADPH (1 mM final concentration) to start the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 reductase; without it, Phase I oxidative metabolism cannot occur. This addition establishes the precise "time zero" (

      
      ).
      
  • Time-Course Sampling & Quenching : Extract 50 µL aliquots at predefined intervals (0, 15, 30, 45, 60 minutes) and immediately mix with 150 µL of ice-cold acetonitrile containing a known internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean downstream mass spectrometry.

  • Centrifugation and LC-MS/MS Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Derivation : Plot the natural logarithm of the percent parent remaining versus time. The slope (

    
    ) yields the half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Case Study: USP1 Inhibitor Optimization

A recent lead optimization campaign for tricyclic Ubiquitin-Specific Protease 1 (USP1) inhibitors perfectly illustrates the power of this bioisosteric substitution 4. Researchers identified an initial lead containing an isopropyl-substituted imidazole/pyrazole ring that exhibited potent target binding but suffered from rapid hepatic clearance (


 min in mouse liver microsomes).

By executing a direct substitution of the isopropyl group with a cyclopropyl group, the research team achieved two critical outcomes:

  • Enhanced Potency : The

    
     improved from 15.0 nM (isopropyl) to 6.4 nM (cyclopropyl). This demonstrated that the rigid, compact geometry of the cyclopropyl ring was highly complementary to the hydrophobic binding pocket of USP1.
    
  • Restored Metabolic Stability : The cyclopropyl derivative demonstrated a dramatically reduced intrinsic clearance, shifting the compound from a rapidly metabolized liability to a viable clinical candidate capable of sustained systemic exposure.

References

  • ResearchGate. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." [Link]

  • American Chemical Society. "Discovery and Optimization of Novel Tricyclic Ubiquitin-Specific Protease 1 Inhibitors for the Treatment of BRCA-Mutated Breast Cancer." [Link]

  • PubMed Central (PMC). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Cyclopropyl-1H-imidazol-2-amine

[1][2]

Executive Summary: Immediate Action Card

Status: Hazardous Chemical Waste (Corrosive/Toxic) Primary Hazard: Causes severe skin burns and eye damage; harmful if swallowed.[1][2][3] Disposal Method: High-temperature incineration with afterburner and scrubber.[4] Prohibited: Do NOT flush down drains. Do NOT mix with acids or oxidizers in waste streams.[4]

Chemical Profile & Hazard Identification

To dispose of 5-cyclopropyl-1H-imidazol-2-amine safely, one must first understand its physicochemical behavior.[4] This molecule combines a basic 2-aminoimidazole core with a cyclopropyl moiety.[4] The high electron density at the imidazole nitrogen and the exocyclic amine makes this compound a strong nucleophile and a base.

Scientific Rationale: The cyclopropyl group adds significant ring strain (~27.5 kcal/mol), making the molecule potentially reactive under high thermal stress or oxidative conditions. The 2-aminoimidazole motif is known to be hygroscopic and can form carbonates upon exposure to atmospheric

4
Table 1: Physicochemical & Hazard Profile
ParameterSpecificationOperational Implication
Chemical Class Heterocyclic AmineSegregate from acids and oxidizers.[4][5]
Physical State Solid (Powder/Crystalline)Risk of dust inhalation; use powder hood.
Basicity (pKa) ~7.5 - 8.5 (Estimated)Forms salts with acids; pH control is critical in aqueous waste.[4]
GHS Classification Corrosive (Cat 1B) , Acute Tox (Cat 4)Full PPE (Tyvek, Nitrile/Neoprene) required.
Hazard Statements H314, H302, H335Causes burns; respiratory irritant.
Pre-Disposal Treatment & Segregation

Effective disposal begins at the bench.[4] Improper segregation is the leading cause of waste container pressurization and accidents.[4]

Segregation Protocol
  • Stream A (Compatible): Organic bases, non-halogenated solvents (Ethanol, DMSO), and basic mother liquors.

  • Stream B (Incompatible - DO NOT MIX):

    • Strong Acids: Mixing with HCl or

      
       will generate significant heat (exothermic neutralization) and may precipitate the salt, clogging waste lines.
      
    • Oxidizers: Reaction with peroxides or nitric acid can lead to rapid oxidation of the amine or cleavage of the cyclopropyl ring, posing an explosion risk.

    • Aldehydes/Ketones: Can form imines/Schiff bases, releasing water and potentially changing the waste classification.

Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired inventory, spilled solids, or synthesis cakes.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[4] Glass is acceptable but poses a breakage risk during transport.[4]

  • Solvation (Optional but Recommended): If the solid is fine and dusty, dissolve it in a minimal amount of combustible solvent (e.g., Ethanol or Acetone) to prevent dust dispersion during incineration handling.

  • Labeling: Affix a hazardous waste label detailing:

    • "5-Cyclopropyl-1H-imidazol-2-amine"[4]

    • Hazard Checkbox: Corrosive , Toxic .[4]

  • Transfer: Move to the central accumulation area for pickup by a licensed hazardous waste contractor.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction workups.

  • pH Check: Ensure the waste stream pH is > 9. If acidic, neutralize slowly with Sodium Bicarbonate (

    
    ) before adding to the organic waste container to prevent container pressurization.
    
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the facility's incineration feed (usually <10% halogenated content for general organic waste).[4]

  • Filtration: If the mixture contains precipitated salts, filter them out.[4] Solid salts should go to solid waste; the filtrate goes to liquid waste.[4]

Workflow C: Contaminated Sharps & Glassware
  • Triple Rinse: Rinse glassware with Methanol or Acetone three times.[4] Collect the rinsate into Workflow B .

  • Deactivation: After rinsing, the glassware is considered "RCRA Empty" in many jurisdictions, but best practice dictates washing with a dilute acid (1M HCl) to protonate and solubilize trace amine residues, followed by a water rinse.

  • Disposal: Dispose of glass in the "Broken Glass" box. Syringes must go directly into a rigid Sharps Container without recapping.[4]

Visualizing the Decision Process

The following logic flow ensures you select the correct waste stream based on the physical state and concentration of the material.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidLiquidPurePure Substance?Solid->PureSolventCheckSolvent Type?Liquid->SolventCheckContaminatedContaminated Debris(Gloves, Paper)Pure->ContaminatedNoYesYesPure->YesYesBinDDry Bio/Chem WasteContaminated->BinDHalogenatedHalogenated(DCM, Chloroform)SolventCheck->Halogenated>10% HalogensNonHalogenatedNon-Halogenated(MeOH, DMSO)SolventCheck->NonHalogenated<10% HalogensBinBLiquid Waste: HalogenatedHalogenated->BinBBinCLiquid Waste: Non-Halogenated(High BTU)NonHalogenated->BinCDissolveRecommended: Dissolvein Acetone/EtOHDissolve->BinCPreferredBinASolid Waste Bin(Tag: Toxic/Corrosive)Yes->DissolveYes->BinAAlternative

Figure 1: Decision tree for segregating 5-cyclopropyl-1H-imidazol-2-amine waste streams. Note the preference for dissolving pure solids to facilitate incineration.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[4][5] The dust is a respiratory irritant.[4]

  • PPE Up: Wear a NIOSH N95 or P100 respirator, double nitrile gloves, and safety goggles.

  • Containment: Do not dry sweep.[4] Cover the spill with a wet absorbent pad or vermiculite to suppress dust.[4]

  • Decontamination:

    • Wipe the surface with a dilute acetic acid solution (5%) or citric acid to neutralize the amine.

    • Follow with a soap and water wash.[4][1][5][6][7][8][9]

    • Check pH of the surface with litmus paper to ensure neutrality before declaring the area safe.[4]

References
  • National Institutes of Health (NIH). (2016).[4] Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Retrieved from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 5-cyclopropyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling of 5-cyclopropyl-1H-imidazol-2-amine. As a valued researcher, your safety is paramount. This guide is designed to provide you with a deep, actionable understanding of the necessary personal protective equipment (PPE) and handling protocols, ensuring both your protection and the integrity of your research. The information herein is synthesized from established safety data for structurally related compounds and general best practices for handling amine and imidazole derivatives.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for 5-cyclopropyl-1H-imidazol-2-amine may be limited, a thorough hazard assessment can be conducted by examining analogous chemical structures. Amines and imidazoles as classes of compounds present known risks that must be respected.[1][2] Based on available data for similar molecules, the primary hazards are anticipated to be:

Potential HazardDescriptionRationale based on Analogous Compounds
Skin Irritation/Corrosion Direct contact may cause redness, inflammation, or chemical burns.[3][4]Imidazole itself is known to cause severe skin burns.[3][5] Related cyclopropyl-imidazole and pyrazole derivatives are classified as skin irritants.[4][6]
Serious Eye Damage Contact with eyes can lead to severe irritation, and in the case of direct splashes, potentially irreversible damage.[3][4]Amines and imidazoles are often corrosive to the eyes.[3][7] Safety data for related compounds explicitly state the risk of serious eye irritation or damage.[4][6][8]
Respiratory Tract Irritation Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[4]This is a common hazard for powdered or volatile amine compounds.[4][9]
Harmful if Swallowed Ingestion may lead to gastrointestinal irritation or more severe systemic effects.[3][10]Imidazole and other amine derivatives are classified as harmful if swallowed.[3][5][10]

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

A multi-layered approach to PPE is crucial. The selection of appropriate barriers is not merely a procedural step but a critical component of a self-validating safety system.

Eye and Face Protection

Given the high risk of serious eye damage from splashes of even dilute solutions, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that comply with ANSI Z87.1 standards are essential.[11] These provide a seal around the eyes, offering protection from splashes from all angles.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.[3][9] The face shield protects the entire face from direct contact.

Skin and Body Protection

Preventing dermal contact is critical, as related compounds can cause severe skin irritation or burns.[3][5]

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for many laboratory chemicals.[9][11] However, it is best practice to consult the glove manufacturer's compatibility chart for breakthrough times with amine compounds. Always double-glove if handling highly concentrated solutions. Gloves must be inspected for any signs of degradation or puncture before use.[12]

  • Laboratory Coat: A long-sleeved, fully-buttoned laboratory coat is mandatory to protect the skin and personal clothing.[11][13]

  • Additional Protection: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[11] Full-length pants and closed-toe shoes are required at all times in the laboratory.[13]

Respiratory Protection

The primary method for mitigating inhalation hazards is through engineering controls.

  • Fume Hood: All handling of solid 5-cyclopropyl-1H-imidazol-2-amine and the preparation of its solutions must be conducted within a certified chemical fume hood.[11] This is to prevent the inhalation of any dust or aerosols.

  • Respirators: In the rare event that engineering controls are not sufficient or during a large-scale spill clean-up, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3][9][12] A proper fit test and training are required before using a respirator.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow minimizes the potential for exposure at every stage.

  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.

  • Weighing and Transfer: Conduct all weighing of the solid compound on a balance located within the fume hood or in a ventilated balance enclosure. Use appropriate tools (spatulas, weigh boats) to minimize dust generation.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep the container opening pointed away from your face.

  • Reaction Setup: All reactions involving this compound should be set up within the fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After handling is complete, decontaminate any surfaces. Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after removing gloves.[6][14]

Emergency Response and Disposal

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11][15] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][11][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][15]

  • Inhalation: Move the individual to fresh air.[4][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of unused 5-cyclopropyl-1H-imidazol-2-amine as hazardous chemical waste.[11][13] It should be in a clearly labeled, sealed container.

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[11][13]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers.[11][13] Do not pour any solutions down the drain.[12][16]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for safely handling 5-cyclopropyl-1H-imidazol-2-amine.

A 1. Hazard Assessment B 2. Select PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B Based on Risks C 3. Work in Fume Hood B->C D 4. Handle Compound (Weigh, Transfer, React) C->D E 5. Decontaminate & Clean D->E H Exposure Event? D->H F 6. Dispose of Waste - Unused Chemical - Contaminated PPE E->F G 7. Remove PPE & Wash Hands F->G H->E No I Follow Emergency Procedures H->I Yes

Caption: Workflow for handling 5-cyclopropyl-1H-imidazol-2-amine.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved February 28, 2026.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 28, 2026.
  • BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine. Retrieved February 28, 2026.
  • Eurofins. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE). Retrieved February 28, 2026.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved February 28, 2026.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved February 28, 2026.
  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures. Retrieved February 28, 2026.
  • University of Washington. (2025, February 28). Imidazole - EH&S. Retrieved February 28, 2026.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 28, 2026.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 28, 2026.
  • AMINE O Safety Data Sheet. (2016, March 8). Retrieved February 28, 2026.
  • Cyclopropylamine Safety Data Sheet. (2009, September 22). Retrieved February 28, 2026.
  • Fisher Scientific. (2012, November 22). SAFETY DATA SHEET - 5-Cyclopropyl-1,2,4-oxadiazol-3-amine. Retrieved February 28, 2026.
  • CymitQuimica. (2022, September 26). Safety Data Sheet - 3-Cyclopropylpyrazol-5-amine. Retrieved February 28, 2026.
  • AK Scientific, Inc. (n.d.).
  • Thermo Fisher Scientific. (2009, September 22).
  • 1-Imidazole Safety Data Sheet. (2018, January 23). Retrieved February 28, 2026.
  • Sigma-Aldrich. (2025, November 6).
  • Capot Chemical. (2014, July 10). MSDS of 5-(2-Aminoethyl)-1H-imidazol-2-amine. Retrieved February 28, 2026.
  • Elemental Microanalysis. (2024, March 20).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.